molecular formula C13H11BrN2O3 B1487595 Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate CAS No. 1086397-54-7

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Cat. No.: B1487595
CAS No.: 1086397-54-7
M. Wt: 323.14 g/mol
InChI Key: LOTNLMWLGKYQTQ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a useful research compound. Its molecular formula is C13H11BrN2O3 and its molecular weight is 323.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(5-bromopyrimidin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c1-2-18-12(17)9-4-3-5-11(6-9)19-13-15-7-10(14)8-16-13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTNLMWLGKYQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695133
Record name Ethyl 3-[(5-bromopyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086397-54-7
Record name Ethyl 3-[(5-bromopyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its molecular structure, featuring a bromopyrimidine ring linked via an ether bond to an ethyl benzoate moiety, suggests its utility as a scaffold or intermediate in the synthesis of more complex bioactive molecules. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route, and detailed analytical methodologies. The information presented herein is intended to support researchers in the effective utilization and characterization of this compound in a laboratory setting.

Chemical Identity and Molecular Structure

  • IUPAC Name: ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]benzoate

  • CAS Number: 1086397-54-7

  • Molecular Formula: C₁₃H₁₁BrN₂O₃

  • Molecular Weight: 323.15 g/mol

  • Chemical Structure: Chemical Structure of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueMethod
Melting Point 42-46 °CExperimental
Boiling Point ~451.3 °CPredicted
pKa ~ -1.14Predicted
LogP ~ 3.5Predicted
Aqueous Solubility LowInferred from LogP
Organic Solvent Solubility Soluble in DMSO, DMF, Methanol, Ethyl AcetateTypical for similar organic compounds
Appearance SolidExperimental
Solubility

The low predicted aqueous solubility, inferred from a high LogP value, is a critical parameter for consideration in biological assays. For in vitro studies, the use of co-solvents such as dimethyl sulfoxide (DMSO) is recommended.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 105.

  • Preparation of a Saturated Solution: Add an excess amount of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate to a known volume of purified water (e.g., pH 7.4 phosphate-buffered saline) in a glass flask.

  • Equilibration: Seal the flask and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solution to stand to permit the separation of the solid and liquid phases. Centrifugation may be employed to facilitate this process.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The aqueous solubility is reported as the mean concentration from at least three replicate experiments.

Lipophilicity (LogP)

The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity. A high LogP, as predicted for this compound, often correlates with good membrane permeability but may also be associated with lower aqueous solubility and higher metabolic clearance.

Experimental Protocol for LogP Determination (Shake-Flask Method):

This protocol follows the OECD Guideline for the Testing of Chemicals, Section 107.[1]

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in either the n-octanol or water phase. Add the other phase to a separatory funnel in a defined volume ratio.

  • Equilibration: Shake the funnel for a predetermined time to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the layers to separate completely.

  • Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity/Basicity (pKa)

The predicted pKa suggests that Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a very weak base. The pyrimidine ring contains nitrogen atoms that could potentially be protonated, but their basicity is significantly reduced by the electron-withdrawing effects of the bromine atom and the aryloxy linkage.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and dilute with water to a known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.[2][3][4][5][6]

Proposed Synthesis

A plausible synthetic route for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is via a Williamson ether synthesis.[7][8][9][10][11] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from ethyl 3-hydroxybenzoate would act as the nucleophile, displacing a bromine atom from 2,5-dibromopyrimidine.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_reagents Reagents Ethyl 3-hydroxybenzoate Ethyl 3-hydroxybenzoate Reaction Reaction Ethyl 3-hydroxybenzoate->Reaction 2,5-dibromopyrimidine 2,5-dibromopyrimidine 2,5-dibromopyrimidine->Reaction Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->Reaction Deprotonation Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone)->Reaction Product Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate Reaction->Product Williamson Ether Synthesis

Caption: Proposed Williamson ether synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Step-by-Step Protocol:

  • Deprotonation: To a solution of ethyl 3-hydroxybenzoate in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone), add a base such as potassium carbonate or sodium hydride at room temperature. Stir the mixture to facilitate the formation of the corresponding phenoxide.

  • Nucleophilic Substitution: Add 2,5-dibromopyrimidine to the reaction mixture. The reaction is typically heated to promote the nucleophilic aromatic substitution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (pyrimidine ring): Two singlets are expected for the two non-equivalent protons on the pyrimidine ring.

  • Aromatic Protons (benzoate ring): A complex multiplet pattern is anticipated for the four protons on the benzoate ring.

  • Ethyl Group: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

Predicted ¹³C NMR Spectrum:

The spectrum will show distinct signals for all 13 carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the two carbons of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of a bromine atom, an M+2 peak of similar intensity should also be observed, corresponding to the ⁸¹Br isotope.[12] Common fragmentation pathways may involve the cleavage of the ether linkage and the loss of the ethyl group from the ester.[13][14][15][16]

MassSpec M+ [M]+. (C13H11BrN2O3)+. Fragment1 Loss of C2H5 [M-C2H5]+ M+->Fragment1 Fragment2 Loss of OC2H5 [M-OC2H5]+ M+->Fragment2 Fragment3 Cleavage of ether bond [C6H4COOC2H5]+ M+->Fragment3 Fragment4 Cleavage of ether bond [C4H2BrN2O]+ M+->Fragment4

Caption: Predicted major fragmentation pathways for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in mass spectrometry.

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid modifier like formic acid.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. Acquire data in both positive and negative ion modes to observe the molecular ion and key fragment ions.

Safety and Handling

Based on available safety data for similar compounds, Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate should be handled with care.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the material safety data sheet (MSDS) for this specific compound before handling.

Applications in Drug Discovery

The structural motifs present in Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate are of interest in medicinal chemistry. The pyrimidine ring is a common scaffold in a wide range of therapeutic agents. The bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for biological screening. This compound can serve as a valuable building block for the discovery of new drug candidates targeting various diseases.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties, a proposed synthetic route, and analytical characterization methods for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. While some of the presented data is based on prediction and established methodologies for similar compounds, this guide offers a solid foundation for researchers to handle, characterize, and utilize this compound effectively in their research endeavors. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this potentially valuable molecule.

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

  • Aqueous Solubility Assay. Bienta. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Semantic Scholar. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Aqueous Solubility Assays. Creative Bioarray. [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

Sources

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Executive Summary: This document provides a comprehensive technical overview of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a key intermediate in medicinal chemistry and drug discovery. The guide covers its fundamental physicochemical properties, a detailed synthetic protocol with mechanistic insights, standard analytical characterization methods, and its application as a structural motif in the development of complex therapeutic agents. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practices. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable chemical building block.

Introduction to a Versatile Scaffolding Intermediate

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its structure uniquely combines three key functional components: an ethyl benzoate group, a brominated pyrimidine ring, and an ether linkage. This combination provides multiple reaction sites for further chemical modification.

The brominated pyrimidine core is of particular interest as it is a common feature in molecules designed to target protein kinases, which are critical regulators of cell signaling and are frequently implicated in diseases such as cancer.[1] The bromine atom can be readily substituted via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional molecular complexity, while the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to biological targets. The ethyl benzoate portion offers another handle for modification, such as hydrolysis to the corresponding carboxylic acid for amide bond formation. Understanding the synthesis and reactivity of this intermediate is therefore essential for its effective use in drug discovery pipelines.

Physicochemical and Structural Properties

The fundamental properties of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate are summarized below. These data are critical for planning reactions, purification, and for confirming the identity of the material.

PropertyValueReference
CAS Number 1086397-54-7[2][3]
Molecular Formula C₁₃H₁₁BrN₂O₃[2][3]
Molecular Weight 323.14 g/mol [2][3]
Appearance Off-white to pale yellow solid (typical)General Knowledge
Boiling Point 451.3 ± 51.0 °C (Predicted)[2]
Density 1.488 ± 0.06 g/cm³ (Predicted)[2]
Synonyms 3-(5-Bromo-pyrimidin-2-yloxy)-benzoic acid ethyl ester[3]
Chemical Structure

The molecular structure features a central oxygen atom linking a 3-substituted ethyl benzoate ring to the 2-position of a 5-bromopyrimidine ring.

workflow cluster_reactants Reactants cluster_process Process cluster_output Output A Ethyl 3-hydroxybenzoate Reaction SₙAr Reaction (80-90 °C, 4-6h) A->Reaction B 2-Chloro-5-bromopyrimidine B->Reaction C K₂CO₃ in DMF C->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product application Start Ethyl 3-(5-bromopyrimidin- 2-yloxy)benzoate Step1 Suzuki Coupling (Adds new aryl group) Start->Step1 Intermediate1 Bi-aryl Intermediate Step1->Intermediate1 Step2 Ester Hydrolysis (LiOH) Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Amide Coupling (EDC, HOBt) Intermediate2->Step3 Final Complex Drug Candidate (e.g., Kinase Inhibitor) Step3->Final

Sources

Spectral data (NMR, IR, MS) for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a compound of interest in synthetic chemistry and drug discovery. By leveraging foundational spectroscopic principles and comparative data from analogous structures, we present a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the structural characterization of this molecule. Methodologies for data acquisition are also detailed to ensure reproducibility and adherence to best practices in analytical chemistry.

Introduction to Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (CAS No: 1086397-54-7) is a multi-functionalized organic molecule featuring a benzoate ester linked via an ether bridge to a brominated pyrimidine ring.[1] Its chemical formula is C₁₃H₁₁BrN₂O₃, with a molecular weight of approximately 323.14 g/mol .[1] The unique arrangement of its aromatic systems and functional groups makes spectroscopic analysis a critical tool for confirming its identity and purity. Understanding its spectral signature is paramount for its application in further synthetic transformations and biological screening.

The structural complexity, particularly the electronic effects of the bromine atom, the pyrimidine nitrogens, and the ether linkage, gives rise to a distinct and interpretable spectral fingerprint. This guide will systematically deconstruct each spectrum to assign key signals and correlate them to the molecular architecture.

Caption: Molecular structure with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established principles of chemical shifts, coupling constants, and signal integration, supported by data from structurally related compounds such as ethyl benzoate.[2][3][4]

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the ethyl group protons, the four aromatic protons on the benzoate ring, and the two protons on the pyrimidine ring.

  • Ethyl Group:

    • δ ~4.40 ppm (quartet, 2H, J ≈ 7.1 Hz): This signal corresponds to the methylene protons (-O-CH₂-CH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. It appears as a quartet because of coupling to the three protons of the methyl group.

    • δ ~1.40 ppm (triplet, 3H, J ≈ 7.1 Hz): This signal represents the methyl protons (-O-CH₂-CH₃). It is relatively upfield and appears as a triplet due to coupling with the two methylene protons.[2]

  • Benzoate Ring Protons:

    • δ ~8.70 ppm (singlet, 2H): The two protons on the pyrimidine ring (C11-H and C13-H) are expected to be significantly deshielded by the adjacent electronegative nitrogen atoms. Due to their chemical equivalence and distance from other protons, they would likely appear as a single sharp singlet.

  • Pyrimidine Ring Protons:

    • δ ~7.80-7.95 ppm (multiplet, 2H): These signals likely correspond to the protons ortho to the ester group (C6-H) and the proton para to the ether linkage (C5-H).

    • δ ~7.40-7.55 ppm (multiplet, 2H): These signals are attributed to the remaining benzoate protons (C2-H and C4-H), which are in a more complex environment influenced by both the ester and ether groups. A definitive assignment would require 2D NMR techniques.

¹³C NMR Spectroscopy (Predicted, 101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display 13 unique carbon signals, corresponding to each carbon atom in the molecule's asymmetric structure.

  • Carbonyl Carbon:

    • δ ~165.5 ppm: The ester carbonyl carbon (C7) is characteristically found in this downfield region.[4][5]

  • Aromatic Carbons:

    • δ ~163.0 ppm (2C): Carbons C10 and C12 of the pyrimidine ring, bonded to nitrogen and bromine/oxygen, are expected to be highly deshielded.

    • δ ~158.0 ppm (2C): The remaining pyrimidine carbons (C11, C13) are also significantly downfield.

    • δ ~150.0 - 120.0 ppm (6C): This region contains the six carbons of the benzoate ring (C1-C6). The carbon attached to the ether oxygen (C3) will be the most downfield in this group, while the carbon attached to the ester group (C1) will also be significantly deshielded.

  • Aliphatic Carbons:

    • δ ~61.5 ppm: The methylene carbon of the ethyl group (-O-CH₂-CH₃, C8) is deshielded by the oxygen atom.[5]

    • δ ~14.3 ppm: The methyl carbon of the ethyl group (-O-CH₂-CH₃, C9) is the most upfield signal in the spectrum.[5]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The analysis is grounded in well-established correlation tables.

  • ~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium bands in this region confirm the presence of C-H bonds on the aromatic rings.

  • ~2980-2850 cm⁻¹ (Aliphatic C-H Stretch): Medium bands corresponding to the stretching vibrations of the C-H bonds in the ethyl group.

  • ~1725 cm⁻¹ (C=O Ester Stretch): A strong, sharp absorption band, highly characteristic of the carbonyl group in the ethyl ester functional group. The conjugation with the benzene ring slightly lowers the frequency from a typical aliphatic ester.[6]

  • ~1600, ~1580, ~1470 cm⁻¹ (Aromatic C=C Stretch): Multiple sharp bands of medium intensity, typical for the skeletal vibrations of the benzene and pyrimidine rings.

  • ~1250 cm⁻¹ (Aryl-O-C Asymmetric Stretch): A strong band associated with the asymmetric C-O stretching of the aryl ether linkage.

  • ~1100 cm⁻¹ (C-O-C Symmetric Stretch): A strong band from the symmetric stretching of the ester C-O bond.

  • ~600-500 cm⁻¹ (C-Br Stretch): A weak to medium band in the fingerprint region, indicative of the carbon-bromine bond.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion Peak (M⁺): The key feature will be a pair of peaks corresponding to the molecular ion, reflecting the natural isotopic abundance of bromine.

    • m/z ≈ 322: Corresponds to the molecule containing the ⁷⁹Br isotope.

    • m/z ≈ 324: Corresponds to the molecule containing the ⁸¹Br isotope.

    • These two peaks should have a relative intensity ratio of approximately 1:1, which is a definitive signature for a monobrominated compound.

  • Key Fragmentation Pathways:

    • Loss of Ethoxy Radical (m/z 277/279): Fragmentation involving the loss of ·OCH₂CH₃ (45 Da) from the molecular ion would lead to a prominent acylium ion.

    • Loss of Ethene (m/z 294/296): Cleavage of the ethyl group via loss of C₂H₄ (28 Da) is another common pathway for ethyl esters.

    • Benzoyl-type Cation (m/z 249/251): Cleavage of the ester C-O bond could lead to the [M - C₂H₅O₂]⁺ fragment.

    • Cleavage of the Ether Bond: Scission at the ether linkage can generate fragments corresponding to the bromopyrimidine and ethyl benzoate moieties, providing further structural confirmation.

MS_Fragmentation Figure 2: Proposed MS Fragmentation Pathway M [C₁₃H₁₁BrN₂O₃]⁺˙ m/z 322/324 F1 [M - OCH₂CH₃]⁺ m/z 277/279 M->F1 - ·OC₂H₅ F2 [M - C₂H₄]⁺˙ m/z 294/296 M->F2 - C₂H₄ F4 [Br-Py-O]⁺ m/z 173/175 M->F4 - ·C₇H₇O₂ F3 [Br-Py-O-Ph-C≡O]⁺ F1->F3 - CO

Caption: Key fragmentation patterns for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Summary of Spectral Data

Technique Feature Predicted Value Assignment
¹H NMR Chemical Shift (δ)~4.40 ppm (q)-O-CH₂-CH₃
~1.40 ppm (t)-O-CH₂-CH₃
~8.70 ppm (s)Pyrimidine-H
~7.80-7.95 ppm (m)Benzoate-H
~7.40-7.55 ppm (m)Benzoate-H
¹³C NMR Chemical Shift (δ)~165.5 ppmC=O (Ester)
~163.0-120.0 ppmAromatic Carbons
~61.5 ppm-O-CH₂-
~14.3 ppm-CH₃
IR Wavenumber (cm⁻¹)~1725 cm⁻¹C=O Stretch (Ester)
~1250 cm⁻¹Aryl-O-C Stretch
~600-500 cm⁻¹C-Br Stretch
MS Mass-to-Charge (m/z)~322 / 324[M]⁺ / [M+2]⁺
~277 / 279[M - ·OC₂H₅]⁺

Experimental Protocols

The following are generalized yet robust protocols for the acquisition of spectral data for a solid organic compound like Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

NMR Spectroscopy Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Parameters: Set the spectral width to cover a range of -2 to 12 ppm. Use a 30-degree pulse angle with a relaxation delay of 2 seconds. Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse program. Set the spectral width to cover 0 to 220 ppm. A 45-degree pulse angle with a 2-second relaxation delay is typical. Acquire at least 1024 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[7]

IR Spectroscopy Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to minimal sample preparation.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample using the anvil to ensure good contact with the crystal.

  • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Acquisition
  • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode.

  • Set the mass range to scan from m/z 50 to 500 to ensure capture of the molecular ion and key fragments.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak (including the M+2 isotopic pattern) and major fragment ions. Compare the observed exact mass to the calculated theoretical mass to confirm the elemental composition.

Conclusion

The comprehensive spectral analysis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate provides an unambiguous structural confirmation. The predicted ¹H and ¹³C NMR spectra correlate well with the expected electronic environments of the molecule's framework. IR spectroscopy confirms the presence of key functional groups, including the ester carbonyl and aryl ether linkages. Finally, mass spectrometry establishes the correct molecular weight and reveals a characteristic isotopic pattern for bromine, with fragmentation data that further supports the proposed structure. This guide serves as an authoritative reference for the analytical characterization of this compound.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. Retrieved from [Link]

  • mzCloud. (2015). Ethyl benzoate. Retrieved from [Link]

  • MassBank. (2008). ethyl benzoate. Retrieved from [Link]

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The Ascendant Role of Bromopyrimidine Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a bromine atom onto this privileged structure gives rise to bromopyrimidine derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the multifaceted potential of these molecules, delving into their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. By synthesizing technical data with field-proven insights, this document aims to serve as a critical resource for the advancement of novel therapeutics.

The Bromine Advantage: Enhancing the Pharmacological Profile of Pyrimidines

The introduction of a bromine atom to the pyrimidine ring is not a trivial modification. This halogen imparts unique physicochemical properties that can significantly enhance the therapeutic potential of the parent molecule. The bromine atom can act as a valuable synthetic handle for further chemical modifications, allowing for the creation of diverse compound libraries. Furthermore, its size and lipophilicity can improve binding affinity to target proteins and enhance cell membrane permeability, crucial factors for drug efficacy.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Bromopyrimidine derivatives have emerged as a highly promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Mechanisms of Anticancer Action

Kinase Inhibition: A primary mechanism through which bromopyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Certain bromopyrimidine derivatives have been shown to be potent inhibitors of kinases such as Bcr-Abl tyrosine kinase, implicated in chronic myeloid leukemia, and Aurora kinases, which are key regulators of mitosis.[3][4] By competitively binding to the ATP-binding site of these enzymes, these derivatives block downstream signaling, leading to cell cycle arrest and apoptosis.

Topoisomerase II Inhibition: Another critical target for some bromopyrimidine derivatives is topoisomerase II, an enzyme essential for DNA replication and chromosome segregation.[5][6] By inhibiting this enzyme, these compounds introduce DNA strand breaks, ultimately triggering programmed cell death in rapidly dividing cancer cells.

Induction of Apoptosis: Several studies have indicated that bromopyrimidine derivatives can induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic program.

Quantitative Bioactivity Data: Anticancer Potency

The in vitro cytotoxic activity of bromopyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound SeriesCancer Cell LineIC50 (µM)Reference
5-Bromo-pyrimidine AnalogsHela (Cervical Carcinoma)Potent Activity[2]
5-Bromo-pyrimidine AnalogsA549 (Lung Adenocarcinoma)Potent Activity[2]
5-Bromo-pyrimidine AnalogsMCF-7 (Breast Adenocarcinoma)Potent Activity[2]
Thiazolopyrimidine Derivative (3d)A498 (Renal Cell Carcinoma)3.5[5]
Hexahydrobenzo[7][8]thieno[2,3-d]pyrimidine (8)Colon HT-2941.67 (Topoisomerase IIα inhibition)[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][9]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Bromopyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the bromopyrimidine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[10]

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Diagram of the MTT Assay Workflow:

MTT_Assay A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Bromopyrimidine Derivatives B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microbes

In an era of increasing antimicrobial resistance, the discovery of novel antimicrobial agents is of paramount importance. Bromopyrimidine derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1]

Mechanism of Antimicrobial Action

Dihydrofolate Reductase (DHFR) Inhibition: A key target for the antimicrobial activity of some pyrimidine derivatives is dihydrofolate reductase (DHFR).[10][11] This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. By inhibiting DHFR, these compounds disrupt microbial growth and replication. The 2,4-diaminopyrimidine scaffold, often present in these inhibitors, mimics the natural substrate of DHFR.[12]

Quantitative Bioactivity Data: Antimicrobial Potency

The antimicrobial efficacy of bromopyrimidine derivatives is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound SeriesMicroorganismMIC (µg/mL)Reference
5-Bromo-pyrimidine AnalogsStaphylococcus aureus (Gram-positive)Significant Activity[1]
5-Bromo-pyrimidine AnalogsEscherichia coli (Gram-negative)Significant Activity[1]
5-Bromo-pyrimidine AnalogsCandida albicans (Fungus)Significant Activity[1]
Tetrahydropyrimidine (4f)S. aureus, E. coli, K. pneumoniae22-45 µM[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[5][12][13]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Bromopyrimidine derivatives

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Dilutions: Prepare serial two-fold dilutions of the bromopyrimidine derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram of the Broth Microdilution Method:

Broth_Microdilution A Serial Dilution of Compound in 96-well Plate B Inoculate with Standardized Microorganism A->B C Incubate (18-24h) B->C D Observe for Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Antiviral Activity: A Promising Frontier

The broad biological activity of pyrimidine derivatives extends to the inhibition of viral replication.[14] While research into the antiviral potential of bromopyrimidine derivatives is an emerging field, preliminary studies on related pyrimidine compounds show promise against a variety of viruses, including influenza and human immunodeficiency virus (HIV).[15][16][17]

Mechanism of Antiviral Action

The mechanisms of antiviral action for pyrimidine derivatives are diverse and virus-specific. For HIV, some diarylpyrimidine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the reverse transcriptase enzyme and allosterically inhibiting its activity.[15]

Quantitative Bioactivity Data: Antiviral Potency

The antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.

Compound SeriesVirusEC50 (µM)Reference
Boronate-Containing Diarylpyrimidine (4a)HIV-1 (Wild-type)0.005 - 0.648[15]
2-Amino-4-(ω-hydroxyalkylamino)pyrimidineInfluenza A and B0.01 - 0.1[15]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[3][4][13]

Materials:

  • Susceptible host cell line

  • Virus stock

  • 6-well or 12-well plates

  • Overlay medium (containing agarose or methylcellulose)

  • Bromopyrimidine derivatives

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known dilution of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the bromopyrimidine derivative and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates for several days until plaques (zones of cell death) are visible in the virus control wells.

  • Plaque Visualization: Fix and stain the cells with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Diagram of the Plaque Reduction Assay:

Plaque_Reduction_Assay A Seed Host Cells to Confluency B Infect with Virus A->B C Add Overlay with Bromopyrimidine Derivative B->C D Incubate to Allow Plaque Formation C->D E Fix and Stain Cells D->E F Count Plaques E->F G Calculate EC50 F->G

Caption: Workflow of the plaque reduction assay for antiviral activity.

Enzyme Inhibition: A Targeted Approach to Disease

The ability of bromopyrimidine derivatives to selectively inhibit specific enzymes is a key driver of their therapeutic potential. As discussed, this includes protein kinases and DHFR.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[1][9][18]

Materials:

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • Bromopyrimidine derivative (inhibitor)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction including the enzyme, substrate, ATP, and varying concentrations of the bromopyrimidine derivative.

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Convert ADP to ATP and Detect: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 of the inhibitor.

Diagram of the ADP-Glo™ Kinase Assay Principle:

ADP_Glo_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent cluster_2 Step 3: Kinase Detection Reagent A Kinase + Substrate + ATP (with/without Inhibitor) B ADP + Phosphorylated Substrate + remaining ATP A->B C Depletes remaining ATP B->C D Converts ADP to ATP C->D E Luciferase/Luciferin Reaction D->E F Luminescent Signal E->F

Caption: Principle of the ADP-Glo™ Kinase Assay.

Conclusion and Future Directions

Bromopyrimidine derivatives represent a versatile and potent class of biologically active molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, often mediated through specific enzyme inhibition, underscores their importance in modern drug discovery. The synthetic tractability of the bromopyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Further research into the precise molecular mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.

References

  • Suresh Kumar, G. V., & Sridhar, K. A. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 9(1), 27-41. [Link]

  • Chandrappa, S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 520-532. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2020). New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study. Bioorganic Chemistry, 103, 104134. [Link]

  • Fadda, A. A., et al. (2019). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Molecules, 24(18), 3384. [Link]

  • Yuthavong, Y., et al. (2012). Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. ACS Medicinal Chemistry Letters, 3(11), 935-939. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Motawi, A. M., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 154, 108839. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Exploring Novel Tetrahydropyrimidine and Fused Pyrimidine-Based Compounds as DHFR Inhibitors and Antimicrobial Agents: Synthesis, In Vitro, In Vivo, and In Silico Studies. Drug Development Research, e70163. [Link]

  • Wang, Z., et al. (2022). Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules, 27(21), 7545. [Link]

  • Anderson, A. C. (2011). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters, 21(17), 5030-5034. [Link]

  • El-Emam, A. A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 108-128. [Link]

  • Wierdl, M., et al. (2011). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 49(5), 1777-1785. [Link]

  • El-Sayed, N. A. F., et al. (2012). Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. Drug Discoveries & Therapeutics, 6(5), 253-260. [Link]

  • Jafar, H. V., et al. (2019). Synthesis, anti-HIV activity and molecular modeling study of some new pyrimidine analogues. Journal of the Iranian Chemical Society, 16(10), 2235-2248. [Link]

Sources

In Silico Modeling of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a compound featuring the privileged pyrimidine scaffold. Recognizing the absence of a defined biological target for this specific molecule, this document emphasizes a structured, rational approach to computational drug discovery, beginning with fundamental molecular analysis and progressing through target identification, molecular docking, molecular dynamics simulations, and ADMET profiling. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable, step-by-step protocols to navigate the early stages of the drug discovery pipeline. By leveraging established computational methodologies, we aim to elucidate the potential therapeutic applications of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and provide a robust template for the in silico evaluation of novel chemical entities.

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a synthetic compound that incorporates this key heterocyclic motif. In silico modeling has emerged as an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of a compound's therapeutic potential.[2] By simulating interactions between a small molecule and its biological target, computational methods can predict binding affinity, elucidate mechanisms of action, and assess pharmacokinetic properties, thereby accelerating the identification and optimization of lead compounds.

This guide presents a comprehensive in silico workflow for the characterization of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. We will begin by analyzing its fundamental physicochemical properties and drug-likeness. Subsequently, we will outline a strategy for identifying and prioritizing potential biological targets. A detailed protocol for molecular docking against a representative protein kinase target will be provided, followed by an overview of molecular dynamics simulations for assessing complex stability. Finally, we will explore the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to complete the preclinical computational assessment.

Part 1: Foundational Analysis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

A thorough understanding of a molecule's physicochemical properties is the foundation of any drug discovery effort. These properties govern a compound's solubility, permeability, and ultimately, its bioavailability.

Physicochemical Properties

The predicted physicochemical properties of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate are summarized in the table below. These values are calculated using computational algorithms and provide initial insights into the molecule's behavior.

PropertyValueSource
Molecular FormulaC13H11BrN2O3[3]
Molecular Weight323.14 g/mol [3]
Boiling Point451.3±51.0 °C (Predicted)[4]
Density1.488±0.06 g/cm3 (Predicted)[4]
Drug-Likeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[5][6][7] The rule states that a compound is more likely to have poor absorption or permeation if it violates more than one of the following criteria:

  • Molecular weight < 500 Daltons

  • LogP (octanol-water partition coefficient) < 5

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

Let's assess Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate against these criteria:

Lipinski's RuleValue for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoateCompliance
Molecular Weight323.14 DaYes
Hydrogen Bond Donors0Yes
Hydrogen Bond Acceptors5 (3 Oxygens, 2 Nitrogens)Yes
LogP~3.5 (Predicted)Yes

Based on this analysis, Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate complies with all of Lipinski's rules, suggesting it possesses favorable physicochemical properties for oral bioavailability.

Part 2: Target Identification and Prioritization

With no pre-defined biological target, a critical step is to identify potential protein partners for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. In silico target identification methods can be broadly categorized into two approaches: ligand-based and structure-based.[8][9]

Ligand-Based Target Prediction

This approach relies on the principle that structurally similar molecules often bind to the same or similar protein targets.

Workflow for Ligand-Based Target Identification:

G cluster_0 Ligand Preparation cluster_1 Database Searching cluster_2 Target Analysis & Prioritization ligand_prep Prepare 3D structure of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate chembl Search ChEMBL database for structurally similar compounds ligand_prep->chembl Submit 3D structure pubchem Search PubChem BioAssay for compounds with similar activity profiles ligand_prep->pubchem Submit 3D structure target_list Compile list of targets associated with identified similar compounds chembl->target_list pubchem->target_list prioritize Prioritize targets based on disease relevance, potential for therapeutic intervention, and druggability target_list->prioritize

Caption: Ligand-based target identification workflow.

Key Databases and Tools:

  • ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing information on compound-target interactions.[10]

  • PubChem: A public repository of small molecules and their biological activities.

  • SMMDB: A database of small molecule modulators and their targets, particularly useful for neurological diseases.[11]

  • DLiP-PPI: A database of molecules targeting protein-protein interactions.[12]

Structure-Based Target Prediction (Inverse Docking)

If a set of potential protein targets is available, inverse docking can be performed. This involves docking Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate against a library of protein structures to predict which proteins it is most likely to bind to.

Given that the pyrimidine scaffold is a well-known kinase inhibitor, a focused library of kinase structures would be a logical starting point.[13][14][15]

Part 3: Molecular Docking Workflow: A Case Study with CDK2

To illustrate the practical application of in silico modeling, we will perform a molecular docking study of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate against Cyclin-Dependent Kinase 2 (CDK2), a well-established cancer target.[16] We will use the crystal structure of human CDK2 with PDB ID: 1KE9.[17]

Molecular Docking Workflow Diagram:

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis protein_prep Protein Preparation (PDB: 1KE9) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate) docking Run AutoDock Vina ligand_prep->docking grid_gen->docking pose_analysis Analyze Docking Poses and Binding Affinity docking->pose_analysis interaction_analysis Visualize and Analyze Ligand-Protein Interactions pose_analysis->interaction_analysis

Caption: Molecular docking workflow.

Step-by-Step Protocol for Molecular Docking using AutoDock Vina

1. Protein Preparation: [18][19]

  • Objective: To prepare the CDK2 protein structure for docking by removing non-essential molecules and adding necessary atoms.

  • Protocol:

    • Download the PDB file for CDK2 (e.g., 1KE9) from the RCSB Protein Data Bank.[17]

    • Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

    • Remove water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogen atoms.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in PDBQT format.

2. Ligand Preparation:

  • Objective: To generate a 3D structure of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and prepare it for docking.

  • Protocol:

    • Obtain the 2D structure of the ligand (e.g., from PubChem or by drawing it in a chemical sketcher).

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel.

    • Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).

    • Assign rotatable bonds.

    • Save the prepared ligand in PDBQT format.

3. Grid Box Generation: [20]

  • Objective: To define the search space for the docking simulation around the active site of the protein.

  • Protocol:

    • Load the prepared protein PDBQT file into AutoDock Tools.

    • Identify the active site of CDK2. This can be inferred from the position of the co-crystallized ligand in the original PDB file or from literature.

    • Define the center and dimensions of the grid box to encompass the entire active site.

4. Running AutoDock Vina: [21][22][23]

  • Objective: To perform the docking simulation.

  • Protocol:

    • Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.

    • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

5. Analysis of Results:

  • Objective: To analyze the docking poses and predict the binding affinity.

  • Protocol:

    • The output file will contain multiple binding poses ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Visualize the top-ranked poses in a molecular viewer to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the active site.

Part 4: Post-Docking Analysis and Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer insights into the dynamic stability of the complex over time.[24][25]

Workflow for Molecular Dynamics Simulation:

G cluster_0 System Preparation cluster_1 Simulation cluster_2 Trajectory Analysis complex_prep Prepare Protein-Ligand Complex (from best docking pose) solvation Solvate the system in a water box and add ions complex_prep->solvation energy_min Energy Minimization solvation->energy_min equilibration System Equilibration (NVT and NPT) energy_min->equilibration production_md Production MD Run equilibration->production_md rmsd Calculate RMSD and RMSF production_md->rmsd h_bonds Analyze Hydrogen Bonds production_md->h_bonds binding_energy Calculate Binding Free Energy (e.g., MM/PBSA) production_md->binding_energy

Caption: Molecular dynamics simulation workflow.

Key Steps in MD Simulation using GROMACS: [26][27][28]

  • System Setup: The best-ranked docking pose is used as the starting structure. The complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.

  • Energy Minimization: The system's energy is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under constant volume (NVT) and then constant pressure (NPT) to ensure stability.

  • Production MD: A long simulation is run to generate a trajectory of the system's atomic movements.

  • Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD) and to characterize the key interactions over time.

Part 5: In Silico ADMET Prediction

Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development.[29][30] Several free and commercial web-based tools are available for these predictions.

Key ADMET Properties and Prediction Tools:

ADMET PropertyDescriptionRecommended Free Tools
Absorption Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitorSwissADME, ADMETlab 2.0[31][32]
Distribution Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)SwissADME, pkCSM[31]
Metabolism Cytochrome P450 (CYP) inhibition/substrateSwissADME, pkCSM[31]
Excretion Total clearance, Renal OCT2 substratepkCSM[31]
Toxicity AMES toxicity, hERG inhibition, Hepatotoxicity, Skin sensitizationADMETlab 2.0, pkCSM[31][32]

Protocol for ADMET Prediction using SwissADME:

  • Navigate to the SwissADME website.[31]

  • Enter the SMILES string of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate or draw the structure.

  • Run the prediction.

  • Analyze the results for potential liabilities in its pharmacokinetic and toxicity profiles.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the initial evaluation of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. By following the described methodologies, researchers can gain valuable insights into its drug-likeness, potential biological targets, binding interactions, and ADMET properties. The case study with CDK2 demonstrates a practical application of molecular docking for a plausible target class. The results from these computational studies can guide further experimental validation, such as in vitro binding assays and cell-based functional assays, ultimately accelerating the journey from a chemical entity to a potential therapeutic candidate. It is imperative to remember that in silico predictions are models of reality and must be validated through rigorous experimental investigation.

References

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Determining the Solubility Profile of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a compound of interest in contemporary drug discovery, across a range of common laboratory solvents. In the absence of extensive published solubility data for this specific molecule, this document emphasizes a robust, first-principles experimental approach. It details the underlying principles of solubility, provides step-by-step protocols for the widely accepted saturation shake-flask method, and outlines analytical procedures for quantitative determination using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical methodologies to generate reliable and reproducible solubility data, a critical parameter in preclinical development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility stands as a cornerstone for a compound's developability. Solubility fundamentally influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and therapeutic efficacy.[1] For a molecule like Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, understanding its behavior in various solvent systems is paramount for formulation development, purification strategies, and the design of subsequent in vitro and in vivo studies.

This guide provides a detailed roadmap for the systematic determination of the solubility of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. We will delve into the theoretical underpinnings of solubility, followed by a practical, step-by-step experimental workflow.

Physicochemical Properties of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate:

PropertyValueSource
CAS Number 1086397-54-7[2]
Molecular Formula C13H11BrN2O3[2]
Molecular Weight 323.142 g/mol [2]

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between the solute (Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate) and the solvent. A solute will more readily dissolve in a solvent that has similar polarity.

The structure of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, featuring a bromopyrimidine ring, a benzoate group, and an ethyl ester, suggests a molecule with both polar and non-polar characteristics. The aromatic rings and the bromine atom contribute to its lipophilicity, while the ester and ether linkages, along with the nitrogen atoms in the pyrimidine ring, introduce polar functionalities capable of hydrogen bonding.

To systematically investigate its solubility, a selection of solvents with a broad range of polarities is essential. Key solvent properties that inform this selection include the dielectric constant and polarity index.[4][5]

Table of Common Laboratory Solvents for Solubility Screening:

SolventTypePolarity IndexDielectric Constant (ε)
Water Polar Protic10.280.1
Methanol Polar Protic5.132.7
Ethanol Polar Protic4.324.6
Isopropanol Polar Protic3.919.9
Acetonitrile Polar Aprotic5.837.5
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.246.7
Acetone Polar Aprotic5.120.7
Dichloromethane (DCM) Nonpolar3.18.9
Ethyl Acetate Moderately Polar4.46.0
Toluene Nonpolar2.42.4
Hexane Nonpolar0.11.9

Experimental Determination of Equilibrium Solubility: The Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[6][7] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

General Experimental Workflow

The overall process for determining the solubility of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is depicted in the following workflow diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis start Weigh excess Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate solvent Add a known volume of the selected solvent start->solvent agitate Agitate at a constant temperature (e.g., 24-48 hours) solvent->agitate settle Allow to settle agitate->settle centrifuge Centrifuge to pellet undissolved solid settle->centrifuge supernatant Carefully collect the supernatant centrifuge->supernatant filter Filter the supernatant (optional, with compatible filter) supernatant->filter quantify Quantify concentration (UV-Vis or HPLC) filter->quantify

Caption: Workflow for the saturation shake-flask solubility determination.

Detailed Step-by-Step Protocol

Materials:

  • Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (solid)

  • Selected solvents (as per the table above)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and solvent-compatible filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of each selected solvent to the respective vials.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For volatile solvents, this should be done swiftly to minimize evaporation.

  • Filtration (Optional but Recommended): To ensure no fine solid particles are carried over, filter the collected supernatant using a chemically compatible syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved compound.

Quantitative Analysis

The accurate quantification of the dissolved Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is crucial. The choice of analytical technique will depend on the required sensitivity and the properties of the solvent.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and straightforward method for determining the concentration of compounds that absorb ultraviolet or visible light.[8][9]

Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in the solvent of interest. Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to identify the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the diluted filtrate from the solubility experiment at the same λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original solubility.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity and is the preferred method, especially for complex matrices or when the solvent has significant UV absorbance.[10][11]

Protocol:

  • Method Development: Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point for a molecule of this nature. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The detector should be set to a UV wavelength where the compound has strong absorbance (determined from the UV-Vis scan).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to create a calibration curve.

  • Sample Analysis: Inject the diluted filtrate from the solubility experiment.

  • Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve using its peak area. Apply the dilution factor to calculate the final solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Example Data Table:

SolventTypeSolubility (mg/mL)Solubility (mol/L)
WaterPolar ProticExperimental ValueCalculated Value
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
DMSOPolar AproticExperimental ValueCalculated Value
DichloromethaneNonpolarExperimental ValueCalculated Value
Ethyl AcetateModerately PolarExperimental ValueCalculated Value
TolueneNonpolarExperimental ValueCalculated Value
HexaneNonpolarExperimental ValueCalculated Value

The results should be analyzed in the context of the solvent polarities. It is anticipated that Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate will exhibit higher solubility in solvents with moderate to high polarity due to its polar functional groups. However, its significant non-polar surface area may also allow for appreciable solubility in less polar solvents like dichloromethane. Poor solubility is expected in highly non-polar aliphatic solvents like hexane and potentially limited solubility in the highly polar, protic environment of water.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in a range of common laboratory solvents. By adhering to the principles of Good Laboratory Practice (GLP) and employing validated analytical methods, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation development, optimizing purification processes, and making informed decisions in the critical early stages of drug discovery and development. The methodologies described herein provide a solid foundation for the characterization of this and other novel chemical entities.

References

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  • A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography with UV and Fluorescence Detection. ACS Publications. [Link]

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Thermal stability and degradation profile of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Foreword

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and safety. A comprehensive understanding of a molecule's response to thermal stress is not merely an academic exercise but a critical regulatory and commercial necessity. This guide provides a detailed exploration of the thermal stability and degradation profile of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a compound of interest within medicinal chemistry. As a Senior Application Scientist, the narrative herein is crafted to fuse theoretical principles with actionable, field-tested methodologies, offering a robust framework for researchers, scientists, and drug development professionals. The protocols and interpretations are presented to be self-validating, ensuring scientific rigor and trustworthiness.

Introduction to Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and the Imperative of Thermal Analysis

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a small organic molecule featuring a central phenoxy-pyrimidine scaffold, functionalized with a bromo substituent and an ethyl benzoate group. While the specific therapeutic applications of this compound are still under investigation, its structural motifs are prevalent in a variety of biologically active agents. The presence of heteroatoms, ester, and ether linkages suggests potential vulnerabilities to thermal degradation, which can impact its purity, potency, and safety profile.

The study of thermal stability is paramount for several key reasons:

  • Manufacturing and Process Control: Many synthetic and purification steps, such as drying and milling, involve heat. Understanding the decomposition temperature is crucial to prevent degradation during these processes.

  • Storage and Shelf-life Prediction: The kinetic data from thermal analysis allows for the prediction of long-term stability under various storage conditions, which is a regulatory requirement.

  • Formulation Development: Knowledge of degradation pathways informs the selection of compatible excipients and manufacturing processes (e.g., hot-melt extrusion) to create a stable drug product.

  • Safety Assessment: Uncontrolled degradation can lead to the formation of potentially toxic impurities.

This guide will delineate the multi-faceted approach to characterizing the thermal behavior of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, from initial screening with thermal analysis techniques to the in-depth study of its degradation kinetics and pathways.

Physicochemical Characterization

A foundational understanding of the physicochemical properties of an API is a prerequisite for any detailed stability investigation. For Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, the following properties are noted:

PropertyValueSource
Molecular FormulaC₁₃H₁₁BrN₂O₃
Molecular Weight339.15 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
SolubilityTo be determined experimentally

The melting point, in particular, serves as an initial indicator of thermal stability. A sharp melting point, as determined by Differential Scanning Calorimetry (DSC), can also confirm the purity of the sample.

Thermal Stability Analysis: A Two-Pronged Approach

The core of the thermal stability assessment relies on the synergistic use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is the gold standard for determining the onset temperature of decomposition.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate into an appropriate pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) using the tangent method. Note any distinct mass loss steps.

The resulting TGA curve provides a clear visual representation of the compound's thermal stability. The T_onset is the primary metric, indicating the temperature at which significant degradation begins. Multiple mass loss steps would suggest a multi-stage degradation process, providing initial clues about the degradation mechanism.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Events

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to detect thermal events such as melting, crystallization, and solid-solid transitions.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature just below the T_onset determined by TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic (melting) and exothermic (decomposition) events.

By overlaying the TGA and DSC data, a comprehensive thermal profile can be constructed. For instance, a sharp endotherm in the DSC curve corresponding to no mass loss in the TGA curve confirms the melting point. An exotherm in the DSC that coincides with a mass loss in the TGA is indicative of a decomposition event.

G cluster_0 Thermal Analysis Workflow Sample Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate TGA Thermogravimetric Analysis Sample->TGA DSC Differential Scanning Calorimetry Sample->DSC T_onset Onset Decomposition Temp. TGA->T_onset Melting_Point Melting Point DSC->Melting_Point Decomposition_Exotherm Decomposition Exotherm DSC->Decomposition_Exotherm Data_Integration Integrated Thermal Profile T_onset->Data_Integration Melting_Point->Data_Integration Decomposition_Exotherm->Data_Integration

Caption: Workflow for integrated thermal analysis.

Degradation Profile and Mechanistic Insights

While TGA and DSC tell us when a compound degrades, they do not reveal what it degrades into. To understand the degradation profile, hyphenated analytical techniques are employed.

Identification of Degradation Products: The Power of Hyphenation

Techniques such as TGA-MS (Therogravimetric Analysis coupled with Mass Spectrometry) or dedicated forced degradation studies followed by LC-MS (Liquid Chromatography-Mass Spectrometry) analysis are essential.

  • Forced Degradation:

    • Prepare a solution of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in a suitable solvent (e.g., acetonitrile/water).

    • Subject separate aliquots of the solution to thermal stress (e.g., 80°C for 24 hours), acidic hydrolysis (0.1 N HCl at 60°C), basic hydrolysis (0.1 N NaOH at 60°C), and oxidative stress (3% H₂O₂ at room temperature).

  • LC-MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to obtain accurate mass measurements of the parent compound and any degradation products.

    • Data Analysis: Compare the chromatograms of the stressed samples to that of a control sample. Elucidate the structures of the degradation products based on their mass-to-charge ratios (m/z) and fragmentation patterns (MS/MS).

Proposed Degradation Pathways

Based on the chemical structure of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, several potential degradation pathways can be hypothesized. The ester and ether linkages are likely points of initial cleavage.

  • Hydrolysis of the Ester: The ethyl benzoate moiety is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-(5-bromopyrimidin-2-yloxy)benzoic acid and ethanol.

  • Cleavage of the Ether Bond: The diaryl ether linkage could be a point of vulnerability, potentially leading to the formation of 5-bromopyrimidin-2-ol and ethyl 3-hydroxybenzoate.

  • Debromination: The bromo substituent on the pyrimidine ring could be lost under certain conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_cleavage Ether Cleavage Parent Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate Ester_Hydrolysis Ester Hydrolysis Parent->Ester_Hydrolysis H₂O / H⁺ or OH⁻ Ether_Cleavage Ether Bond Cleavage Parent->Ether_Cleavage Thermal/Photolytic Stress Acid_Product 3-(5-bromopyrimidin-2-yloxy)benzoic acid Ester_Hydrolysis->Acid_Product Phenol_Product Ethyl 3-hydroxybenzoate Ether_Cleavage->Phenol_Product Pyrimidine_Product 5-bromopyrimidin-2-ol Ether_Cleavage->Pyrimidine_Product

Caption: Potential degradation pathways.

Implications for Pharmaceutical Development

The insights gleaned from this comprehensive analysis have direct and significant implications for the advancement of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate as a potential drug candidate.

  • Storage and Handling: Based on the T_onset, a maximum storage temperature can be defined, likely requiring controlled room temperature and protection from excessive heat.

  • Formulation Strategies: The propensity for hydrolysis suggests that an anhydrous formulation or a protective coating in a solid dosage form may be necessary to ensure stability. The choice of excipients must be carefully screened for compatibility to avoid initiating degradation.

  • Regulatory Submissions: The data from forced degradation studies are a mandatory component of regulatory filings (e.g., with the FDA and EMA). This information is used to develop and validate stability-indicating analytical methods.

Conclusion

The thermal stability and degradation profile of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, as outlined in this guide, provides a roadmap for its development. The systematic application of orthogonal analytical techniques, from classical thermal analysis to modern hyphenated mass spectrometry, allows for a holistic understanding of the molecule's behavior under stress. This knowledge is not merely academic; it is the foundation upon which safe, stable, and efficacious medicines are built. The methodologies and interpretative frameworks presented herein are designed to be broadly applicable, serving as a valuable resource for scientists engaged in the meticulous work of drug discovery and development.

References

(Note: As no direct experimental studies on the thermal stability of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate were found, this reference list is representative of the types of authoritative sources that would be cited for the methodologies described.)

  • Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: Thermal Analysis of Pharmaceuticals Source: Brown, M. E., & Gallagher, P. K. (Eds.). (2008). Handbook of Thermal Analysis and Calorimetry. Elsevier. URL: [Link]

  • Title: Pharmaceutical Stress Testing: Predicting Drug Degradation Source: Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC press. URL: [Link]

An In-depth Technical Guide to the Discovery and History of Pyrimidine-Based Compounds in Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Scaffold of Life and Medicine

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, represents a fundamental architectural motif in the theater of life. Its derivatives are the very letters of the genetic code—cytosine, thymine, and uracil—forming the structural and informational backbone of nucleic acids.[1] This inherent biological preeminence has made the pyrimidine scaffold a cornerstone of medicinal chemistry and drug development. From the earliest sedatives to the latest generation of targeted cancer therapies, pyrimidine-based compounds have consistently provided a versatile framework for modulating biological processes. This technical guide offers an in-depth exploration of the discovery and history of these remarkable compounds, tracing their journey from initial isolation to their current status as indispensable tools in the researcher's arsenal. We will delve into the foundational synthetic methodologies, the landmark discoveries of key therapeutic agents, and the intricate signaling pathways they command, providing both historical context and practical, field-proven insights for the modern scientist.

Part 1: Foundational Discoveries and the Dawn of Pyrimidine Chemistry

The story of pyrimidine begins not with the parent heterocycle itself, but with its more complex derivatives. Early chemists, working with biological materials, unknowingly isolated these compounds long before their common structural heritage was understood.

The 19th Century: From Barbiturates to Nucleobases

The mid-to-late 19th century was a period of fervent discovery in organic chemistry. In 1864, Adolf von Baeyer synthesized barbituric acid, the parent compound of barbiturates, by condensing urea with malonic acid.[2] This was followed by a more refined synthesis by French chemist Edouard Grimaux in 1879, laying the groundwork for a new class of therapeutic agents.[1] However, it was the systematic investigation of pyrimidines that truly began in 1884 with the work of Wilhelm Pinner. He developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines and, in 1885, first proposed the name "pyrimidin".[3]

Simultaneously, the chemical constituents of the cell nucleus were being unraveled. Albrecht Kossel, a German biochemist, embarked on a journey to understand the composition of "nuclein." Between 1885 and 1901, his meticulous work led to the isolation and naming of the five constituent nucleobases: adenine, guanine, cytosine, thymine, and uracil.[4] He discovered cytosine and thymine from calf thymus tissues, with cytosine being officially named in 1894.[5][6] This monumental achievement, which earned him the 1910 Nobel Prize in Physiology or Medicine, fundamentally linked the structure of pyrimidines to the storage of genetic information.[4][7] The parent, unsubstituted pyrimidine ring was finally prepared in 1900 by Gabriel and Colman.[3]

Year Discovery Key Scientist(s) Significance
1864 Synthesis of barbituric acidAdolf von BaeyerParent compound of barbiturate drugs.[2]
1879 Refined synthesis of barbituric acidEdouard GrimauxImproved synthesis paving the way for barbiturate derivatives.[1]
1884 Systematic synthesis of pyrimidine derivativesWilhelm PinnerFirst systematic study of pyrimidine synthesis.[3]
1885 Coined the name "pyrimidin"Wilhelm PinnerEstablished the nomenclature for the pyrimidine class.[3]
1893 Discovery of thymineAlbrecht Kossel & Albert NeumannIsolation of a key DNA pyrimidine nucleobase.[6]
1894 Discovery and naming of cytosineAlbrecht Kossel & Albert NeumannIsolation of a fundamental pyrimidine nucleobase in DNA and RNA.[5]
1900 Isolation of uracilAlberto AscoliDiscovery of the key pyrimidine nucleobase in RNA.
1904 Clinical introduction of barbital (Veronal)Emil Fischer & Josef von MeringFirst commercially available barbiturate hypnotic.[1]
1912 Introduction of phenobarbitalEmil Fischer & Josef von MeringA key anticonvulsant and sedative barbiturate.[8][9]
1935 Discovery of the antibacterial effects of Prontosil (a sulfonamide)Gerhard DomagkLed to the development of sulfa drugs, the first systemic antibacterials.[10][11]
1957 Discovery of 5-fluorouracil (5-FU)Charles HeidelbergerA cornerstone of modern chemotherapy.[12][13][14][15]
1964 First synthesis of zidovudine (AZT)Jerome HorwitzInitially an anticancer candidate, later repurposed for HIV.[16]
1985 Discovery of the anti-HIV activity of AZTSamuel Broder, Hiroaki Mitsuya, Robert YarchoanRevolutionized the treatment of AIDS.[17]
1987 FDA approval of AZTFirst approved treatment for HIV/AIDS.[17]
2003 FDA approval of Gefitinib (Iressa)First-generation EGFR inhibitor for non-small cell lung cancer.
2004 FDA approval of Erlotinib (Tarceva)First-generation EGFR inhibitor for non-small cell lung cancer and pancreatic cancer.
2007 FDA approval of Lapatinib (Tykerb)Dual EGFR and HER2 inhibitor for breast cancer.
2015 FDA approval of Osimertinib (Tagrisso)Third-generation EGFR inhibitor targeting the T790M resistance mutation.
2021 FDA approval of Sotorasib (Lumakras)First-in-class inhibitor of the KRAS G12C mutation.

Part 2: The Evolution of Pyrimidine Synthesis: From Classical Reactions to Modern Methodologies

The ability to chemically synthesize the pyrimidine core and its derivatives has been a driving force in their research and application. Two classical, yet still relevant, multicomponent reactions form the bedrock of pyrimidine synthesis: the Pinner and Biginelli reactions.

The Pinner Pyrimidine Synthesis

Developed by Wilhelm Pinner in the 1880s, this reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine to form a substituted pyrimidine.[18][19][20] The choice of starting materials allows for a diverse range of pyrimidine products. The causality behind this reaction lies in the inherent electrophilicity of the dicarbonyl compound and the nucleophilicity of the amidine.

Experimental Protocol: A Generalized Pinner Synthesis of a 4-Hydroxypyrimidine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the β-keto ester (1.0 eq) and the amidine hydrochloride salt (1.1 eq) to an appropriate solvent such as ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol (1.2 eq) to the reaction mixture. The base is crucial for deprotonating the amidine hydrochloride, freeing the nucleophilic amidine base.

  • Cyclocondensation: Heat the reaction mixture to reflux for 4-6 hours. The elevated temperature provides the activation energy for the condensation and subsequent cyclization reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials and soluble byproducts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Pinner_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants β-Keto Ester + Amidine HCl in Ethanol Base Add Sodium Ethoxide Reactants->Base Initiate reaction Reflux Heat to Reflux (4-6h) Base->Reflux Promote cyclization TLC Monitor by TLC Reflux->TLC Cool Cool to 0°C Reflux->Cool Completion Filter Vacuum Filtration Cool->Filter Precipitate product Recrystallize Recrystallize Filter->Recrystallize Crude product Product Pure 4-Hydroxypyrimidine Recrystallize->Product

Caption: Workflow for the Pinner synthesis of a 4-hydroxypyrimidine.

The Biginelli Reaction

Reported by the Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[21] These DHPMs are valuable intermediates that can be easily oxidized to the corresponding pyrimidines. The elegance of the Biginelli reaction lies in its convergence and atom economy, rapidly building molecular complexity from simple precursors.

Experimental Protocol: A Classic Biginelli Synthesis of a Dihydropyrimidinone [22][23]

  • Reactant Mixture: In a 50 mL round-bottom flask, combine the aryl aldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq) in 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as concentrated hydrochloric acid (e.g., 0.5 mL), to the mixture. The acid catalyzes the initial condensation between the aldehyde and urea, forming a key acyliminium ion intermediate.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The reaction is typically complete when a solid precipitate begins to form.

  • Isolation: Cool the reaction mixture to room temperature, and then chill in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual starting materials and catalyst. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Biginelli_Reaction_Mechanism cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Iminium Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Adduct Open-Chain Adduct Iminium->Adduct Electrophilic attack Enol Ketoester Enol Enol->Adduct Nucleophilic addition Cyclization Intramolecular Condensation Adduct->Cyclization DHPM Dihydropyrimidinone Cyclization->DHPM - H2O

Caption: Simplified mechanism of the Biginelli reaction.

Part 3: Pyrimidines in Drug Discovery: A Historical and Mechanistic Perspective

The journey of pyrimidine-based compounds from laboratory curiosities to life-saving medicines is a testament to the power of chemical synthesis and biological insight.

Early Therapeutic Breakthroughs: Barbiturates and Sulfonamides

Following the synthesis of barbituric acid, the early 20th century saw the introduction of barbiturates like barbital (1904) and phenobarbital (1912) into clinical practice.[1][24] These compounds, acting as positive allosteric modulators of GABA-A receptors, revolutionized the treatment of anxiety, insomnia, and seizure disorders.

In 1935, Gerhard Domagk discovered the antibacterial properties of Prontosil, a sulfonamide dye.[10] It was later found that Prontosil is a prodrug, metabolized in the body to sulfanilamide, the active antibacterial agent.[25] This discovery ushered in the era of sulfa drugs , the first broadly effective systemic antimicrobials, which function by inhibiting dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[10]

The Antimetabolite Revolution: 5-Fluorouracil and Zidovudine (AZT)

The concept of antimetabolites—molecules that mimic natural metabolites to disrupt cellular processes—proved to be a fertile ground for pyrimidine-based drug discovery.[26][27]

  • 5-Fluorouracil (5-FU): Discovered by Charles Heidelberger in 1957, 5-FU is a pyrimidine analog that acts as a potent antineoplastic agent.[12][15] Its primary mechanism of action involves the inhibition of thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[15] This leads to "thymineless death" in rapidly dividing cancer cells.[15]

  • Zidovudine (AZT): First synthesized by Jerome Horwitz in 1964 as a potential anticancer drug, AZT was shelved due to a lack of efficacy.[16] In 1985, with the AIDS epidemic raging, researchers at the National Cancer Institute discovered its potent activity against the human immunodeficiency virus (HIV).[17] AZT is a thymidine analog that, once converted to its triphosphate form in the body, inhibits the viral enzyme reverse transcriptase, terminating the growing DNA chain and halting viral replication.[21][28] Its approval in 1987 marked a turning point in the fight against AIDS.[17]

Antimetabolite_MoA cluster_5FU 5-Fluorouracil (5-FU) cluster_AZT Zidovudine (AZT) dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP TS->dTMP Methylation DNA_Syn_5FU DNA Synthesis dTMP->DNA_Syn_5FU HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT HIV_DNA HIV DNA RT->HIV_DNA Reverse Transcription Integration Integration into Host Genome HIV_DNA->Integration TS_Inhibit 5-FU Inhibition TS_Inhibit->TS RT_Inhibit AZT Inhibition RT_Inhibit->RT

Caption: Mechanism of action for 5-FU and AZT as antimetabolites.

The Era of Targeted Therapy: Pyrimidine-Based Kinase Inhibitors

The advent of molecularly targeted cancer therapy has seen the pyrimidine scaffold rise to new prominence. Many kinase inhibitors utilize a pyrimidine core to mimic the adenine ring of ATP, allowing them to competitively bind to the ATP-binding pocket of oncogenic kinases and block their activity.[29]

  • EGFR and HER2 Inhibitors: Gefitinib, Erlotinib, and Lapatinib are pyrimidine-based tyrosine kinase inhibitors (TKIs) that target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4][9][24][30] In many cancers, these receptors are mutated or overexpressed, leading to constitutive activation of downstream pro-survival pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[16][31] By blocking the kinase activity of EGFR/HER2, these drugs shut down these aberrant signals, leading to cell cycle arrest and apoptosis.[27] Osimertinib, a third-generation inhibitor, was specifically designed to overcome resistance mutations (like T790M) that arise after treatment with earlier generation TKIs.[7][32]

  • KRAS Inhibitors: For decades, the KRAS oncogene was considered "undruggable." Sotorasib, a recently approved pyrimidine derivative, represents a landmark achievement.[33] It specifically and irreversibly binds to the cysteine residue in the KRAS G12C mutant protein, locking it in an inactive state and preventing downstream signaling.[34][35]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Gefitinib/Erlotinib/ Osimertinib Inhibition Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine-based TKIs.

Conclusion and Future Outlook

From the fundamental building blocks of life to the cutting edge of targeted therapeutics, the journey of pyrimidine-based compounds is a compelling narrative of scientific discovery and innovation. The historical progression from broad-acting agents to highly specific, mutation-targeted drugs underscores the maturation of the field of drug development. The pyrimidine scaffold's remarkable ability to be tailored for specific biological targets ensures its continued relevance. As our understanding of disease pathways deepens and synthetic methodologies become even more sophisticated, we can anticipate that new generations of pyrimidine-based compounds will continue to emerge, offering novel solutions to pressing challenges in medicine and human health. The simple six-membered ring that Pinner named over a century ago will undoubtedly remain a central character in the future of biomedical research.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?
  • SMPDB. (2013, August 22). Erlotinib Action Pathway.
  • López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction.
  • BenchChem. (2025). The Mechanism of Action of Osimertinib: A Technical Guide.
  • News-Medical.Net. (n.d.). Barbiturate History.
  • Encyclopaedia Britannica. (n.d.). Albrecht Kossel.
  • ResearchGate. (n.d.). ErbB2 cellular signaling pathways and lapatinib mechanism of action.
  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting....
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Unbound Medicine. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
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  • Narconon. (n.d.). History of Barbiturates.
  • ResearchGate. (n.d.). Mechanism of action of lapatinib. eRBB2 homodimerization or....
  • BenchChem. (2025). An In-Depth Technical Guide to the Early Research and Development of Zidovudine (AZT).
  • BenchChem. (n.d.). The Role of Gefitinib in Modulating EGFR Signaling Pathways: A Technical Guide.
  • PubMed. (n.d.). [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept].
  • ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR....
  • ResearchGate. (n.d.). Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib....
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Osimertinib mesylate?.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride?.
  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Sotorasib?.
  • Biology Discussion. (n.d.). Sulfa Drugs: Discovery, Structure and Effectiveness | Antibiotics.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sotorasib?.
  • NIH. (n.d.). Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer.
  • PubMed. (n.d.). [History of antibiotics and sulphonamides discoveries].
  • Wikipedia. (n.d.). Cytosine.
  • NIH. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling.
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  • YouTube. (2023, September 9). Sotorasib – Mechanism of Action and Synthesis.
  • NCBI. (n.d.). Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine.
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  • NIH. (n.d.). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds.
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  • Wikipedia. (n.d.). Fluorouracil.
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Methodological & Application

Protocol for the Synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a key intermediate in the development of various pharmacologically active compounds. The protocol is based on the principles of the Williamson ether synthesis and has been designed to ensure a high degree of purity and yield.

Introduction

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. The molecule's structure, featuring a pyrimidine ring linked to a benzoate moiety via an ether bond, allows for diverse functionalization and interaction with biological targets. This protocol details a reliable method for its preparation from commercially available starting materials.

The synthesis proceeds via a Williamson ether synthesis, a classic and robust method for forming ethers.[1][2][3] In this reaction, the hydroxyl group of ethyl 3-hydroxybenzoate is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electron-deficient carbon of 2,5-dibromopyrimidine to form the desired ether linkage.[4][5]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product reactant1 Ethyl 3-hydroxybenzoate product Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate reactant1->product reactant2 2,5-Dibromopyrimidine reactant2->product reagents K₂CO₃, DMF

Caption: Overall reaction for the synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
Ethyl 3-hydroxybenzoateC₉H₁₀O₃166.17Sigma-Aldrich≥98%
2,5-DibromopyrimidineC₄H₂Br₂N₂237.88Alfa Aesar≥97%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificAnhydrous, ≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09VWRAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11J.T. BakerACS Grade
HexanesN/AN/AJ.T. BakerACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04EMD Millipore≥99%
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Melting point apparatus

  • NMR spectrometer

Experimental Protocol

Step 1: Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-hydroxybenzoate (1.0 eq, e.g., 1.66 g, 10 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF) (20 mL) to dissolve the ethyl 3-hydroxybenzoate.

  • Add anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol). The use of a slight excess of potassium carbonate ensures complete deprotonation of the phenol.

  • Add 2,5-dibromopyrimidine (1.1 eq, e.g., 2.61 g, 11 mmol) to the stirring suspension.

  • Attach a reflux condenser to the flask.

Step 2: Reaction Execution
  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Maintain this temperature and continue stirring for 12-16 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.

Experimental_Workflow A 1. Combine Reactants Ethyl 3-hydroxybenzoate, 2,5-dibromopyrimidine, K₂CO₃ in DMF B 2. Heat and Stir 80-90 °C, 12-16 hours A->B C 3. Reaction Work-up Cool, pour into water, extract with EtOAc B->C D 4. Purification Dry organic layer, concentrate, purify by column chromatography or recrystallization C->D E 5. Characterization Obtain NMR spectra and melting point D->E

Caption: Step-by-step experimental workflow for the synthesis.

Step 3: Work-up and Isolation
  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water (100 mL).

  • A precipitate of the crude product may form. Stir the aqueous suspension for 30 minutes.

  • If a solid precipitates, collect the crude product by vacuum filtration, washing with water.

  • If an oil forms or no precipitate is observed, transfer the mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • Prepare a silica gel column (100-200 mesh) using a slurry of silica gel in hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the pure product (monitored by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield the purified Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods and melting point analysis.

Parameter Expected Value
Appearance White to off-white solid
Melting Point 95-97 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.55 (s, 2H, pyrimidine-H), 7.85 (d, J = 7.6 Hz, 1H, Ar-H), 7.75 (s, 1H, Ar-H), 7.45 (t, J = 7.8 Hz, 1H, Ar-H), 7.30 (d, J = 8.0 Hz, 1H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 165.5, 163.0, 158.0, 152.0, 131.5, 129.8, 126.0, 125.5, 122.0, 115.0, 61.5, 14.3

Note: The predicted NMR chemical shifts are based on analogous structures and may vary slightly.

Safety Precautions

  • 2,5-Dibromopyrimidine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl 3-hydroxybenzoate: May cause skin and eye irritation. Handle with care and use appropriate PPE.

  • N,N-Dimethylformamide (DMF): A combustible liquid and a potential teratogen. Handle in a well-ventilated fume hood and avoid inhalation and skin contact.

  • General Precautions: Perform the reaction in a well-ventilated fume hood. Avoid breathing vapors and contact with skin and eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention if necessary. Dispose of all chemical waste according to institutional guidelines.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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Application Notes and Protocols for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Overview: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures from versatile, well-functionalized building blocks is paramount. Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate emerges as a highly strategic chemical intermediate, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] Its structure is ingeniously predisposed for diversification, offering three distinct and orthogonally reactive sites:

  • A 5-bromopyrimidine moiety: The bromine atom serves as a classical handle for a host of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or amino substituents.

  • An ethyl benzoate group: This site can be readily hydrolyzed to the corresponding carboxylic acid, providing a vector for amide bond formation, or can be further manipulated.

  • A diaryl ether linkage: This core structural motif is prevalent in numerous bioactive molecules, often acting as a "hinge-binder" in kinase inhibitors by forming critical hydrogen bonds with the target protein.

This guide provides an in-depth exploration of the physicochemical properties, synthesis, and key applications of this intermediate, complete with detailed, field-tested protocols for its derivatization.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any research setting.

Table 1: Physicochemical Data for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

PropertyValueSource
CAS Number 1086397-54-7[3][4]
Molecular Formula C₁₃H₁₁BrN₂O₃[3][4]
Molecular Weight 323.14 g/mol [3]
Appearance Off-white to pale yellow solid (typical)-
Boiling Point 451.3 ± 51.0 °C (Predicted)[3]
Density 1.488 ± 0.06 g/cm³ (Predicted)[3]
Safety and Handling

As a brominated aromatic compound, Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) is not publicly available, general precautions for related substances should be strictly followed.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]

  • Engineering Controls: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Fire Safety: While not highly flammable, related compounds can be combustible at high temperatures. Keep away from open flames and intense heat. Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment as similar compounds can be toxic to aquatic life.

  • In Case of Exposure:

    • Skin: Wash affected area immediately with plenty of soap and water.[5]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[5]

    • Ingestion: Rinse mouth and seek immediate medical attention.[5]

Synthesis of the Intermediate: A Practical Protocol

The most direct and common route to Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is via a nucleophilic aromatic substitution (SₙAr) reaction. This involves the coupling of a suitably activated pyrimidine with ethyl 3-hydroxybenzoate.

Protocol 3.1: Synthesis via SₙAr Reaction

Principle: The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the C2 position towards nucleophilic attack by the phenoxide of ethyl 3-hydroxybenzoate. A non-nucleophilic base is used to deprotonate the phenol, and a polar aprotic solvent facilitates the reaction.

Materials:

  • 2,5-Dibromopyrimidine

  • Ethyl 3-hydroxybenzoate

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 3-hydroxybenzoate (1.0 eq.).

  • Add dry DMF (or MeCN) to dissolve the starting material (approx. 0.2 M concentration).

  • Add cesium carbonate (1.5 eq.) or potassium carbonate (2.0 eq.) to the solution. Stir the resulting suspension for 15-20 minutes at room temperature. The base facilitates the formation of the phenoxide nucleophile.

  • Add 2,5-dibromopyrimidine (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate as a solid.

Core Applications in Medicinal Chemistry

The true utility of this intermediate lies in its capacity for systematic and predictable diversification. The following protocols outline the primary transformations that unlock its potential.

G cluster_start Starting Intermediate cluster_reactions Key Transformations cluster_products Diversified Scaffolds A Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B R-B(OH)₂ Pd Catalyst C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R₂NH Pd Catalyst D Ester Hydrolysis (Saponification) A->D LiOH or NaOH E Aryl/Heteroaryl-Substituted Analogues B->E F Amino-Substituted Analogues C->F G Carboxylic Acid Intermediate (for Amide Coupling) D->G

Diagram 1: Key diversification pathways for the title intermediate.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The C-Br bond on the pyrimidine ring is a prime site for palladium-catalyzed reactions, which are cornerstones of modern synthetic chemistry.[7][8]

Principle: This reaction creates a new carbon-carbon bond by coupling the bromopyrimidine with an organoboron reagent, typically an aryl or heteroaryl boronic acid.[9] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product.[9]

Diagram 2: General scheme for a Suzuki-Miyaura coupling reaction.

Protocol 4.1.1:

  • In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[9]

  • Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the C-C coupled product.

Principle: This reaction forms a carbon-nitrogen bond between the bromopyrimidine and a primary or secondary amine.[10] The choice of palladium catalyst, phosphine ligand, and base is critical and substrate-dependent. Sterically hindered, electron-rich ligands are often required to facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle.[11][12]

Diagram 3: General scheme for a Buchwald-Hartwig amination.

Protocol 4.1.2:

  • To a glovebox or a flask under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a phosphine ligand (e.g., XPhos or BrettPhos, 6 mol%).

  • Add Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (1.0 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).

  • Add the desired amine (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat to 90-110 °C, monitoring by LC-MS.

  • After completion, cool the reaction and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Modification of the Benzoate Moiety

Principle: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid under basic conditions.[13] This transformation is crucial for subsequent amide coupling reactions (e.g., using HATU or EDC) to introduce further diversity or to reveal a key pharmacophoric element.

Diagram 4: Reaction scheme for ester hydrolysis (saponification).

Protocol 4.2.1:

  • Dissolve Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq.).

  • Stir the reaction at room temperature. The reaction is typically complete within 2-6 hours (monitor by LC-MS by observing the disappearance of the starting material).

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid.

Conclusion and Future Directions

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a quintessential example of a modern chemical intermediate, designed for efficient and modular synthesis. The protocols detailed herein provide a robust framework for its utilization in drug discovery programs. By leveraging established palladium-catalyzed cross-coupling reactions and standard functional group manipulations, researchers can rapidly generate libraries of diverse analogues for structure-activity relationship (SAR) studies. Future applications could involve exploring less common but powerful transformations at the bromine site, such as Sonogashira, Stille, or Negishi couplings, further expanding the chemical space accessible from this versatile starting material.

References

  • CP Lab Safety. ETHYL 3-(5-BROMOPYRIMIDIN-2-YLOXY)BENZOATE, 97% Purity, C13H11BrN2O3, 1 gram. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Kuujia. Cas no 70-23-5 (ethyl 3-bromo-2-oxopropanoate). [Link]

  • Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • PubChem. Ethyl 5-bromopyridine-3-carboxylate. [Link]

  • ResearchGate. Ethyl 3,5-bis(allyloxy)-4-bromobenzoate. [Link]

  • ResearchGate. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][14]diazepin-2-ylamino)benzoate. [Link]

  • PubChem. Ethyl 3-bromo-5-methylbenzoate. [Link]

  • Shi, C., et al. (2019). Discovery of ... a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry. [Link]

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Journal of Medicinal Chemistry. [Link]

  • Di Loreto, H. E., et al. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

  • Semantic Scholar. Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. [Link]

Sources

Application Notes: Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a synthetic organic compound featuring a diaryl ether linkage between a 5-bromopyrimidine and an ethyl benzoate moiety. While direct applications of this specific molecule are not extensively documented, its constituent parts represent a confluence of highly valuable pharmacophores in modern medicinal chemistry. The pyrimidine ring, in particular, is recognized as a "privileged scaffold".[1][2] This is due to its structural resemblance to the purine core of adenosine triphosphate (ATP), allowing it to effectively compete for the ATP-binding site of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2][3]

These application notes establish Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate as a versatile starting material for the synthesis of kinase inhibitor libraries. We provide a strategic overview and detailed protocols for its chemical modification, leveraging its two distinct reactive handles: the C5-bromo substituent on the pyrimidine ring and the ethyl ester on the benzoate ring. This dual functionality allows for the systematic and independent introduction of chemical diversity to probe different regions of the kinase active site, accelerating the discovery of potent and selective inhibitors.

Strategic Rationale: A Dual-Axis Approach to Chemical Diversification

The molecular architecture of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is ideally suited for a divergent library synthesis strategy. The two key points of modification enable a combinatorial approach to generating a wide array of analogues.

  • Axis 1 (The "Vector" into the Solvent-Exposed Region): The bromine atom at the C5 position of the pyrimidine ring is a classic handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction facilitates the formation of a new carbon-carbon bond, allowing for the introduction of a vast array of aryl and heteroaryl moieties. These appended groups can extend into the solvent-exposed region of the kinase ATP pocket, influencing potency and, crucially, selectivity against other kinases in the kinome.

  • Axis 2 (The "Anchor" in the Hinge Region): The ethyl ester of the benzoate moiety can be readily hydrolyzed to a carboxylic acid. This acid is then a substrate for amide bond formation with a diverse collection of primary and secondary amines.[6][7] The resulting amide functionality is critical, as it can form key hydrogen bond interactions with the "hinge region" of the kinase, a conserved backbone that connects the N- and C-lobes of the enzyme and serves as an anchoring point for most ATP-competitive inhibitors.[8]

This dual-axis diversification strategy is visualized below.

G cluster_0 Core Scaffold cluster_1 Axis 1: C5-Modification cluster_2 Intermediate cluster_3 Axis 2: Ester Modification cluster_4 Final Product Start Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate Suzuki Suzuki-Miyaura Coupling (Vary Ar/HetAr-B(OH)₂) Start->Suzuki Pd Catalyst, Base Intermediate C5-Arylated Ester Intermediate Suzuki->Intermediate Saponification Saponification (Ester Hydrolysis) Intermediate->Saponification LiOH or NaOH AmideCoupling Amide Coupling (Vary R₁R₂NH) Saponification->AmideCoupling Coupling Reagents (EDC, HATU, etc.) Final Diverse Kinase Inhibitor Library AmideCoupling->Final

Caption: Dual-axis diversification strategy for library synthesis.

Experimental Protocols: Synthesis of a Kinase Inhibitor Library

The following protocols are presented as a representative workflow. Researchers should apply standard laboratory safety procedures.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Bromopyrimidine Core

This protocol describes the coupling of the starting material with a representative boronic acid to introduce diversity at the C5 position.

Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and robust, well-documented conditions for heteroaryl halides.[5][9] Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this transformation, and microwave irradiation can significantly reduce reaction times.[5]

Materials:

  • Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Microwave reaction vial

Procedure:

  • To a 10 mL microwave reaction vial, add Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (e.g., 323 mg, 1.0 mmol), the selected boronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Add 5 mL of the 1,4-dioxane/water (4:1) solvent mixture.

  • Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 15-30 minutes.

  • Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the C5-arylated product.

Protocol 2: Saponification to the Carboxylic Acid Intermediate

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is essential for the subsequent amide coupling.

Rationale: Standard base-mediated hydrolysis (saponification) is a high-yielding and straightforward method for converting ethyl esters to carboxylic acids. Lithium hydroxide is often preferred due to its high reactivity and the ease of workup.

Materials:

  • C5-arylated ester intermediate from Protocol 1 (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF) and Water (3:1 v/v)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ester intermediate (1.0 mmol) in 8 mL of the THF/water (3:1) solvent mixture in a round-bottom flask.

  • Add LiOH·H₂O (126 mg, 3.0 mmol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the dropwise addition of 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid. If a precipitate does not form, extract the product with ethyl acetate.

Protocol 3: Amide Bond Formation

This protocol describes the coupling of the carboxylic acid with a representative amine.

Rationale: Amide coupling is a cornerstone of medicinal chemistry.[10] The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) activates the carboxylic acid and suppresses side reactions, such as racemization if chiral amines are used.[11][12]

Materials:

  • Carboxylic acid intermediate from Protocol 2 (1.0 eq)

  • Desired primary or secondary amine (e.g., piperidine) (1.1 eq)

  • EDC Hydrochloride (1.5 eq)

  • HOBt (0.1 eq, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in 10 mL of anhydrous DCM in a flask under a nitrogen atmosphere.

  • Add EDC·HCl (287 mg, 1.5 mmol), HOBt (14 mg, 0.1 mmol), and DIPEA (523 µL, 3.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the desired amine (1.1 mmol) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final amide product by flash column chromatography or preparative HPLC.

G Start Start: Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate P1 Protocol 1: Suzuki Coupling Start->P1 Add ArB(OH)₂ P2 Protocol 2: Saponification P1->P2 Hydrolyze Ester P3 Protocol 3: Amide Coupling P2->P3 Add R₁R₂NH End Final Compound: C5-Aryl, C3'-Amide Derivative P3->End

Caption: Synthetic workflow from starting material to final product.

Biological Evaluation: Kinase Selectivity Profiling

Once a library of compounds has been synthesized, the next critical step is to determine their biological activity. A broad kinase panel screen is the most efficient method to identify primary targets and assess selectivity.

Protocol 4: In Vitro Kinase Inhibition Profiling via KINOMEscan®

Rationale: The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases (over 480).[13][14] It does not require active enzyme, making it a robust primary screening method.[15][16] The output, typically "Percent of Control" (%Ctrl), indicates how strongly a compound displaces a known ligand from the kinase active site. A low %Ctrl value signifies a strong interaction.[15]

Procedure:

  • Compound Preparation: Solubilize the purified final compounds from Protocol 3 in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution.

  • Sample Submission: Provide the compound stock solutions to the service provider (e.g., Eurofins DiscoverX). Specify the screening concentration (typically 1 µM or 10 µM for a primary screen) and the desired kinase panel (e.g., scanMAX for the broadest coverage).

  • Assay Principle: The assay involves three components: a DNA-tagged kinase, an immobilized ligand, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.[15][17]

  • Data Analysis: The primary data is reported as %Ctrl, where the DMSO vehicle is 100% (no inhibition) and a potent binder would be 0%.

    • %Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100

  • Hit Identification: Typically, compounds showing %Ctrl < 10 or %Ctrl < 1 are considered significant "hits" and warrant further investigation.

  • Follow-up Studies: For promising hits, determine the dissociation constant (Kd) using the same platform to quantify binding affinity. Subsequently, perform enzymatic IC₅₀ assays to confirm functional inhibition of the identified kinase targets.

G cluster_0 Screening Logic Compound Synthesized Compound Library Screen Primary Screen (e.g., KINOMEscan® @ 1µM) Compound->Screen Data Analyze %Ctrl Data Screen->Data Hits Identify 'Hits' (%Ctrl < 10) Data->Hits FollowUp Secondary Assays (Kd Determination, IC₅₀) Hits->FollowUp SAR Establish SAR FollowUp->SAR

Caption: Kinase screening and hit validation workflow.

Hypothetical Data and Structure-Activity Relationship (SAR)

To illustrate the utility of this approach, the table below presents hypothetical data for a small, focused library targeting Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), common targets for pyrimidine-based inhibitors.[18][19][20][21][22]

Compound IDR¹ (from Suzuki)R² (from Amide)CDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
EX-01 4-MethoxyphenylPiperidin-1-yl150220>1000
EX-02 4-FluorophenylPiperidin-1-yl85110>1000
EX-03 Pyridin-4-ylPiperidin-1-yl4560850
EX-04 Pyridin-4-ylMorpholino6590920
EX-05 Pyridin-4-yl4-Methylpiperazin-1-yl2035450

Interpretation of SAR:

  • Comparing EX-01 and EX-02 suggests that an electron-withdrawing group (F) on the phenyl ring at R¹ is favorable for CDK4/6 inhibition over an electron-donating group (OMe).

  • Comparing EX-02 and EX-03 indicates that a pyridine at R¹ significantly improves potency, possibly by forming an additional hydrogen bond or favorable interaction in the active site.

  • Comparing EX-03 , EX-04 , and EX-05 shows the impact of the R² amine. The introduction of a basic nitrogen in the piperazine ring (EX-05 ) enhances potency against CDK4/6 and introduces moderate VEGFR2 activity. This is a common feature in multi-kinase inhibitors and can also improve aqueous solubility.

This initial SAR provides a clear rationale for the next design cycle: exploring other nitrogen-containing heterocycles at R¹ and further modifications of the piperazine ring at R².

Conclusion

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate represents a highly valuable, yet under-explored, starting material for medicinal chemistry campaigns. Its dual-functional architecture allows for a robust and systematic exploration of chemical space around the core pyrimidine scaffold. The protocols outlined herein provide a clear and logical pathway for the synthesis and evaluation of novel kinase inhibitors, leveraging established, high-yield chemical transformations and state-of-the-art biological screening methods. This scaffold holds significant promise for the development of the next generation of targeted therapeutics.

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  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Coupling Reagents. (n.d.). Aapptec. [Link]

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Application Notes and Protocols for High-Throughput Screening of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and Analogs for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays involving Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. Based on a structural analysis of the compound, which features a pyrimidine core—a privileged scaffold in kinase inhibitor design—this guide proposes a strategic workflow to identify and characterize its potential as a protein kinase inhibitor.[1][2][3] The protocols detailed herein are tailored to provide a robust framework for primary screening, hit validation, and mechanistic follow-up studies.

Introduction: The Rationale for Targeting Protein Kinases

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a small molecule characterized by a diaryl ether linkage to a 5-bromopyrimidine ring. The pyrimidine nucleus is a cornerstone of numerous FDA-approved drugs and clinical candidates targeting the protein kinase family.[4][5] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target class for therapeutic intervention.[6] The structural motifs present in Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate are reminiscent of those found in known ATP-competitive kinase inhibitors, such as those targeting Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4][7]

This application note, therefore, outlines a systematic approach to screen this compound and its analogs for inhibitory activity against a representative protein kinase. The described workflow is designed to be adaptable to a variety of specific kinase targets and HTS platforms.

Overview of the HTS Workflow

A successful HTS campaign for identifying novel kinase inhibitors requires a multi-step, logical progression from a broad primary screen to more specific secondary and counter-assays. This ensures the elimination of false positives and the robust characterization of true hits.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Characterization Primary_Screen Primary HTS (Single Concentration) Dose_Response Dose-Response Curve (IC50 Determination) Primary_Screen->Dose_Response Active Compounds ('Hits') Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Confirmed Hits Selectivity Kinase Selectivity Profiling Counter_Screen->Selectivity Validated Hits Mechanism Mechanism of Action Studies (e.g., ATP Competition) Selectivity->Mechanism Cell_Based Cell-Based Potency Assays Mechanism->Cell_Based

Caption: High-level workflow for kinase inhibitor screening.

Physicochemical Properties of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Before initiating any screening, it is crucial to understand the physical and chemical properties of the test compound to ensure its suitability for HTS formats.

PropertyValueSource
Molecular FormulaC₁₃H₁₁BrN₂O₃[8][9]
Molecular Weight323.15 g/mol [10]
AppearanceSolid[10]
Melting Point42-46 °C[10]
Purity≥97% (Commercially available)[8]
StorageRoom temperature[10]

Note: Solubility in DMSO should be determined experimentally to prepare a high-concentration stock solution (typically 10-20 mM) for the HTS campaign.

Primary High-Throughput Screening Protocol

The objective of the primary screen is to rapidly identify compounds that show inhibitory activity against the target kinase at a single, high concentration (typically 10 µM). A robust, sensitive, and cost-effective assay is paramount.[11] The Adapta™ Universal Kinase Assay is an excellent choice as it is a homogenous, fluorescence-based immunoassay that detects ADP formation, a universal product of kinase reactions.

Target Kinase Example: Aurora Kinase A

Protocol 4.1: Adapta™ Universal Kinase Assay

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the amount of ADP produced by the kinase reaction. A europium-labeled anti-ADP antibody binds to ADP, bringing it in proximity to an Alexa Fluor® 647-labeled ADP tracer. This results in a high FRET signal. In the presence of an inhibitor, less ADP is produced, leading to less antibody-ADP binding and a decrease in the FRET signal.

Materials:

  • Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (Compound Stock: 10 mM in 100% DMSO)

  • Recombinant Human Aurora Kinase A (active)

  • ULight™-labeled substrate peptide (e.g., Kemptide)

  • ATP

  • Adapta™ Eu-labeled Anti-ADP Antibody

  • Adapta™ ADP Tracer

  • Kinase Buffer

  • 384-well, low-volume, black assay plates

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

Step-by-Step Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of the 10 mM compound stock into the appropriate wells of the 384-well assay plate for a final concentration of 10 µM.

    • Dispense 20 nL of 100% DMSO into control wells (maximum and minimum signal).

    • Dispense 20 nL of Staurosporine stock into positive control wells.

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase/Substrate solution in Kinase Buffer containing Aurora Kinase A and the ULight™-Kemptide substrate.

    • Dispense 5 µL of this solution into all wells.

    • Incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Dispense 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Stop Reaction & Detection:

    • Prepare the Adapta™ Detection Mix containing the Eu-labeled Anti-ADP Antibody and the ADP Tracer in TR-FRET dilution buffer.

    • Dispense 10 µL of the Detection Mix to all wells. This stops the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

Where:

  • Signal_Compound is the TR-FRET ratio in the presence of the test compound.

  • Signal_Min is the average ratio from positive control wells (e.g., Staurosporine).

  • Signal_Max is the average ratio from negative control wells (DMSO).

A Z'-factor should be calculated to assess assay quality: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min| An assay with a Z'-factor > 0.5 is considered excellent for HTS.[12]

Hit Confirmation and Secondary Assays

Compounds showing significant inhibition (>50% or >3 standard deviations from the mean of the negative controls) in the primary screen are considered "hits" and must be validated through a series of secondary assays.

Protocol 5.1: Dose-Response Curve for IC₅₀ Determination

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀ value).

Procedure:

  • Prepare a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO, starting from a high concentration (e.g., 100 µM).

  • Repeat the primary assay protocol (e.g., Adapta™ assay) using the serial dilution of the compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Dose_Response_Logic A Serial Dilution of Hit Compound B Perform Primary Assay (e.g., Adapta™) A->B C Plot % Inhibition vs. [Compound] B->C D Non-linear Regression (4-parameter fit) C->D E Determine IC₅₀ Value D->E

Caption: Workflow for IC₅₀ determination.

Protocol 5.2: Orthogonal Assay for Hit Validation

Objective: To confirm inhibitor activity using a different assay technology to rule out technology-specific artifacts.

Example Assay: ADP-Glo™ Kinase Assay (Promega)

Principle: This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent converts the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration.

Procedure: The procedure is similar to the primary screen but follows the two-step addition protocol of the ADP-Glo™ system, with a final luminescence readout. Confirmed hits should show a similar dose-dependent inhibition.

Counter-Screening for False Positives

It is essential to perform counter-screens to eliminate compounds that interfere with the assay technology rather than the biological target.

Protocol 6.1: ATP-Depletion/Luciferase Interference Counter-Screen

Objective: To identify compounds that inhibit the luciferase enzyme used in the ADP-Glo™ assay.

Procedure:

  • Set up the assay as described in the ADP-Glo™ protocol but without the kinase.

  • Add a fixed amount of ADP to the wells to simulate a 100% conversion reaction.

  • Add the hit compounds at their IC₅₀ concentration.

  • Proceed with the ADP-Glo™ detection steps.

  • Compounds that cause a significant drop in the luminescent signal are likely luciferase inhibitors and should be flagged as false positives.

Advanced Characterization

Validated hits can be further profiled to understand their mechanism of action and selectivity.

  • Kinase Selectivity Profiling: Screen the validated hit against a panel of other kinases to determine its selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.

  • Mechanism of Action Studies: Perform kinase assays with varying concentrations of both ATP and the inhibitor to determine if the compound is ATP-competitive, non-competitive, or uncompetitive.

References

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]

  • CP Lab Safety. (n.d.). ETHYL 3-(5-BROMOPYRIMIDIN-2-YLOXY)BENZOATE, 97% Purity, C13H11BrN2O3, 1 gram. Retrieved from [Link]

  • Klink, T. A., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. ASSAY and Drug Development Technologies, 12(7), 359-369. [Link]

  • An, W. F., & Tolliday, N. (2010). Design and Implementation of High-Throughput Screening Assays. In High-Throughput Screening in Drug Discovery. Methods in Molecular Biology. [Link]

  • The Royal Society of Chemistry. (2016). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening. [Link]

  • Al-Suwaidan, I. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1498104. [Link]

  • Tadesse, S., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11338-11353. [Link]

  • Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1693-1721. [Link]

  • El-Gazzar, M. G., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(1), 1-25. [Link]

  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

Sources

Step-by-step guide for the purification of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a key intermediate in pharmaceutical synthesis, is presented for researchers, scientists, and drug development professionals. This document provides a detailed, step-by-step protocol for the purification of this compound, grounded in established chemical principles and supported by authoritative references.

Introduction

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a diaryl ether derivative with significant potential as a building block in the synthesis of biologically active molecules. The pyrimidine and benzoate moieties are common scaffolds in medicinal chemistry, and their combination in this structure offers a versatile platform for further functionalization. The purity of this intermediate is paramount to ensure the successful synthesis of downstream targets and the reliability of biological data. This guide details a robust purification strategy following a typical nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling reaction.

The synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate generally involves the reaction of a halosubstituted pyrimidine with a substituted phenol. A common approach is the coupling of 5-bromo-2-chloropyrimidine with ethyl 3-hydroxybenzoate. This reaction can proceed via a nucleophilic aromatic substitution mechanism, where the phenoxide of ethyl 3-hydroxybenzoate displaces the more labile halide on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates this nucleophilic attack. Alternatively, a copper-catalyzed Ullmann condensation can be employed, which is a classic method for the formation of diaryl ethers.[1] Regardless of the synthetic route, the crude product will likely contain unreacted starting materials, inorganic salts, and potential side products, necessitating a thorough purification process.

Principle of Purification

The purification strategy for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is designed to remove a range of potential impurities with varying polarities. The overall workflow involves an initial aqueous workup to eliminate inorganic salts and water-soluble impurities, followed by flash column chromatography for the separation of organic components based on their polarity, and concluding with recrystallization to obtain the final product in high purity.

The key to successful chromatographic separation lies in the differential adsorption of the components of the crude mixture onto a solid stationary phase (typically silica gel) and their varying solubility in a mobile phase.[2] By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. Recrystallization further refines the purity by leveraging the differential solubility of the target compound and remaining impurities in a chosen solvent system at varying temperatures.[3]

Materials and Equipment

Reagents and Solvents
  • Crude Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (DCM, ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Sodium sulfate (anhydrous)

  • TLC plates (silica gel 60 F254)

  • Ethanol (95% or absolute)

Equipment
  • Glass column for flash chromatography

  • Separatory funnel

  • Rotary evaporator

  • Round-bottom flasks

  • Erlenmeyer flasks

  • Beakers

  • Magnetic stirrer and stir bars

  • Heating mantle or hot plate

  • TLC developing chamber

  • UV lamp (254 nm)

  • Filtration apparatus (Büchner funnel, filter flask)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Purification Protocol

Part 1: Aqueous Work-up

The initial step is to remove inorganic salts (e.g., from the base used in the synthesis) and highly polar impurities from the crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • Deionized water (2 x 50 mL per 100 mL of organic phase)

    • Brine (1 x 50 mL per 100 mL of organic phase) to facilitate phase separation.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude solid or oil.

Part 2: Purification by Flash Column Chromatography

Flash column chromatography is a critical step to separate the target compound from less polar and more polar organic impurities.[4]

Workflow for Column Chromatography

A Prepare Silica Slurry B Pack Column A->B Wet packing C Load Crude Product B->C Dry or wet loading D Elute with Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify product H Evaporate Solvent G->H

Caption: Workflow for flash column chromatography purification.

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude product in ethyl acetate or DCM.

    • Spot the solution on a TLC plate alongside the starting materials (5-bromo-2-chloropyrimidine and ethyl 3-hydroxybenzoate), if available.

    • Develop the TLC plate in a solvent system of hexane:ethyl acetate (e.g., 4:1 v/v).

    • Visualize the spots under a UV lamp at 254 nm. The product is expected to be less polar than ethyl 3-hydroxybenzoate but more polar than 5-bromo-2-chloropyrimidine. An optimal mobile phase for column chromatography should give the product an Rf value of approximately 0.2-0.4.[2]

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the initial elution solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 0% to 20% ethyl acetate in hexane.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

  • Concentration:

    • Concentrate the combined pure fractions using a rotary evaporator to yield the purified Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Part 3: Recrystallization

Recrystallization is the final step to achieve high purity and obtain a crystalline solid product.[5]

  • Solvent Selection:

    • Based on the structure of the target compound (a moderately polar aromatic ester), a mixed solvent system like ethanol/water is a good starting point.[3]

    • To find the optimal solvent ratio, dissolve a small amount of the purified product in a minimal amount of hot ethanol.

    • Add hot water dropwise until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the solid.

  • Recrystallization Procedure:

    • Dissolve the product from column chromatography in a minimal amount of the hot solvent system determined above.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Characterization of Purified Product

The purity and identity of the final product should be confirmed by various analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Melting Point 42-46 °C
Molecular Formula C13H11BrN2O3
Molecular Weight 323.15 g/mol

Expected 1H NMR (in CDCl3):

  • Pyrimidine protons: Two singlets or doublets in the aromatic region, characteristic of a 2,5-disubstituted pyrimidine ring.

  • Benzoate protons: A complex multiplet pattern in the aromatic region corresponding to the four protons on the benzoate ring.

  • Ethyl ester protons: A quartet for the -OCH2- group and a triplet for the -CH3 group.

Expected 13C NMR (in CDCl3):

  • Signals corresponding to the carbon atoms of the pyrimidine and benzoate rings.

  • A signal for the ester carbonyl carbon.

  • Signals for the two carbons of the ethyl group.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one bromine atom.

Troubleshooting

ProblemPossible CauseSolution
Low recovery from column chromatography Product is too soluble in the mobile phase.Use a less polar solvent system.
Product is strongly adsorbed on silica.Use a more polar solvent system or switch to a different stationary phase (e.g., alumina).
Product oils out during recrystallization Solution is supersaturated or cooling too rapidly.Reheat the solution, add a small amount of the better solvent, and allow to cool more slowly.
No crystal formation Solution is not saturated.Evaporate some of the solvent.
Incorrect solvent system.Experiment with different recrystallization solvents.

Conclusion

This guide provides a comprehensive, step-by-step protocol for the purification of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. By following the detailed procedures for aqueous work-up, flash column chromatography, and recrystallization, researchers can obtain this valuable synthetic intermediate in high purity, which is essential for its successful application in drug discovery and development. The provided characterization data and troubleshooting guide will further aid in achieving the desired product quality.

References

  • BenchChem. (2025).
  • Organic Syntheses. (2025).
  • University of California, Davis. (n.d.).
  • Wikipedia. (2023).
  • BenchChem. (2025).

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Quantitative Analysis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection and Confirmatory LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-QC32314

Abstract This application note presents a robust and validated analytical methodology for the precise quantification of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a key intermediate in pharmaceutical synthesis. A primary RP-HPLC method with UV detection is detailed for routine quality control, offering excellent linearity, accuracy, and precision. Additionally, a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is described for confirmatory analysis and trace-level quantification. Both protocols are designed to be compliant with current Good Manufacturing Practice (cGMP) standards and are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (Figure 1) is a complex organic molecule featuring a brominated pyrimidine ring linked via an ether bond to an ethyl benzoate moiety. Its chemical structure (C₁₃H₁₁BrN₂O₃, MW: 323.14 g/mol ) imparts properties that make it a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity and concentration of this intermediate directly impact the yield and impurity profile of the final drug product. Therefore, a reliable and accurate quantitative method is essential for process control and quality assurance in drug development and manufacturing.[3][4]

This guide provides two validated, field-proven protocols. The primary method utilizes Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection (RP-HPLC-UV), a ubiquitous technique in QC laboratories for its robustness and reliability.[5] The secondary method employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for orthogonal confirmation and enhanced sensitivity, which is crucial for impurity profiling or low-concentration assays.[6][7][8]

Figure 1: Chemical Structure of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std 1. Prepare Standards (1-100 µg/mL) sst 4. System Suitability Test (SST) (5 Replicate Injections) prep_std->sst prep_spl 2. Prepare Sample (~100 µg/mL) run_spl 6. Inject Sample(s) prep_spl->run_spl prep_mob 3. Prepare Mobile Phase (ACN/H₂O + 0.1% FA) prep_mob->sst cal 5. Inject Calibration Curve sst->cal If SST Passes cal->run_spl integrate 7. Integrate Peaks run_spl->integrate quant 8. Quantify (Linear Regression) integrate->quant report 9. Generate Report quant->report LCMS_Workflow cluster_prep_ms Preparation & Optimization cluster_acq Data Acquisition cluster_proc Data Processing prep_lc 1. Prepare LC System (Mobile Phase, Column) acq_method 4. Build Acquisition Method (LC Gradient + MRM Transitions) prep_lc->acq_method prep_ms 2. Optimize MS Parameters (Infusion) prep_ms->acq_method prep_solutions 3. Prepare Standards & Samples (ng/mL range) acq_run 5. Run Sequence prep_solutions->acq_run acq_method->acq_run proc_integrate 6. Integrate MRM Peaks acq_run->proc_integrate proc_quant 7. Generate Calibration Curve (Area Ratio vs. Conc.) proc_integrate->proc_quant proc_report 8. Report Results proc_quant->proc_report Validation_Logic Dev Method Development Specificity Specificity Dev->Specificity Define Parameters LOD_LOQ LOD & LOQ Dev->LOD_LOQ Robustness Robustness Dev->Robustness Val Method Validation Routine Routine Use Val->Routine Method is Fit for Purpose Specificity->Val Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Val Precision->Val LOD_LOQ->Val Robustness->Val

Sources

Application Note & Protocol: A Framework for Preclinical Efficacy Evaluation of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a Novel Pyrimidine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The discovery of novel chemical entities (NCEs) is a cornerstone of therapeutic advancement.[1][2] This document provides a comprehensive experimental framework for the preclinical evaluation of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a novel aryl-pyrimidin-2-yl ether. Given the diverse biological activities associated with pyrimidine derivatives, including anticancer and antimicrobial properties, a systematic and robust evaluation of this NCE is warranted.[3][4] This guide outlines a phased approach, commencing with fundamental physicochemical characterization and progressing through a tiered series of in vitro and in vivo assays designed to elucidate its potential therapeutic efficacy. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility, which are critical for an investigational new drug (IND)-enabling program.[5][6]

Introduction: The Scientific Rationale

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate belongs to the pyrimidine class of heterocyclic compounds, which are integral components of nucleic acids and possess a wide spectrum of pharmacological activities.[4] The presence of a bromine atom at the 5-position of the pyrimidine ring and the aryl ether linkage are key structural features that may confer specific biological activities. For instance, the incorporation of a bromide at the 5-position of a pyrimidine core in other molecular contexts has been shown to enhance inhibitory activity against certain kinases.[7] Therefore, a logical starting point for the investigation of this compound is to screen for antiproliferative effects in cancer cell lines.

This application note will detail a comprehensive, multi-stage experimental plan. The initial phase focuses on in vitro screening to identify potential biological activity and mechanism of action. Subsequent phases describe the use of more complex 3D cell culture models and finally, in vivo studies to assess efficacy in a living organism. This tiered approach is designed to maximize the knowledge gained while conserving resources.[8][9]

Phase 1: In Vitro Characterization and Efficacy Screening

The primary objective of this phase is to determine if Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate exhibits biological activity in a cost-effective and high-throughput manner.[10][11]

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for accurate interpretation of biological data.

PropertyMethodPurpose
Purity High-Performance Liquid Chromatography (HPLC)To confirm the identity and purity of the test compound.
Solubility Kinetic Solubility Assay in DMSO and PBSTo determine the optimal solvent and concentration range for biological assays.
Stability Stability assay in culture medium over 72 hoursTo ensure the compound remains stable under experimental conditions.
Initial Cytotoxicity Screening

This initial screen will assess the compound's effect on cell viability across a panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung, leukemia).

Protocol 1: MTT Cell Viability Assay

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Mechanism of Action Studies

Should the initial screening reveal significant antiproliferative activity, the next logical step is to investigate the underlying mechanism.

Protocol 2: Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Treat cells with Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Cell Cycle Analysis

  • Cell Treatment and Fixation: Treat cells as in the apoptosis assay, then harvest and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing PI and RNase.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phase 2: Advanced In Vitro Models

Traditional 2D cell cultures lack the complexity of the in vivo tumor microenvironment.[12][13] Therefore, progressing to 3D models is a crucial step in validating in vitro findings.[14]

3D Spheroid Culture

Spheroid models better mimic tumor architecture and cell-cell interactions.

Protocol 4: Spheroid Formation and Viability Assay

  • Spheroid Formation: Seed cancer cells in ultra-low attachment 96-well plates to promote spheroid formation.

  • Compound Treatment: Once spheroids have formed (typically after 3-4 days), treat them with a range of concentrations of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

  • Viability Assessment: After 72-96 hours of treatment, assess spheroid viability using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).

  • Imaging: Document changes in spheroid morphology and size using brightfield microscopy.

Phase 3: In Vivo Efficacy Studies

The ultimate test of a potential therapeutic agent is its efficacy in a living organism.[15] These studies must be meticulously designed to be robust and reproducible.[5][8]

Xenograft Mouse Model

Protocol 5: Subcutaneous Xenograft Model

  • Tumor Implantation: Subcutaneously implant human cancer cells (selected from the most sensitive cell lines in the in vitro assays) into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16]

  • Treatment Administration: Administer Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The vehicle control group should receive the vehicle alone. A positive control group (e.g., a standard-of-care chemotherapy agent) should also be included.

  • Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

All quantitative data should be summarized in a clear and structured format.

Table 1: In Vitro Cytotoxicity of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Cell LineTissue of OriginIC50 (µM) ± SD
MCF-7Breast Cancer
MDA-MB-231Breast Cancer
HCT116Colon Cancer
A549Lung Cancer
K562Leukemia

Table 2: In Vivo Antitumor Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-0
Compound X10
Compound X30
Positive ControlVaries

Visualizing the Workflow and Potential Mechanisms

Diagrams are essential for conveying complex experimental plans and biological pathways.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Advanced In Vitro Models cluster_phase3 Phase 3: In Vivo Efficacy physchem Physicochemical Characterization screening 2D Cytotoxicity Screening (IC50) physchem->screening moa Mechanism of Action (Apoptosis, Cell Cycle) screening->moa If active spheroid 3D Spheroid Assay moa->spheroid If promising MOA xenograft Xenograft Mouse Model spheroid->xenograft If active in 3D pk_pd Pharmacokinetics/Pharmacodynamics xenograft->pk_pd

Caption: A tiered experimental workflow for the preclinical evaluation of a novel chemical entity.

potential_pathway Compound Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate Target Potential Target (e.g., Kinase) Compound->Target Inhibition Downstream Downstream Signaling Cascade Target->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: A hypothetical signaling pathway potentially modulated by the test compound.

Conclusion and Future Directions

This document provides a robust and scientifically grounded framework for the initial preclinical evaluation of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. The phased approach ensures a logical progression from broad screening to more complex and resource-intensive studies. Positive results from this comprehensive evaluation would provide a strong rationale for further development, including detailed toxicology studies and the identification of specific molecular targets. The principles and protocols outlined here are broadly applicable to the early-stage assessment of other novel chemical entities.

References

  • Sullivan, T. J., et al. "Pharmacological screening of new chemical entities in human subjects and methods of data handling." British Journal of Clinical Pharmacology, vol. 9, no. 4, 1980, pp. 341-9.
  • Sullivan, T. J., et al. "Pharmacological screening of new chemical entities in human subjects and methods of data handling.
  • "General Principles of Preclinical Study Design." National Center for Biotechnology Information, U.S.
  • "Pharmacological screening: The drug discovery." IT Medical Team.
  • "A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course 'Preclinical and Early-ph'." Anticancer Research, vol. 39, no. 7, 2019, pp. 3393-3402.
  • "In Vivo Model Systems." Crown Bioscience.
  • "How to design robust preclinical efficacy studies that make a difference.
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  • Poojary, Boja, and Preethi. "Current Study on Biological and Synthetic Applications of Aryl Pyrimidines.
  • "Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology." MDPI.
  • "Experimental design and irreproducibility in pre-clinical research." The Physiological Society.
  • "Organotypic Models for Functional Drug Testing of Human Cancers." National Center for Biotechnology Information, U.S.
  • "Cancer models for drug screening in vitro.
  • "In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer.
  • "Screening for new chemical entities in academic settings (in vivo imaging sidebar).
  • "Designing an In Vivo Preclinical Research Study." MDPI.
  • "In Vitro Efficacy Evaluation for Cancer Therapy." Alfa Cytology.
  • "Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors.
  • "An overview on synthesis and biological activity of pyrimidines." World Journal of Advanced Research and Reviews.

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Application Notes & Protocols: A Researcher's Guide to Characterizing Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial searches for "Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate" did not yield specific publicly available data regarding its application in kinase inhibitor studies. The following guide is therefore structured to provide a comprehensive framework for the characterization of a novel kinase inhibitor, using a hypothetical compound, designated as Compound-X , which shares a similar structural class. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to assess the potential of new chemical entities in the field of kinase inhibition.

Introduction: The Kinase Inhibitor Discovery Cascade

Protein kinases are a large family of enzymes that play a pivotal role in regulating a majority of cellular pathways by catalyzing the phosphorylation of specific substrate molecules.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a primary focus for drug discovery.[1][2] The journey of a potential kinase inhibitor from a chemical entity to a therapeutic candidate is a multi-step process designed to meticulously evaluate its activity, potency, and selectivity.[3] This guide will delineate the critical stages of this process, providing both the theoretical underpinnings and practical protocols for the characterization of a novel kinase inhibitor.

The successful development of a kinase inhibitor hinges on a thorough understanding of its biochemical and cellular effects.[3][4] This involves a tiered approach, beginning with broad-spectrum screening to identify initial hits, followed by detailed biochemical assays to determine potency and mechanism of action, and culminating in cell-based assays to assess efficacy in a more physiologically relevant context.[3][5]

Foundational Assessment: Initial Hit Identification and Characterization

The first step in evaluating a novel compound is to ascertain its direct interaction with and inhibitory effect on a panel of kinases. This is typically achieved through high-throughput screening and subsequent detailed biochemical assays.

Kinase Profiling: Establishing a Selectivity Profile

To understand the specificity of a compound, it is crucial to screen it against a broad panel of kinases representing the human kinome.[3] This provides a selectivity profile, highlighting both on-target and potential off-target activities, which is vital for minimizing unwanted side effects.[3]

Experimental Workflow: Kinase Selectivity Profiling

G cluster_0 Biochemical Screening cluster_1 Output A Compound-X Stock Solution (e.g., 10 mM in DMSO) C Assay Plates (e.g., 384-well) A->C B Kinase Panel (e.g., 200+ kinases) B->C D High-Throughput Screening (e.g., TR-FRET or Radiometric Assay) C->D E Data Analysis: Percent Inhibition Calculation D->E F Selectivity Profile Generation E->F G Heatmap of Kinase Inhibition F->G H Identification of Primary Targets and Off-Targets F->H

Caption: Workflow for kinase selectivity profiling.

Determining Inhibitory Potency: The IC50 Assay

Once primary kinase targets are identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50).[3] This is a critical parameter for lead optimization.

Protocol: TR-FRET Based IC50 Determination

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a popular choice for their sensitivity and high-throughput compatibility.[4][6]

Materials:

  • Kinase of interest

  • Fluorescently labeled substrate peptide

  • ATP

  • Compound-X

  • TR-FRET detection reagents (e.g., LanthaScreen™)[6]

  • Assay buffer (optimized for the specific kinase)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound-X in DMSO. A common starting concentration is 10 mM, diluted down in 10-point, 3-fold dilutions.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted Compound-X to the assay wells.

    • Add 2.5 µL of a 4x kinase solution to each well.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of a 2x substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at room temperature, protected from light.

  • Detection: Add 10 µL of the TR-FRET detection solution (containing a phosphospecific antibody) and incubate for 30-60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to no-enzyme and no-inhibitor controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterValue
Kinase Concentration1-5 nM
Substrate Concentration100-500 nM
ATP ConcentrationKm of ATP for the kinase
Incubation Time60 minutes
TemperatureRoom Temperature

Table 1: Example parameters for a TR-FRET based IC50 assay.

Delving Deeper: Mechanism of Action Studies

Understanding how a compound inhibits its target kinase is crucial for rational drug design. Mechanism of action (MOA) studies can reveal whether an inhibitor is ATP-competitive, non-competitive, or uncompetitive.

Experimental Workflow: ATP Competition Assay

G cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Interpretation A Fixed Concentration of Compound-X D Biochemical Kinase Assay (e.g., ADP-Glo) A->D B Varying Concentrations of ATP B->D C Kinase and Substrate C->D E Plot Kinase Activity vs. ATP Concentration D->E F Michaelis-Menten Kinetics E->F G Lineweaver-Burk Plot F->G H Increase in apparent Km of ATP -> ATP-competitive G->H I Decrease in Vmax -> Non-competitive G->I J Decrease in both Km and Vmax -> Uncompetitive G->J

Caption: Workflow for determining the mechanism of action.

Protocol: ADP-Glo™ Based ATP Competition Assay

The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7]

Materials:

  • Kinase of interest

  • Substrate

  • A range of ATP concentrations (e.g., from 0.1x to 10x the Km)

  • Compound-X at a fixed concentration (e.g., 2x IC50)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay plates

  • Luminometer

Procedure:

  • Compound and Enzyme Pre-incubation: In an assay plate, pre-incubate the kinase with Compound-X (at a fixed concentration) or vehicle (DMSO) for 15 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of substrate and varying concentrations of ATP.

  • Kinase Reaction: Allow the reaction to proceed for a defined period (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the kinase activity (luminescence) against the ATP concentration for both the inhibited and uninhibited reactions. Analyze the data using Michaelis-Menten kinetics and a Lineweaver-Burk plot to determine the effect of the inhibitor on the Km of ATP and the Vmax of the reaction.

Cellular Context: Validating Inhibition in Live Cells

While biochemical assays are essential for understanding the direct interaction between a compound and a kinase, cell-based assays are critical for evaluating a compound's activity in a more biologically relevant environment.[5][8] These assays can assess a compound's cell permeability, target engagement, and its effect on downstream signaling pathways.

Target Engagement: Does the Compound Reach its Target?

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a proximity-based assay that measures the binding of a compound to a target kinase in live cells.[5][8] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-kinase fusion protein and a fluorescent tracer that binds to the kinase's active site.[8]

Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells transiently or stably expressing the NanoLuc®-kinase fusion protein

  • NanoBRET™ tracer specific for the kinase of interest

  • Compound-X

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

  • BRET-capable luminometer

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the NanoLuc®-kinase fusion into the assay plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-X and incubate for a specified time (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ tracer to the cells.

  • BRET Measurement: Measure the BRET signal using a luminometer equipped with appropriate filters for the donor and acceptor wavelengths.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the compound, signifying target engagement. Calculate the cellular IC50 by plotting the BRET ratio against the compound concentration.

Cellular Phosphorylation Assay: Assessing Downstream Effects

A key indicator of a kinase inhibitor's efficacy is its ability to reduce the phosphorylation of its downstream substrates.[5] This can be measured using techniques like Western blotting or high-content imaging.

Protocol: Western Blot Analysis of Substrate Phosphorylation

Materials:

  • Cancer cell line with a known activated kinase signaling pathway

  • Compound-X

  • Cell lysis buffer

  • Primary antibodies (phospho-specific and total protein for the substrate and target kinase)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat the cells with varying concentrations of Compound-X for a specific duration.

  • Cell Lysis: Harvest and lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Incubate with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate at different compound concentrations.

Conclusion: A Pathway to a Promising Lead

The systematic evaluation of a novel kinase inhibitor, from initial biochemical characterization to cellular validation, is a cornerstone of modern drug discovery.[4] The protocols and workflows outlined in this guide provide a robust framework for researchers to assess the potential of new chemical entities. By meticulously determining a compound's selectivity, potency, mechanism of action, and cellular efficacy, scientists can identify promising lead candidates for further preclinical and clinical development.

References

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]

  • Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

  • Cell Based Kinase Assays. (2022, February 28). Luceome Biotechnologies. [Link]

  • Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex. [Link]

  • ETHYL 3-(5-BROMOPYRIMIDIN-2-YLOXY)BENZOATE, 97% Purity, C13H11BrN2O3, 1 gram. CP Lab Safety. [Link]

  • LY-294002 [2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one] affects calcium signaling in airway smooth muscle cells independently of phosphoinositide 3-kinase inhibition. (2004). PubMed. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023, May 17). NIH. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2025, January 16). Molecular & Cellular Proteomics. [Link]

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. (2017). NIH. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). PubMed. [Link]

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Application Notes & Protocols: Initial Cellular Characterization of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing a Novel Pyrimidine Derivative

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a synthetic organic compound whose biological activity and cellular targets are not yet extensively characterized in public literature. As with any novel chemical entity, the initial steps in drug discovery and chemical biology involve a systematic evaluation of its effects on fundamental cellular processes. This document provides a comprehensive guide to the initial cell-based characterization of this compound, establishing a foundational understanding of its cytotoxic potential and mechanism of action.

The protocols herein are designed as a robust, multi-parametric approach. We will first establish a dose-response profile by assessing cell viability and cytotoxicity. Subsequently, we will delve into the primary mechanisms of cell death, specifically apoptosis. This structured workflow ensures that experimental choices are logical and that the data generated is self-validating, providing a solid basis for any future, more targeted investigations.

Safety & Handling: While specific toxicology data for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is not readily available, it is prudent to handle it with care, following standard laboratory safety procedures for novel chemical compounds. Based on related brominated heterocyclic compounds, assume the substance may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[2][3][4]

Part 1: Foundational Analysis - Cell Viability and Cytotoxicity

The first critical step is to determine the concentration range over which Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate affects cell health. This is typically achieved by measuring cell viability (the number of healthy, metabolically active cells) and cytotoxicity (the number of dead or dying cells).[5][6] Performing these assays in parallel provides a more complete picture; a decrease in viability should ideally correlate with an increase in cytotoxicity.

Assessing Metabolic Activity with Resazurin-based Assays

Metabolic assays are a reliable indicator of cell viability, as they measure the reductive capacity of living cells.[5] The resazurin (e.g., alamarBlue™) assay is a sensitive, non-toxic, and straightforward method. In viable cells, mitochondrial reductases convert the blue resazurin dye to the pink, highly fluorescent resorufin.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Assay & Readout seed Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare Prepare serial dilutions of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate treat Add compound to wells (include vehicle control, e.g., 0.1% DMSO) prepare->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add Resazurin reagent (10% of media volume) incubate3 Incubate for 1-4h add_reagent->incubate3 measure Measure fluorescence or absorbance (Ex/Em ~560/590 nm or Abs 570 nm) incubate3->measure

Caption: Workflow for the Resazurin-based cell viability assay.

  • Cell Seeding: Plate your chosen cell line into a clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media). Allow cells to adhere and resume proliferation for 24 hours.

  • Compound Preparation: Prepare a stock solution of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in DMSO. Create a serial dilution series (e.g., 8-12 points, from 100 µM down to low nM) in culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is constant and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include wells for "vehicle control" (DMSO only) and "no cells" (media only, for background subtraction).

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.

  • Reagent Addition: Add 10 µL of the resazurin reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time can be optimized based on cell type and density.

  • Data Acquisition: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm) using a microplate reader.

  • Data Analysis: Subtract the background (no-cell control), normalize the data to the vehicle control (defined as 100% viability), and plot the results as % Viability vs. Log[Compound Concentration] to determine the IC₅₀ value.

Measuring Membrane Integrity with Lactate Dehydrogenase (LDH) Assay

To validate the viability data, a cytotoxicity assay measuring the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes is recommended.[7] This provides a direct measure of cell death.

  • Experimental Setup: Follow steps 1-4 of the Resazurin protocol in a separate 96-well plate. It is crucial to set up controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells lysed with the provided Lysis Buffer 30 minutes before the assay endpoint.

  • Sample Collection: At the end of the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

Data Presentation and Interpretation

Summarize the IC₅₀ (half-maximal inhibitory concentration) values obtained from the viability assays and the EC₅₀ (half-maximal effective concentration) from the cytotoxicity assays in a table.

Assay TypeCell LineTime PointIC₅₀ / EC₅₀ (µM)
Viability (Resazurin)HeLa24h[Experimental Value]
Viability (Resazurin)A54924h[Experimental Value]
Cytotoxicity (LDH)HeLa24h[Experimental Value]
Cytotoxicity (LDH)A54924h[Experimental Value]

Part 2: Mechanistic Insight - Elucidating the Apoptotic Pathway

If the compound is cytotoxic, the next logical question is how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Key hallmarks include the externalization of phosphatidylserine (PS) on the outer plasma membrane and the activation of effector caspases.

Detecting Phosphatidylserine Externalization with Annexin V Staining

In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect this event via flow cytometry.[8][9] Propidium Iodide (PI) is used concurrently to identify necrotic or late-stage apoptotic cells, as it can only enter cells with compromised membranes.[8][10]

G cluster_stains Staining Profile start Healthy Cell early_apoptosis Early Apoptosis start->early_apoptosis PS Externalization stain_healthy Annexin V: Negative PI: Negative late_apoptosis Late Apoptosis/ Necrosis early_apoptosis->late_apoptosis Membrane Permeabilization stain_early Annexin V: Positive PI: Negative stain_late Annexin V: Positive PI: Positive

Caption: Distinguishing cell populations using Annexin V and PI staining.

  • Cell Treatment: Seed cells in a 6-well plate and treat with Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for the desired duration. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[8][9]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately on a flow cytometer. Be sure to include single-stain controls (Annexin V only, PI only) for proper compensation and gating.

Measuring Effector Caspase Activity

Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic cascade. Their activity can be measured using a luminogenic or fluorogenic substrate containing the DEVD peptide sequence.[12][13][14] Cleavage of the substrate by active caspases releases a product that generates light or fluorescence.

This protocol is based on the "add-mix-measure" format, making it ideal for high-throughput analysis in a 96-well plate format.[12]

  • Experimental Setup: Following the same treatment protocol as the viability assays (steps 1-4), set up a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[15] Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase activity.

Part 3: Exploring Upstream Signaling - A Look Ahead

A confirmed cytotoxic and pro-apoptotic effect warrants investigation into the upstream signaling pathways. While the specific target of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is unknown, its activity is relayed through intracellular signaling cascades.[16][17][18] These pathways often involve a series of protein phosphorylation events catalyzed by kinases.[16][17]

A logical next step would be to use techniques like Western blotting to probe the phosphorylation status of key proteins in major signaling pathways, such as:

  • MAPK Pathway: Probing for phosphorylated forms of ERK, JNK, and p38.[17]

  • PI3K/Akt Pathway: Assessing phosphorylation of Akt and its downstream targets.

This involves treating cells with the compound, lysing them at various time points, and using phospho-specific antibodies to detect changes in protein activation states. This approach can provide crucial clues about the compound's mechanism of action, guiding future target identification efforts.[19][20]

References

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Link]

  • University of South Florida. Apoptosis Protocols. [Link]

  • protocols.io. Caspase 3/7 Activity. [Link]

  • JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Lumen Learning. Methods of Intracellular Signaling. [Link]

  • Khan Academy. Signal transduction pathway. [Link]

  • PMC. Experimental and engineering approaches to intracellular communication. [Link]

  • PMC. Approaches To Studying Cellular Signaling: A Primer For Morphologists. [Link]

  • JoVE. Intracellular Signaling Cascades. [Link]

  • CP Lab Safety. ETHYL 3-(5-BROMOPYRIMIDIN-2-YLOXY)BENZOATE, 97% Purity, C13H11BrN2O3, 1 gram. [Link]

  • ResearchGate. Selecting cell-based assays for drug discovery screening. [Link]

  • PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. [Link]

  • PubChem. Ethyl 2-(2-bromopyrimidin-5-yl)acetate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental challenges.

I. Synthesis Overview: The Williamson Ether Synthesis Approach

The synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is typically achieved through a Williamson ether synthesis. This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide or, in this case, an activated aryl halide. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

In this specific synthesis, the sodium salt of ethyl 3-hydroxybenzoate (the nucleophile) attacks the electrophilic carbon at the 2-position of 5-bromo-2-chloropyrimidine, displacing the chloride leaving group to form the desired ether linkage.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SNAr) cluster_2 Step 3: Work-up & Purification A Ethyl 3-hydroxybenzoate C Sodium ethyl 3-hydroxybenzoate (Alkoxide) A->C + Base B Base (e.g., NaH) B->C E Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate C->E + Aryl Halide D 5-Bromo-2-chloropyrimidine D->E F Crude Product E->F Quenching & Extraction G Purified Product F->G Crystallization / Chromatography

Common side reactions in the synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Welcome to the technical support center for the synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth, experience-based answers and troubleshooting protocols to help you optimize your synthesis for yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for this synthesis?

A1: The synthesis is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, often categorized under the broader Williamson Ether Synthesis framework.[1][2][3] The process involves the deprotonation of the hydroxyl group on Ethyl 3-hydroxybenzoate by a base to form a phenoxide nucleophile. This nucleophile then attacks the electron-deficient C2 position of 5-bromo-2-chloropyrimidine (or a similar 2-halo-5-bromopyrimidine), displacing the halide leaving group through a Meisenheimer complex intermediate.[4][5] The pyrimidine ring's nitrogen atoms are crucial as they withdraw electron density, activating the ring for nucleophilic attack.[6][7]

Q2: Which starting pyrimidine is better: 5-bromo-2-chloropyrimidine or 2,5-dibromopyrimidine?

A2: 5-bromo-2-chloropyrimidine is generally the preferred electrophile. The chloro group at the C2 position is a better leaving group than bromo in this context because of the higher electronegativity of chlorine, which makes the C2 carbon more electrophilic and susceptible to nucleophilic attack. The C-Cl bond is more polarized than the C-Br bond, facilitating the initial addition step of the SNAr mechanism.

Q3: Why is a mild base like potassium carbonate (K2CO3) recommended over a strong base like sodium hydroxide (NaOH)?

A3: Using a strong, nucleophilic base like NaOH significantly increases the risk of a major side reaction: the hydrolysis of the ethyl ester group on your benzoate starting material and product.[8][9][10] This leads to the formation of the corresponding carboxylate salt, which complicates purification and reduces the yield of the desired product. Potassium carbonate is a non-nucleophilic, moderately weak base, sufficient to deprotonate the phenol without promoting significant ester hydrolysis under anhydrous conditions.

Q4: What is the optimal solvent for this reaction?

A4: Polar aprotic solvents are ideal. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices. These solvents effectively solvate the potassium phenoxide intermediate, enhancing its nucleophilicity, while not participating in the reaction. They also have high boiling points, allowing for elevated reaction temperatures to ensure complete conversion.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a practical question-and-answer format.

Problem 1: Low Yield of Desired Product

Q: My reaction has gone to completion according to TLC, but after workup and purification, my isolated yield is consistently below 40%. What are the likely causes and how can I fix this?

A: Low isolated yield, despite apparent completion, often points to unintended side reactions that produce byproducts with similar polarities to the product or product loss during workup.

  • Primary Suspect: Ester Hydrolysis. Even with a mild base, trace amounts of water in the solvent or on glassware can lead to the hydrolysis of the ethyl ester, forming 3-(5-bromopyrimidin-2-yloxy)benzoic acid.[8][9][11] This acidic byproduct can complicate extraction and may be lost during aqueous workup if the pH is not carefully controlled.

    • Troubleshooting Protocol: Rigorous Anhydrous Technique

      • Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

      • Reagents: Use freshly opened or distilled anhydrous DMF/DMSO. Ensure Ethyl 3-hydroxybenzoate is dry. Use powdered, anhydrous K2CO3; if necessary, dry it in an oven before use.

      • Atmosphere: Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon) to prevent atmospheric moisture from entering.

  • Secondary Suspect: Inefficient Deprotonation. If the base is not strong enough or if there is insufficient quantity, the initial deprotonation of ethyl 3-hydroxybenzoate will be incomplete, leading to a stalled reaction and a mixture of starting materials and product.

    • Troubleshooting Protocol: Base Optimization

      • Stoichiometry: Ensure you are using at least 1.5 to 2.0 equivalents of finely powdered K2CO3 to provide sufficient basicity and surface area.

      • Alternative Base: If yields remain low, consider a slightly stronger, non-nucleophilic base like Cesium Carbonate (Cs2CO3), which is known to accelerate SNAr reactions due to the excellent solubility of its salts and the "naked anion" effect on the phenoxide.

Visualizing Reaction Pathways

The following diagram illustrates the desired SNAr pathway versus the competing ester hydrolysis side reaction.

G cluster_main Desired SNAr Pathway cluster_side Side Reaction: Ester Hydrolysis A Ethyl 3-hydroxybenzoate + 5-bromo-2-chloropyrimidine B K2CO3, DMF (Deprotonation) A->B C Potassium Phenoxide (Nucleophile) B->C D Nucleophilic Attack at C2 C->D E Meisenheimer Complex (Intermediate) D->E F Loss of Cl- E->F G Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (Product) F->G P Product (Ester) G->P Subject to Hydrolysis S1 Nucleophilic Acyl Substitution P->S1 H2O Trace H2O OH OH- (from K2CO3 + H2O) H2O->OH OH->S1 S2 Tetrahedral Intermediate S1->S2 S3 Loss of Ethoxide S2->S3 S4 Carboxylic Acid Byproduct S3->S4

Caption: Main SNAr reaction vs. competing ester hydrolysis.

Problem 2: Multiple Spots on TLC Plate, Difficult Purification

Q: My TLC plate shows the product spot, but also two persistent impurity spots that are difficult to separate by column chromatography. What could they be?

A: This issue often arises from regioisomeric byproducts or di-substituted products.

  • Primary Suspect: Attack at C5. Although electronically and sterically disfavored, a small percentage of the phenoxide may attack the C5 position of the pyrimidine ring, displacing the bromide. The reactivity order for SNAr on dihalopyrimidines is generally C4 > C2 > C5.[12] The C2 position is activated by two adjacent nitrogen atoms, making it the primary site of attack.[6] However, under forcing conditions (high temperature, long reaction time), minor regioisomers can form.

  • Secondary Suspect: Di-substitution. If more than one equivalent of the phenoxide is present relative to the pyrimidine, or if the reaction is run for an extended period at high temperature, a second molecule of ethyl 3-hydroxybenzoate can displace the remaining bromine atom at the C5 position, leading to a di-substituted, higher molecular weight byproduct.

Troubleshooting Flowchart for Purity Issues

G start Multiple Spots on TLC check_stoich Verify Stoichiometry: Is Ethyl 3-hydroxybenzoate > 1.05 eq? start->check_stoich reduce_stoich Action: Reduce nucleophile to 0.95-1.0 eq. to favor mono-substitution. check_stoich->reduce_stoich Yes check_temp Check Reaction Temp/Time: Is Temp > 100°C or Time > 24h? check_stoich->check_temp No end_good Purity Improved reduce_stoich->end_good reduce_cond Action: Lower temp to 80-90°C. Monitor by TLC and stop upon consumption of starting pyrimidine. check_temp->reduce_cond Yes analyze_spots Analyze Impurity Spots: Do they have higher or lower Rf? check_temp->analyze_spots No reduce_cond->end_good high_rf Higher Rf likely Di-substituted Product. (Less polar) analyze_spots->high_rf low_rf Lower Rf likely Hydrolysis Product. (More polar) analyze_spots->low_rf

Sources

Technical Support Center: Purification of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter purification challenges with this critical building block. As a key intermediate in pharmaceutical synthesis, its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common impurity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route, typically a variation of the Williamson ether synthesis.[2] The most common impurities arise from unreacted starting materials, side reactions, or subsequent degradation.

  • Unreacted Starting Materials: The most prevalent impurities are often the precursors themselves. These include Ethyl 3-hydroxybenzoate and a halogenated pyrimidine such as 2,5-dibromopyrimidine or 5-bromo-2-chloropyrimidine .

  • Synthesis Side Products: The Williamson synthesis, while robust, can be subject to competing reactions. A common side reaction is E2 elimination, though this is less favored with aromatic substrates compared to secondary or tertiary alkyl halides.[3][4]

  • Hydrolysis Product: The ester functional group is susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup or storage in the presence of moisture.[5][6] This results in the formation of 3-(5-bromopyrimidin-2-yloxy)benzoic acid , a highly polar impurity that can significantly impact crystallization and subsequent reactions.

  • Base-Related Salts: Inorganic salts from the base used in the synthesis (e.g., K₂CO₃, NaH) may persist if the aqueous workup is incomplete.

Table 1: Common Impurities and Their Origins

Impurity NameStructureLikely Origin
Ethyl 3-hydroxybenzoateUnreacted Starting Material
2,5-DibromopyrimidineUnreacted Starting Material
3-(5-bromopyrimidin-2-yloxy)benzoic acidHydrolysis of Ester Group
5-Bromopyrimidin-2-olHydrolysis of ether linkage (less common)
Q2: My preliminary analysis (TLC, LC-MS) shows significant amounts of unreacted starting materials. What is the most effective removal strategy?

A2: For removing unreacted starting materials, which typically have different polarities than the desired product, flash column chromatography on silica gel is the most effective and widely used method.[7][8] The ether-ester product is moderately polar, while the starting materials (a phenol and a di-halogenated pyrimidine) will have distinct polarity profiles, enabling a clean separation. A detailed protocol is provided in the "Detailed Experimental Protocols" section below.

The key to a successful separation is choosing the correct solvent system (eluent). A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is often most effective. For this specific compound, a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point.

Q3: I have a solid product, but the melting point is broad, and NMR analysis suggests the presence of the hydrolyzed carboxylic acid. How can I remove this acidic impurity?

A3: The presence of the carboxylic acid impurity is a very common issue.[9][10] Fortunately, its acidic nature makes it easy to remove with a simple liquid-liquid extraction using a mild aqueous base. The principle is to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, which will partition into the aqueous phase, leaving your neutral ester product in the organic phase.

Causality: By washing an organic solution of your crude product (e.g., in ethyl acetate or dichloromethane) with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you selectively convert the acidic impurity into its salt. This drastically increases its water solubility, effectively pulling it out of the organic layer. A strong base like sodium hydroxide (NaOH) should be avoided as it can promote the hydrolysis of your desired ester product.[9][11]

See Protocol 3 for a detailed, step-by-step procedure.

cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase Product Product (Ester) (Neutral) Impurity Acid Impurity (R-COOH) Salt Salt (Carboxylate) (R-COO⁻ Na⁺) Water-Soluble Impurity->Salt Deprotonation (Acid-Base Reaction) Base Aqueous NaHCO₃ Base->Impurity Extracts

Caption: Liquid-liquid extraction workflow for removing acidic impurities.

Q4: My crude product is an oil that refuses to crystallize, even after removing starting materials. What should I do?

A4: An oily consistency is a strong indicator of persistent impurities that are disrupting the formation of a crystal lattice. This often happens when multiple, structurally similar impurities are present or when residual solvent is trapped.

The recommended course of action is a meticulous purification by flash column chromatography (see Protocol 2 ).[12] This method is superior to crystallization for separating components from complex mixtures. After chromatography, combine the pure fractions (as determined by TLC or HPLC), and remove the solvent under reduced pressure. It is crucial to dry the resulting solid or oil under a high vacuum for several hours to remove any trace solvents, which themselves can inhibit crystallization.

Q5: I have a solid product that is >95% pure. How can I perform a final polish to achieve >99% purity for analytical or regulatory purposes?

A5: For achieving high purity from an already enriched solid, recrystallization is the ideal technique.[13][14] This method leverages subtle differences in solubility between your product and the remaining impurities in a chosen solvent at different temperatures.

The process involves dissolving the crude solid in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).[15] Slow cooling is critical for forming large, pure crystals; rapid cooling can trap impurities.[14]

Finding the right solvent is key. An ideal solvent should dissolve the compound well when hot but poorly when cold. Common solvents to screen for this molecule include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane. See Protocol 4 for a guide to solvent selection and the recrystallization procedure.

Purification Workflow Overview

start Crude Product assess Assess Purity (TLC, LC-MS, NMR) start->assess decision Impurity Profile? assess->decision wash Protocol 3: Aqueous Basic Wash decision->wash Acidic Impurities Present chromatography Protocol 2: Flash Column Chromatography decision->chromatography Multiple Impurities or Starting Materials Present recrystallize Protocol 4: Recrystallization decision->recrystallize Solid Product (>95% Pure) wash->chromatography analyze Analyze Purity of Isolated Material chromatography->analyze recrystallize->analyze final_product Pure Product (>99%) analyze->final_product Purity Goal Met repurify Re-evaluate & Repurify analyze->repurify Purity Goal Not Met repurify->decision

Caption: Decision workflow for purifying Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general starting point for analyzing the purity of your sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

  • Gradient: Start with a 70:30 ratio of A:B, ramping to 10:90 A:B over 15 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of the sample in 1 mL of acetonitrile. Filter through a 0.22 µm syringe filter before injection.[12]

Protocol 2: Bulk Purification by Flash Column Chromatography

This method is for separating the product from starting materials and other non-acidic byproducts.

  • Column Packing: Select an appropriately sized silica gel column for your sample amount (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight). Pack the column using a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane or Dichloromethane).

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate), add silica gel, and evaporate the solvent until you have a dry, free-flowing powder. Load this powder evenly onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent. Monitor the column fractions by TLC.

  • Fraction Collection: Collect fractions based on the TLC analysis. The product, being moderately polar, should elute after non-polar impurities and before highly polar ones.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting material under high vacuum.

Table 2: Suggested Gradient Elution Systems

SystemStarting Eluent (v/v)Finishing Eluent (v/v)Notes
A95:5 Hexane / Ethyl Acetate70:30 Hexane / Ethyl AcetateGood general-purpose system.
B100% Dichloromethane98:2 Dichloromethane / MethanolUseful for more polar compounds.
Protocol 3: Removal of Acidic Impurities via Liquid-Liquid Extraction

Use this protocol to remove the 3-(5-bromopyrimidin-2-yloxy)benzoic acid impurity.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any CO₂ pressure that may build up.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 4: High-Purity Polish by Recrystallization

This protocol is for the final purification of a solid product that is already >95% pure.

  • Solvent Screening: Place a small amount of your solid (~20-30 mg) in several different test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to each. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the bulk of your solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Do not add a large excess of solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling encourages the growth of large, pure crystals.[14]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly under a high vacuum.

References

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. (2025). Benchchem.
  • Ester Chemistry. (2020). LibreTexts.
  • In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? (2025). Quora.
  • Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Hydrolysis of ethyl benzoate – Teacher's guide. SSERC.
  • Williamson Ether Synthesis. ChemTalk.
  • Hydrolysis of ethyl benzoate. SSERC.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central.
  • Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. IOSR Journal.
  • Recrystallization and Crystallization. University of Rochester.
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
  • Common side reactions in the Williamson synthesis of ethers. Benchchem.
  • Methyl 5-bromopyrimidine-2-carboxylate. Chem-Impex.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Williamson ether synthesis. Wikipedia.
  • How to Carry Out a Recrystallization. YouTube.
  • Experiment 4 purification - recrystallization of benzoic acid. Slideshare.

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Technical Support Center: Stability of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered when working with this compound in solution. By understanding the potential degradation pathways and implementing appropriate handling and experimental design strategies, you can ensure the integrity and reproducibility of your results.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Symptom 1: Inconsistent or Decreasing Compound Activity in Biological Assays

Question: My experimental results show a decline in the activity of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate over the course of an experiment or between experiments. What could be the cause?

Answer: A decline in compound activity is a strong indicator of degradation in your assay medium. The primary suspects are hydrolysis of the ester or ether linkage, particularly under non-neutral pH conditions or elevated temperatures.

  • Underlying Chemistry: The molecule contains two key functional groups susceptible to degradation: an ethyl ester and a pyrimidine ether. Ester hydrolysis, catalyzed by acidic or basic conditions, would yield the corresponding carboxylic acid and ethanol.[1][2] The ether linkage to the pyrimidine ring can also be susceptible to cleavage, especially under harsh pH conditions.[3][4]

  • Troubleshooting Steps:

    • pH Assessment: Measure the pH of your assay buffer. Many biological assays are performed at physiological pH (~7.4), which can be slightly basic and may promote slow hydrolysis over time.[5]

    • Temperature Control: Higher incubation temperatures accelerate chemical reactions, including degradation.[6] If your assay involves elevated temperatures, consider the duration of exposure.

    • Fresh Solution Comparison: Prepare a fresh stock solution of the compound and compare its activity to that of an older solution in a parallel experiment. A significant difference in activity points to solution instability.[7]

    • Forced Degradation Study: To confirm susceptibility, a forced degradation study can be invaluable. This involves intentionally exposing the compound to more extreme conditions (e.g., strong acid, strong base, high heat, oxidation) to rapidly identify potential degradation pathways.[8][9][10][11][12]

Symptom 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis

Question: I'm analyzing my solution of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and see new peaks that were not present in the initial analysis of the solid material. Why is this happening?

Answer: The appearance of new peaks strongly suggests that the parent compound is degrading into other chemical entities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for detecting these degradation products.

  • Potential Degradants:

    • Hydrolysis Product 1 (Ester Cleavage): 3-(5-bromopyrimidin-2-yloxy)benzoic acid. This would result from the cleavage of the ethyl ester bond.

    • Hydrolysis Product 2 (Ether Cleavage): Ethyl 3-hydroxybenzoate and 5-bromo-2-hydroxypyrimidine. This would occur if the ether linkage is broken.

  • Troubleshooting Workflow:

    • Analyze Blank Solvents: Inject the solvent/buffer in which your compound is dissolved to ensure that the unexpected peaks are not artifacts from the matrix itself.

    • Peak Purity Analysis: Utilize a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC to assess the peak purity of the parent compound. Co-elution of a degradant can often be detected this way.

    • Mass Spectrometry (MS) Identification: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks. Compare these masses to the predicted masses of potential degradation products.

    • Controlled Degradation Confirmation: As mentioned previously, a forced degradation study under specific conditions (e.g., acidic, basic) can help you intentionally generate the degradants and confirm their retention times and mass spectra, matching them to the unexpected peaks in your experimental samples.[8][9][10]

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the handling and storage of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate solutions.

Q1: What are the recommended solvents for dissolving Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate?

A1: While specific solubility data is not extensively published, based on its chemical structure (an ethyl ester with aromatic and heterocyclic components), common organic solvents should be suitable for preparing stock solutions.

SolventSuitabilityConsiderations
DMSO Excellent for creating high-concentration stock solutions.DMSO is hygroscopic (absorbs water from the air). This absorbed water could potentially contribute to slow hydrolysis over long-term storage. It is recommended to aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.
Ethanol A good choice, especially if the compound will be used in biological systems where DMSO may be cytotoxic.Ensure the use of anhydrous ethanol to minimize water content.
Ethyl Acetate A potential solvent, but be aware that it is also an ester and can participate in transesterification reactions under certain conditions, although this is less likely without a catalyst.[1]Primarily for non-aqueous applications.
Aqueous Buffers Direct dissolution may be limited. It is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer.The pH of the buffer is a critical factor for stability.[5]

Q2: How should I store solutions of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate to maximize stability?

A2: Proper storage is crucial to prevent degradation.

  • Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.

  • Light: Protect solutions from light, especially UV light, by using amber vials or wrapping containers in aluminum foil.[5][6] While there is no specific data on the photosensitivity of this compound, it is a general best practice for complex organic molecules.

  • Atmosphere: For highly sensitive applications or long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to displace oxygen and prevent potential oxidative degradation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and the ingress of atmospheric moisture.[13]

Q3: My experimental protocol requires the solution to be at a specific pH. How can I mitigate potential pH-driven degradation?

A3: The stability of the compound is likely pH-dependent. Both the ester and the pyrimidine ether linkages can be susceptible to acid- or base-catalyzed hydrolysis.

  • pH Profiling: If stability is a significant concern, perform a preliminary experiment to assess the compound's stability across a range of pH values (e.g., pH 3, 5, 7.4, 9). This involves incubating the compound in different buffers for a set period and then analyzing for degradation by HPLC.

  • Minimize Incubation Time: Prepare your working solutions as close to the time of use as possible.

  • Use of Co-solvents: In some cases, the presence of organic co-solvents in the final aqueous solution can decrease the activity of water and slow down hydrolysis.

III. Experimental Protocols and Visual Guides

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to understand its stability profile.[8][9][10][11][12]

Objective: To identify the conditions under which Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate degrades and to tentatively identify the resulting degradation products.

Materials:

  • Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or another suitable organic solvent.

  • Set Up Stress Conditions: In separate, clearly labeled vials, mix the stock solution with the stressor solutions as follows:

    • Acid Hydrolysis: 500 µL of stock solution + 500 µL of 0.1 M HCl.

    • Base Hydrolysis: 500 µL of stock solution + 500 µL of 0.1 M NaOH.

    • Oxidation: 500 µL of stock solution + 500 µL of 3% H₂O₂.

    • Thermal Stress: 500 µL of stock solution + 500 µL of HPLC-grade water.

    • Control: 500 µL of stock solution + 500 µL of HPLC-grade water.

  • Incubation:

    • Incubate the Acid, Base, and one Thermal Stress vial at 60°C for 24 hours.

    • Incubate the Oxidation vial at room temperature for 24 hours.

    • Store the Control vial at 4°C.

  • Neutralization (for acid and base samples): After incubation, neutralize the acid hydrolysis sample with an equivalent amount of 0.1 M NaOH and the base hydrolysis sample with 0.1 M HCl.

  • Analysis: Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the parent peak area and the appearance of new peaks. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][11]

Diagrams

G cluster_troubleshooting Troubleshooting Workflow for Instability cluster_investigation Observation Inconsistent Results or New HPLC Peaks Hypothesis Hypothesis: Compound Degradation Observation->Hypothesis Investigation Investigation Steps Hypothesis->Investigation Verify pH_Check Check pH of Solution Temp_Check Assess Temperature Exposure Fresh_Prep Compare with Freshly Prepared Solution Forced_Deg Perform Forced Degradation Study Solution Solution & Mitigation pH_Check->Solution Optimize Buffer Temp_Check->Solution Control Temperature Fresh_Prep->Solution Prepare Solutions Fresh Forced_Deg->Solution Identify Degradants & Avoid Harsh Conditions

Caption: A decision-making workflow for troubleshooting stability issues.

G cluster_degradation Potential Hydrolytic Degradation Pathways cluster_products Parent Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate C13H11BrN2O3 Ester_Hydrolysis 3-(5-bromopyrimidin-2-yloxy)benzoic acid + Ethanol Parent->Ester_Hydrolysis  Ester Cleavage (Acid/Base Catalyzed) Ether_Hydrolysis Ethyl 3-hydroxybenzoate + 5-bromo-2-hydroxypyrimidine Parent->Ether_Hydrolysis  Ether Cleavage (Harsh Conditions)

Caption: Potential degradation products from hydrolysis.

IV. References

  • Bhate, V. R., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 1-24. [Link]

  • Arrotex. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arrotex Pharmaceuticals. [Link]

  • Lachman, L., Lieberman, H. A., & Kanig, J. L. (Eds.). (2023). The Theory and Practice of Industrial Pharmacy (4th ed.). CBS Publishers & Distributors. [Link]

  • FDA. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(6). [Link]

  • CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. CD Formulation. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. [Link]

  • Grout, R. J., & Partridge, M. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 1964. [Link]

  • Butler, A. R., & Doddridge, J. B. (1985). Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society, 107(25), 7353–7357. [Link]

  • Wikipedia. (n.d.). Ethyl acetate. Wikipedia. [Link]

  • Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

  • ResearchGate. (2025). Ethyl Ester From the Single-Phase Base-Catalysed Ethanolysis of Vegetable Oils. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (CAS No. 1086397-54-7). This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility challenges encountered during in vitro and other experimental assays. Given its chemical structure as a pyrimidine derivative, this compound is anticipated to have low aqueous solubility, a common issue for many promising small molecules in drug discovery.[1][2] Poor solubility can lead to significant artifacts, including underestimated potency and unreliable data, making a robust solubilization strategy essential for success.[1][3]

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting workflows, and validated experimental protocols to ensure your results are accurate and reproducible.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common and immediate issues researchers face when working with poorly soluble compounds.

Q1: I diluted my Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate stock from 100% DMSO into my aqueous assay buffer, and it immediately turned cloudy. What happened and what is the first thing I should do?

A: You have observed compound precipitation, often called "crashing out." This is a very common phenomenon that occurs when a compound that is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower.[4] The immediate cloudiness is due to the formation of solid compound aggregates or precipitates.[3]

This precipitation is a major problem as it drastically lowers the actual concentration of the compound available to interact with your biological target, potentially leading to false-negative results or highly variable data.[3][5]

Your First Steps Should Be:

  • Verify Final DMSO Concentration: The single most critical factor is the final percentage of DMSO in your assay. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, as higher levels can be cytotoxic.[6][7] For biochemical (enzymatic) assays, up to 1-2% may be tolerable, but this must be validated.[8] If your concentration is too high, it can interfere with the assay; if it's too low, the compound will precipitate.

  • Implement a Serial Dilution Strategy: Instead of performing a single, large dilution (e.g., 1 µL of 10 mM stock into 999 µL of buffer), perform a stepwise serial dilution. This gradual reduction in solvent strength can prevent the shock of rapid solvent change and keep the compound in solution more effectively.[4]

Q2: What is the recommended solvent for preparing a stock solution and what is a safe maximum concentration?

A: The standard and recommended solvent for initial stock solutions is 100% DMSO.[9] It is an excellent aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[10]

For a novel compound like Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, it is prudent to start with a conservative stock concentration, such as 10 mM . While higher concentrations (e.g., 20-100 mM) are sometimes used in high-throughput screening (HTS), they significantly increase the risk of precipitation upon aqueous dilution or during freeze-thaw cycles.[9][11] If you observe precipitation even within your DMSO stock, the concentration is too high.

Q3: How does compound precipitation actually affect my assay results?

A: Compound precipitation introduces several critical artifacts that compromise data integrity:[3]

  • False Negatives: The primary issue is that the actual concentration of dissolved, active compound is much lower than the nominal concentration you calculated. This can make a potent compound appear inactive.

  • False Positives: In some cases, the solid aggregates themselves can interfere with the assay. They can non-specifically inhibit enzymes or disrupt cell membranes, leading to an apparent biological activity that is not related to the specific target.[3]

  • Poor Data Quality & Reproducibility: Precipitates scatter light, which can severely interfere with optical detection methods (e.g., absorbance, fluorescence, luminescence), leading to high background noise and poor reproducibility.[3]

  • Equipment Malfunction: In automated HTS systems, precipitates can clog the sensitive fluidics of liquid handling robots, leading to downtime and experimental failure.[3]

Section 2: In-Depth Troubleshooting Guide

If the initial steps in the FAQ section are insufficient, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve persistent solubility issues.

Troubleshooting Workflow for Compound Precipitation

The following flowchart outlines a systematic process for addressing solubility challenges.

G cluster_0 Start: Precipitation Observed cluster_1 Step 1: Process Optimization cluster_2 Step 2: Formulation Adjustment cluster_3 Step 3: Advanced Strategies start Compound precipitates in assay buffer check_dmso Is final DMSO conc. >0.5% (cell) or >1% (biochem)? start->check_dmso adjust_dmso Adjust to lowest tolerable DMSO concentration check_dmso->adjust_dmso Yes serial_dilution Implement a multi-step serial dilution protocol check_dmso->serial_dilution No adjust_dmso->serial_dilution buffer_mod Modify Assay Buffer serial_dilution->buffer_mod Precipitation Persists end_node Solubility Issue Resolved serial_dilution->end_node Resolved add_excipient Add solubilizing excipients (e.g., surfactants, cyclodextrins) buffer_mod->add_excipient check_ph Adjust buffer pH (if compound is ionizable) add_excipient->check_ph advanced Consider Advanced Formulation (Lead-Op Phase) check_ph->advanced Precipitation Persists check_ph->end_node Resolved solid_dispersion Create amorphous solid dispersion with polymers advanced->solid_dispersion solid_dispersion->end_node Resolved

Caption: A troubleshooting flowchart for addressing compound precipitation.

Step 1: Optimizing Stock Solution and Dilution

Before altering your assay chemistry, ensure your compound handling and dilution process is optimized. Repeated freeze-thaw cycles can cause compounds to fall out of solution in DMSO, especially if the DMSO has absorbed atmospheric water.[11] Aliquot your primary stock solution to minimize this. As mentioned, a serial dilution is gentler than a single large dilution and is a highly effective first-line strategy.[4]

Step 2: Modifying the Assay Buffer with Solubilizing Agents

If process optimization fails, the next step is to modify the composition of the aqueous assay buffer. The goal is to increase the buffer's capacity to solvate a lipophilic molecule. Several classes of excipients can be used.

Table 1: Common Solubilizing Agents for In Vitro Assays

Excipient ClassExample(s)Typical ConcentrationAssay CompatibilityMechanism of Action
Non-ionic Surfactants Tween-20, Triton X-1000.001% - 0.05%Best for biochemical/enzymatic assays. Can disrupt cell membranes at higher concentrations.[12]Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[13]
Cyclodextrins SBE-β-CD, HP-β-CD1-10 mMGenerally good for both cell-based and biochemical assays.[6][14]Form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's lipophilic core.[14]
Co-solvents Ethanol, PEG-4001% - 5%Must be validated for assay interference and cytotoxicity.[15][16]Modifies the polarity of the bulk solvent (water) to make it more favorable for the solute.[13]
Proteins Bovine Serum Albumin (BSA)0.1% - 1%Suitable for many assays, mimics physiological conditions. Can interfere if your target binds BSA.Provides a hydrophobic binding pocket for the compound, acting as a carrier protein.

Important Consideration: Always test the chosen excipient alone in your assay (a "vehicle control") to ensure it does not interfere with the biological readout or cause toxicity.

Step 3: Advanced Formulation Strategies

For compounds with very persistent solubility issues, particularly during lead optimization or preclinical development, more advanced formulation strategies may be necessary. These techniques aim to change the solid-state properties of the compound to enhance its dissolution.

  • Amorphous Solid Dispersions: The compound can be dispersed within a polymer matrix (e.g., PVP, HPMC).[17] This prevents the molecule from forming a stable, low-solubility crystal lattice. This approach has been successfully used to improve the solubility of other pyrimidine derivatives.[2][18][19]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the compound to the nanometer range dramatically increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[17][20]

Section 3: Key Experimental Protocols

Here we provide standardized protocols for quantifying solubility and preparing solutions.

Protocol 1: Determination of Kinetic Solubility by Nephelometry

This high-throughput method measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer. It is ideal for early-stage discovery.[21][22]

Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well polypropylene plate (the "source plate"), perform a 2-fold serial dilution of the DMSO stock solution across a row (e.g., from 10 mM down to ~20 µM).

  • Prepare Buffer Plate: Fill a clear, flat-bottom 96-well plate (the "assay plate") with 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) in each well.

  • Transfer and Mix: Using a multichannel pipette or automated liquid handler, transfer 2 µL from each well of the source plate to the corresponding well of the assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix immediately by gentle agitation.

  • Measurement: Immediately place the assay plate into a plate reader capable of nephelometry (light scattering) and measure the turbidity of each well.

  • Analysis: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in light scattering above the background (buffer + 1% DMSO control).

Protocol 2: Preparation of a Working Solution with a Cyclodextrin

This protocol describes how to prepare a buffer containing a solubilizing agent to prevent precipitation.

Methodology:

  • Prepare Excipient Buffer: Prepare your standard aqueous assay buffer (e.g., PBS, pH 7.4). To this, add a predetermined amount of a solubilizing agent. For example, to make a 5 mM solution of SBE-β-CD (MW ~2163 g/mol ), add 10.8 mg of SBE-β-CD per mL of buffer. Stir until fully dissolved.

  • Prepare Intermediate Compound Dilution: In an Eppendorf tube, perform an initial dilution of your 10 mM DMSO stock into 100% DMSO to an intermediate concentration (e.g., 1 mM).

  • Final Dilution: Add a small volume of the intermediate DMSO solution (e.g., 10 µL of 1 mM stock) to the excipient buffer (e.g., 990 µL) to reach your final desired concentration (e.g., 10 µM). The final DMSO concentration will be 1%.

  • Vortex and Use: Vortex the final solution briefly. A visually clear solution indicates the excipient is successfully maintaining the compound's solubility. Use this solution for your assay.

Section 4: Understanding Physicochemical Context

A compound's behavior is dictated by its physicochemical properties. While extensive experimental data for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is not publicly available, we can summarize its known identifiers.

Table 2: Properties of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

PropertyValueSource
CAS Number 1086397-54-7[23][24]
Molecular Formula C13H11BrN2O3[23][24]
Molecular Weight 323.14 g/mol [23][24]
Predicted Density 1.488 g/cm³[24]
Predicted Boiling Point 451.3 °C[24]
Kinetic vs. Thermodynamic Solubility

It is crucial to understand the difference between the two types of solubility measurements, as they are relevant at different stages of drug discovery.

G cluster_0 Kinetic Solubility (HTS Context) cluster_1 Thermodynamic Solubility (Formulation Context) k_start High Conc. Stock in DMSO k_process Rapid Dilution into Aqueous Buffer k_start->k_process k_state Supersaturated (Unstable State) k_process->k_state k_end Precipitation Occurs (Amorphous or Crystalline) k_state->k_end k_measure Apparent Solubility (Measured by Nephelometry) k_end->k_measure t_start Excess Solid Compound (Powder) t_process Long Incubation (e.g., 24-48h) in Buffer t_start->t_process t_state Equilibrium (Stable State) t_process->t_state t_end Saturated Solution + Undissolved Solid t_state->t_end t_measure True Solubility (Measured by HPLC) t_end->t_measure

Sources

Technical Support Center: Purification of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (CAS: 1086397-54-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges encountered during the isolation and purification of this key chemical intermediate. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the purification of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Q1: What is the most effective general method for purifying the crude product?

A1: The most widely reported and effective method for purifying Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is silica gel column chromatography.[1] This technique is highly effective at separating the target compound from unreacted starting materials and polar impurities. For material that is already substantially pure (>95%), recrystallization can be an excellent final polishing step to obtain a crystalline solid with a sharp melting point.

Q2: My purified product is a persistent oil or a waxy solid, not the expected crystalline solid. What is the cause?

A2: This is a common issue that typically points to one of two culprits:

  • Residual Solvent: Trace amounts of high-boiling solvents used in chromatography (like ethyl acetate or dichloromethane) can remain trapped, giving the product an oily or gummy consistency.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing proper solidification and depressing the melting point. The reported melting point is in the range of 42-46 °C.

To resolve this, first, ensure all solvent is removed by drying the product under high vacuum for several hours. If it remains oily, trituration is recommended. This involves stirring the oily product with a cold, non-polar solvent in which the product is poorly soluble, such as hexane or a hexane/diethyl ether mixture.[2] This process encourages crystallization of the product while washing away more soluble impurities.

Q3: What are the expected starting materials and the primary impurity I should watch for?

A3: The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between Ethyl 3-hydroxybenzoate and an activated pyrimidine, such as 2,5-dibromopyrimidine or 2-chloro-5-bromopyrimidine . The most critical impurity to monitor is the hydrolysis product, 3-(5-bromopyrimidin-2-yloxy)benzoic acid .[3][4] This acid forms when the ethyl ester group is cleaved by exposure to water under acidic or, more commonly, basic conditions during the reaction or aqueous workup.

Part 2: Troubleshooting Guide: Navigating Specific Purification Challenges

This guide provides a systematic approach to identifying and resolving specific issues encountered during purification.

Issue 1: Multiple Spots Observed on TLC of Crude Reaction Mixture

Symptom: Your initial Thin Layer Chromatography (TLC) analysis of the crude product shows three or more distinct spots.

Probable Cause & Identification: This is expected. The spots typically correspond to the product, unreacted starting materials, and potential byproducts.

Data Presentation: Typical TLC Profile

CompoundPolarityTypical Rf Value (4:1 Hexane:Ethyl Acetate)Visualization
Less-polar starting material (e.g., 2,5-dibromopyrimidine)Low~0.7 - 0.8UV active
Product (Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate) Medium~0.4 - 0.5 UV active
More-polar starting material (e.g., Ethyl 3-hydroxybenzoate)Medium-High~0.2 - 0.3UV active
Hydrolyzed Acid ByproductHigh~0.0 - 0.1 (streaking)UV active

Solution:

  • Aqueous Workup: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer (e.g., in ethyl acetate or DCM) with a saturated sodium bicarbonate (NaHCO₃) solution. This basic wash will deprotonate the acidic hydrolysis byproduct, pulling it into the aqueous layer and simplifying the subsequent chromatography.

  • Column Chromatography: Proceed with silica gel chromatography using a gradient elution, starting with a less polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity to elute all compounds.

Issue 2: Poor Separation During Column Chromatography

Symptom: The product co-elutes with an impurity, resulting in fractions that are not pure by TLC analysis.

Probable Cause: The chosen solvent system has insufficient resolving power for the specific mixture of compounds. The polarity difference between the product and the impurity is too small for effective separation.

Solution: Optimize the Eluent System

  • Systematically Test Solvents: Before running the column, test various solvent systems on TLC plates. A good target Rf for your product is ~0.3-0.4 to ensure it moves down the column at a reasonable rate while allowing for separation from impurities.

  • Introduce a Third Solvent: If binary systems (Hexane/EtOAc) fail, introducing a small percentage of a third solvent can modulate selectivity. For example:

    • Adding 1-2% triethylamine (NEt₃) can reduce tailing of basic compounds on the silica gel.

    • Adding a small amount of dichloromethane (DCM) can alter the overall solvent interaction with the stationary phase.

Data Presentation: Recommended Chromatography Solvent Systems

Eluent SystemRatio (v/v)Application Notes
Hexane / Ethyl AcetateStart 9:1 -> 4:1Standard system for good general separation.
Hexane / DichloromethaneStart 1:1 -> 1:2Useful if impurities are very close in polarity in the Hex/EtOAc system.
Toluene / Ethyl AcetateStart 10:1 -> 5:1An alternative non-chlorinated system that can offer different selectivity.
Issue 3: Evidence of Product Degradation (Hydrolysis)

Symptom: You successfully purify the ester, but subsequent analysis (e.g., NMR) after storage or further processing shows the appearance of the carboxylic acid peak.

Probable Cause: The ethyl ester is susceptible to hydrolysis.[5] This can be catalyzed by:

  • Acidic or Basic Residues: Trace amounts of acid or base left over from the workup.

  • Silica Gel: Standard silica gel is slightly acidic and can catalyze hydrolysis if the product is left on the column for an extended period, especially with protic solvents like methanol in the eluent.

Solution: Proactive Prevention

  • Neutralize Thoroughly: During the workup, after any acid or base wash, wash the organic layer with brine (saturated NaCl solution) until the aqueous layer is neutral (test with pH paper).

  • Dry Solvents and Glassware: Ensure all solvents and equipment are dry to minimize water exposure.

  • Efficient Chromatography: Do not let the product sit on the silica column for an unnecessarily long time. Elute the product efficiently once it begins to come off the column. If tailing is an issue, consider using deactivated or neutral silica gel.

  • Avoid Protic Solvents: Do not use methanol as a primary eluent for the product. It should only be used for a final column flush after your product has been collected.

Part 3: Visualization of Key Processes

General Purification and Troubleshooting Workflow

The following diagram outlines the logical steps from crude product to pure, solid material, including key decision points for troubleshooting.

G cluster_prep Initial Workup cluster_purify Purification cluster_final Final Product crude Crude Reaction Mixture workup Aqueous Wash (e.g., NaHCO3, Brine) crude->workup concentrate Concentrate in vacuo workup->concentrate tlc_check TLC Analysis concentrate->tlc_check column Silica Gel Column Chromatography tlc_check->column Impurities Present recrystal Recrystallization / Trituration tlc_check->recrystal >98% Pure column->recrystal >95% Pure dry Dry under High Vacuum recrystal->dry final_product Pure Crystalline Product (Verify by NMR, MP) dry->final_product

Caption: Workflow for the purification and troubleshooting of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Reaction and Impurity Formation Pathway

This diagram illustrates the main synthetic reaction and the key hydrolysis side reaction.

reaction r1 Ethyl 3-hydroxybenzoate base Base (e.g., K2CO3) Solvent (e.g., DMF) r1->base r2 2,5-dibromopyrimidine (or similar) r2->base prod Ethyl 3-(5-bromopyrimidin- 2-yloxy)benzoate water H2O (acid or base cat.) prod->water imp 3-(5-bromopyrimidin- 2-yloxy)benzoic acid base->prod SNAr Reaction water->imp Hydrolysis

Sources

Preventing the degradation of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical intermediate during storage and handling. Here, we provide in-depth troubleshooting advice and frequently asked questions to address potential degradation issues.

I. Frequently Asked Questions (FAQs)

Q1: My solid Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate has changed color from white to a yellowish tint. Is it degraded?

A change in color, such as the development of a yellowish tint, is a common visual indicator of potential degradation. While a slight color change may not always signify a significant loss of purity, it warrants further investigation. The discoloration could be due to the formation of chromophoric degradation products resulting from exposure to light or trace impurities. We strongly recommend performing an analytical purity check, such as HPLC, to quantify the extent of degradation before using the material in your experiments.

Q2: I've noticed the melting point of my stored compound is lower and has a broader range than the specification (42-46°C). What does this indicate?

A depressed and broadened melting point range is a classic sign of impurity, which in this context, likely points to degradation. Impurities disrupt the crystal lattice of the solid, leading to a reduction in the energy required to melt it. If you observe this, it is highly probable that your sample of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate has undergone partial degradation. Analytical confirmation is advised.

Q3: Can I store Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in a standard laboratory refrigerator?

Yes, storage in a standard laboratory refrigerator (2-8°C) is recommended. However, it is crucial to ensure the container is tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the ester group.[1] For long-term storage, a freezer (-20°C) is preferable. Always allow the container to equilibrate to room temperature before opening to avoid condensation of atmospheric moisture onto the compound.

Q4: Is it safe to handle this compound on an open bench?

Given that this is a halogenated organic compound, it is best practice to handle it in a well-ventilated area, such as a fume hood.[2] While the acute toxicity may be low, minimizing inhalation of any fine powders is a standard safety precaution. Furthermore, working in a fume hood can reduce exposure to ambient light and humidity, which are potential drivers of degradation.

II. Troubleshooting Guide for Degradation

This section provides a systematic approach to identifying and addressing the degradation of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Issue 1: Suspected Hydrolysis
  • Symptoms:

    • Appearance of a new, more polar peak in HPLC analysis.

    • A noticeable acidic smell.

    • Clumping of the solid material due to moisture absorption.

  • Root Cause Analysis: The ethyl ester functional group in the molecule is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form 3-(5-bromopyrimidin-2-yloxy)benzoic acid and ethanol.[3][4][5] This reaction can be catalyzed by trace amounts of acid or base. The primary cause is typically exposure to atmospheric moisture or storage in a non-anhydrous environment.

  • Recommended Actions:

    • Confirm Degradation: Use HPLC-MS to confirm the presence of the hydrolyzed product, which will have a molecular weight corresponding to the carboxylic acid.

    • Prevent Recurrence: Store the compound in a desiccator over a drying agent (e.g., silica gel) to minimize moisture exposure.[1] Ensure the container is tightly sealed. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

Issue 2: Suspected Photodegradation
  • Symptoms:

    • Discoloration of the compound, often turning yellow or brown.

    • Emergence of multiple new peaks in the HPLC chromatogram.

    • Reduced potency in biological assays.

  • Root Cause Analysis: The aromatic rings in the molecule (pyrimidine and benzoate) can absorb UV and visible light, leading to photochemical reactions.[6][7] This can result in complex degradation pathways, including debromination or cleavage of the ether linkage. Oxygen often plays a role in these photodegradation processes.[7]

  • Recommended Actions:

    • Protect from Light: Store the compound in an amber glass vial or a container wrapped in aluminum foil to block light.[8]

    • Inert Atmosphere: For sensitive applications, store under an inert atmosphere (argon or nitrogen) to minimize photo-oxidative processes.

    • Minimize Exposure: During handling and weighing, minimize the exposure time to direct laboratory light.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

DegradationPathways Primary Degradation Pathways Parent Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate HydrolysisProduct 3-(5-bromopyrimidin-2-yloxy)benzoic Acid + Ethanol Parent->HydrolysisProduct  Hydrolysis (Moisture, Acid/Base catalysis) PhotodegradationProducts Complex Mixture (e.g., debrominated species, ether cleavage products) Parent->PhotodegradationProducts  Photodegradation (Light, Oxygen)

Caption: Primary degradation routes for the target compound.

III. Recommended Storage and Handling Protocols

To ensure the long-term stability of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, adhere to the following protocols.

Summary of Storage Conditions
ConditionShort-Term Storage (< 3 months)Long-Term Storage (> 3 months)
Temperature 2-8°C (Refrigerator)-20°C (Freezer)
Atmosphere Tightly sealed containerInert gas (Argon/Nitrogen)
Light Amber vial or dark locationAmber vial, stored in the dark
Humidity Store with desiccantStore in a desiccator
Step-by-Step Handling Procedure
  • Equilibration: Before opening, allow the container to warm to ambient laboratory temperature for at least 30-60 minutes. This prevents moisture condensation on the cold solid.

  • Inert Environment: If possible, handle the compound in a glove box or glove bag under an inert atmosphere. If not available, work swiftly in a fume hood.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the main stock.

  • Resealing: After dispensing the required amount, tightly reseal the container. For screw-cap vials, consider using paraffin film to ensure an airtight seal.

  • Return to Storage: Promptly return the compound to its recommended storage conditions.

IV. Analytical Protocol for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and detecting degradation products.[9][10][11]

Suggested HPLC Method Parameters
ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Acetonitrile
Workflow for Purity Analysis

The following diagram outlines the workflow for investigating a suspect sample.

PurityAnalysisWorkflow Purity Analysis Workflow Start Suspect Sample (e.g., color change) PrepareSample Prepare Sample for HPLC (1 mg/mL in Acetonitrile) Start->PrepareSample RunHPLC Perform HPLC Analysis (as per method) PrepareSample->RunHPLC AnalyzeData Analyze Chromatogram RunHPLC->AnalyzeData PurityCheck Purity > 98%? AnalyzeData->PurityCheck Good Sample is OK for Use PurityCheck->Good Yes Bad Sample is Degraded PurityCheck->Bad No LCMS Identify Degradants (LC-MS) Bad->LCMS ReviewStorage Review Storage & Handling Bad->ReviewStorage

Caption: Workflow for investigating suspected degradation.

By following these guidelines, you can minimize the risk of degradation and ensure the quality and reliability of your experimental results when using Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

References

  • Wade Jr., L. G. (2012). Organic Chemistry (8th ed.). Pearson.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • Chemistry LibreTexts. (2024, March 16). 4.9: Hydrolysis of Esters. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Lehr, R. E., & Taylor, D. R. (1981). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 15(5), 548–553.
  • Canonica, S., & Hoigné, J. (1995). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 29(7), 1822–1831.
  • Pharmapproach. (2023). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]

  • Semantic Scholar. Photocatalytic degradation of aromatic pollutants: a pivotal role of conduction band electron in distribution of hydroxylated intermediates. [Link]

  • Reddy, C. M., & Quinn, J. G. (2005). Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. Marine Environmental Research, 59(2), 111-125.
  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Link]

  • The Royal Society of Chemistry. (2016). Photochemistry of aromatic compounds. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Molecules. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • MIT. Lab Safety. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • University of Glasgow. Storage and Segregation of Hazardous Chemicals. [Link]

  • Journal of Biological Chemistry. (2008). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. [Link]

  • Louisiana State University. Chemical Storage Guidelines. [Link]

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Technical Support Center: Challenges in Scaling Up the Synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of scaling up this synthesis, ensuring a robust and reproducible process.

Introduction

The synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a key step in the preparation of numerous pharmaceutically active compounds. The reaction, a nucleophilic aromatic substitution (SNAr), involves the coupling of ethyl 3-hydroxybenzoate and 2,5-dibromopyrimidine (or a related 2-halopyrimidine). While the reaction is conceptually straightforward, its practical application, especially at a larger scale, can be fraught with challenges including low yields, difficult purifications, and the formation of significant impurities. This guide provides field-proven insights and solutions to these common issues.

Troubleshooting Guide

This section directly addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and offering step-by-step solutions.

Problem 1: Low or Inconsistent Yields

Question: My reaction is resulting in low or highly variable yields of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. What are the likely causes and how can I improve this?

Answer: Low and inconsistent yields in SNAr reactions are often a result of suboptimal reaction conditions, reactant quality, or work-up procedures. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Base Selection and Stoichiometry: The choice and quantity of base are critical for the deprotonation of the phenolic hydroxyl group of ethyl 3-hydroxybenzoate, which forms the active nucleophile.

    • Expertise & Experience: While strong bases like sodium hydride (NaH) can be effective, they are highly sensitive to moisture, which can be problematic on a larger scale. A milder base such as potassium carbonate (K₂CO₃) is often a more practical and safer choice for scalability, though it may require slightly higher temperatures or longer reaction times.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Optimize Base Equivalents: Begin with 1.1 to 1.5 equivalents of the base. An excess can promote side reactions, while an insufficient amount will lead to incomplete conversion.

      • Particle Size of Solid Bases: For heterogeneous reactions with bases like K₂CO₃, using a finely powdered form increases the surface area and can significantly improve the reaction rate.

  • Reaction Temperature and Duration: SNAr reactions require sufficient energy to overcome the activation barrier.[1][2]

    • Expertise & Experience: Inadequate temperature is a common reason for incomplete reactions. Conversely, excessive heat can cause decomposition of starting materials or the product, leading to a complex mixture of impurities.

    • Troubleshooting Protocol:

      • Temperature Optimization: If your reaction is sluggish, consider a stepwise increase in temperature by 5-10 °C, monitoring the progress by TLC or HPLC at each stage. For solvents like DMF or DMSO, a range of 80-120 °C is a typical starting point.

      • Time Study: If higher temperatures are not feasible, extending the reaction time can also improve conversion. A time-course study will help identify the point of maximum product formation before significant decomposition occurs.

  • Solvent Quality and Choice: The use of a polar aprotic solvent is essential to dissolve the reactants and stabilize the charged intermediate of the SNAr mechanism.[1]

    • Expertise & Experience: Solvents such as DMF, DMSO, and acetonitrile are standard. The presence of water can consume the base and lead to hydrolysis of the ester.

    • Troubleshooting Protocol:

      • Use Anhydrous Solvents: Always use high-purity, anhydrous solvents, especially when working with strong bases.

      • Solvent Screening: If you suspect a solvent-related issue, a small-scale screen of different polar aprotic solvents can identify the optimal medium for your reaction.

Logical Workflow for Yield Optimization:

G cluster_start Initiation: Poor Yield cluster_troubleshooting Systematic Troubleshooting cluster_outcome Resolution start Low or Inconsistent Yield check_base 1. Evaluate Base (Type, Stoichiometry, Purity) start->check_base check_conditions 2. Refine Conditions (Temperature, Time) check_base->check_conditions If base is optimal check_solvent 3. Verify Solvent (Anhydrous, Suitability) check_conditions->check_solvent If conditions are optimal check_reagents 4. Assess Reagent Purity check_solvent->check_reagents If solvent is optimal end_node Optimized and Reproducible Yield check_reagents->end_node All parameters verified

Caption: A systematic approach to troubleshooting low reaction yields.

Problem 2: Formation of Significant Impurities

Question: My TLC/HPLC analysis shows several significant impurities. What are the likely side products, and how can I minimize their formation?

Answer: Understanding the potential side reactions is the first step toward mitigating them. In this synthesis, several side products can form.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Ester:

    • Causality: The presence of water, especially under basic conditions, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

    • Mitigation:

      • Strict Anhydrous Conditions: As previously stated, ensure all reagents and solvents are dry.

      • Control pH during Work-up: During the aqueous work-up, neutralizing the reaction mixture or keeping it slightly acidic can prevent base-catalyzed hydrolysis.

  • Di-substitution on the Pyrimidine Ring:

    • Causality: If using a di-halogenated pyrimidine, a second substitution can occur, leading to a di-ether product.

    • Mitigation:

      • Stoichiometric Control: Use a slight excess of the pyrimidine starting material to favor mono-substitution.

      • Lower Temperature: Running the reaction at the lowest effective temperature can often increase selectivity.

  • Thermal Decomposition:

    • Causality: The starting materials or the product may be sensitive to high temperatures over prolonged periods.

    • Mitigation:

      • Determine Minimum Effective Temperature: Identify the lowest temperature that provides a reasonable reaction rate.

      • Limit Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed.

Visualizing the Desired Reaction vs. a Side Reaction:

G cluster_main Desired S_NAr Reaction cluster_side Side Reaction: Ester Hydrolysis A Ethyl 3-hydroxybenzoate C Product A->C + Base B 2,5-dibromopyrimidine B->C D Product F Carboxylic Acid Impurity D->F + Base E Water (H₂O) E->F

Caption: The desired SNAr pathway versus a common hydrolysis side reaction.

Problem 3: Difficult Purification

Question: I am struggling with the purification of the final product. Column chromatography is inefficient and leads to significant product loss. What are better alternatives?

Answer: Purification can be challenging due to the physical properties of the product and the presence of impurities with similar polarities.

Effective Purification Strategies:

  • Crystallization/Recrystallization: This is the most scalable and often most effective method for purifying solid products.[3]

    • Protocol:

      • Solvent Screening: Test a range of solvents to find one in which your product is soluble when hot but poorly soluble at room temperature or colder. Common solvent systems include ethanol, isopropanol, and ethyl acetate/heptane.

      • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If necessary, treat with activated carbon to remove colored impurities and filter while hot. Allow the solution to cool slowly to promote the formation of well-defined crystals.

      • Seeding: If crystallization is slow, adding a small seed crystal of the pure product can induce crystallization.

  • Aqueous Work-up and Extraction: A well-designed liquid-liquid extraction during the work-up can remove a significant portion of impurities before the final purification step.[3]

    • Protocol:

      • After quenching the reaction, extract with an organic solvent like ethyl acetate.

      • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining base.

      • A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) will remove acidic impurities.

      • A final wash with brine helps to remove residual water.

  • Trituration: If your product is a solid and the impurities are soluble in a specific solvent, trituration can be a simple and effective purification method.

    • Protocol:

      • Suspend the crude solid in a solvent in which the product is insoluble (e.g., diethyl ether or heptane).

      • Stir the suspension for a period of time to dissolve the impurities.

      • Filter the solid product and wash with fresh solvent.

Summary of Purification Methods:

Purification MethodAdvantagesDisadvantagesBest Suited For
Recrystallization Highly effective for purity, scalablePotential for lower recovery, requires a crystalline solidObtaining high-purity final product at scale.
Column Chromatography Good for separating complex mixturesTime-consuming, large solvent usage, potential for product lossSmall-scale purification or when other methods fail.[3]
Liquid-Liquid Extraction Removes many impurities earlyMay not remove impurities with similar solubilityInitial work-up of the crude reaction mixture.[3]
Trituration Simple and fastOnly effective for specific impurity profilesRemoving highly soluble impurities from a solid product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this SNAr reaction?

For scalability and safety, potassium carbonate (K₂CO₃) is often the preferred base. It is effective and easier to handle than stronger, more reactive bases like sodium hydride (NaH). The choice may also depend on the specific reactivity of your substrates.

Q2: Which solvent is the most appropriate?

Polar aprotic solvents such as DMF and DMSO are generally the best choices due to their ability to dissolve the reactants and their high boiling points, which allow for a wide range of reaction temperatures.[1] Acetonitrile is another option, though it may require higher pressures to reach optimal reaction temperatures.[2]

Q3: How can I effectively monitor the reaction's progress?

Thin-layer chromatography (TLC) is a rapid and convenient method for qualitative monitoring of the consumption of starting materials and the formation of the product. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Q4: What are the primary safety considerations for this synthesis?

  • Handling of Bases: If using strong bases like NaH, it is crucial to handle them under an inert atmosphere as they can be pyrophoric.

  • Solvent Hazards: DMF and DMSO have high boiling points and can be absorbed through the skin. Ensure good ventilation and wear appropriate personal protective equipment.

  • Thermal Hazards: Use a well-controlled heating system and monitor the reaction temperature closely to prevent runaway reactions or decomposition.

Q5: Is it possible to use microwave irradiation for this reaction?

Microwave-assisted synthesis can often dramatically reduce reaction times for SNAr reactions and is an excellent tool for rapid small-scale optimization.[2] However, translating these conditions to a conventional large-scale reactor requires careful process development to manage thermal transfer and ensure consistent results.

References

  • Title: Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF Source: ResearchGate URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitutions Source: PMC - NIH URL: [Link]

  • Title: SNAr Reaction in Common Molecular Solvents Under Pressure Source: Wordpress URL: [Link]

  • Title: Recent Advances in Diaryl Ether Synthesis Source: ResearchGate URL: [Link]

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Validation & Comparative

Evaluating Novel Chemical Scaffolds: A Comparative Guide to the Activity of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and Established Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) has emerged as a pivotal therapeutic target for a spectrum of inflammatory, cardiovascular, and pain-related pathologies.[1][2][3] This enzyme plays a crucial role in the metabolism of endogenous lipid signaling molecules, specifically the epoxyeicosatrienoic acids (EETs).[4][5] EETs, generated from arachidonic acid by cytochrome P450 epoxygenases, are potent anti-inflammatory, vasodilatory, and analgesic mediators.[6] However, sEH rapidly hydrolyzes these beneficial epoxides to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less active or even pro-inflammatory.[3][4] Consequently, the inhibition of sEH presents a compelling strategy to augment the endogenous levels of EETs, thereby amplifying their protective effects.[2][3]

The development of potent and selective sEH inhibitors has been an area of intense research, leading to the discovery of several classes of small molecules, with urea-based inhibitors being particularly prominent.[6][7] In this guide, we will provide a comparative analysis of the inhibitory activity of a novel chemical entity, Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, against a panel of well-characterized and potent sEH inhibitors. While public data on Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is limited, its structural features suggest it as a plausible candidate for sEH inhibition. This guide will therefore use it as a representative novel compound to illustrate the evaluation process against established benchmarks.

Comparative Inhibitory Potency of sEH Inhibitors

The efficacy of an inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table provides a comparative overview of the IC50 values for our compound of interest and several well-established sEH inhibitors against both human and murine sEH.

CompoundChemical ClassHuman sEH IC50 (nM)Murine sEH IC50 (nM)Reference(s)
Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate Pyrimidine-etherHypothetical Value: 50Hypothetical Value: 75N/A
AR9281 (APAU) Urea13.81.7[1]
TPPU Urea3.745[8][9]
t-AUCB Urea1.38[10]
AUDA Urea6918[1]

Note: The IC50 values for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate are hypothetical and included for illustrative purposes to demonstrate a comparative framework.

Mechanism of Action: Targeting the Catalytic Heart of sEH

The majority of potent sEH inhibitors, particularly those with a urea or amide scaffold, function as competitive, tight-binding inhibitors.[7][11] They exert their effect by directly interacting with key residues within the catalytic pocket of the enzyme.[12] The catalytic mechanism of sEH involves a nucleophilic attack by Asp333 on an epoxide carbon, facilitated by proton donation from Tyr381 and Tyr465, leading to the formation of a covalent ester intermediate that is subsequently hydrolyzed.[12]

Urea-based inhibitors are thought to mimic the transition state of this reaction.[11] The carbonyl oxygen of the urea moiety forms hydrogen bonds with the catalytic tyrosine residues (Tyr381 and Tyr465), while the urea N-H groups can interact with the catalytic nucleophile, Asp333.[12] This network of interactions effectively occludes the active site, preventing substrate binding and hydrolysis.

seh_inhibition_mechanism cluster_inhibitor Urea-based Inhibitor Tyr381 Tyr381 Tyr465 Tyr465 Asp333 Asp333 Urea Urea Moiety (C=O, N-H) Urea->Tyr381 H-bond Urea->Tyr465 H-bond Urea->Asp333 H-bond

Inhibitor Binding in the sEH Active Site.

Experimental Protocol: Fluorometric Assay for sEH Inhibition

To empirically determine the inhibitory potency of novel compounds like Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a robust and high-throughput compatible assay is essential. The following is a detailed protocol for a fluorometric sEH inhibition assay.

Materials and Reagents:
  • Recombinant human or murine sEH

  • sEH Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • Test compound (e.g., Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate) dissolved in DMSO

  • Positive control inhibitor (e.g., TPPU)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission ~330/465 nm)

Experimental Workflow:

experimental_workflow start Start reagent_prep Prepare Reagents: - Dilute enzyme - Prepare compound dilutions - Prepare substrate solution start->reagent_prep plate_setup Plate Setup: - Add buffer, enzyme, and  test compound/control to wells reagent_prep->plate_setup incubation Pre-incubation (e.g., 15 min at 30°C) plate_setup->incubation reaction_init Initiate Reaction: Add fluorogenic substrate incubation->reaction_init measurement Kinetic Measurement: Read fluorescence over time reaction_init->measurement data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 values measurement->data_analysis end End data_analysis->end

Workflow for Fluorometric sEH Inhibition Assay.
Step-by-Step Procedure:
  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO. A typical starting concentration for the stock solution is 10 mM.

  • Assay Plate Preparation:

    • To each well of a 96-well plate, add 140 µL of sEH assay buffer.

    • Add 20 µL of the diluted recombinant sEH enzyme solution.

    • Add 20 µL of the test compound dilution or control (DMSO for vehicle control).

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate PHOME to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

  • Data Analysis:

    • Determine the initial rate of the reaction for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The Broader Context: sEH in the Arachidonic Acid Signaling Cascade

The inhibition of sEH has profound effects on the broader arachidonic acid signaling pathway, which is a central regulator of inflammation.[4] By preventing the degradation of EETs, sEH inhibitors shift the balance of eicosanoid mediators towards an anti-inflammatory and pro-resolving state.

arachidonic_acid_pathway AA Arachidonic Acid COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX CYP CYP Epoxygenases AA->CYP Prostaglandins Prostaglandins (Pro-inflammatory) COX->Prostaglandins Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Less Active) sEH->DHETs Inhibitor sEH Inhibitor (e.g., Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate) Inhibitor->sEH Inhibits

Role of sEH in the Arachidonic Acid Cascade.

Conclusion

The comparative analysis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate against established sEH inhibitors provides a framework for evaluating the potential of novel chemical scaffolds in this therapeutic area. While the hypothetical IC50 values position it as a moderately potent inhibitor, empirical validation through robust assays, such as the fluorometric protocol detailed herein, is paramount. Understanding the mechanism of action and the broader signaling context is crucial for the rational design and development of next-generation sEH inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of diverse chemical matter is essential for unlocking the full therapeutic potential of sEH inhibition in treating a wide range of human diseases.

References

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Validation Guide: Elucidating the Mechanism of Action for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a novel chemical entity. Given the absence of established public data on this compound, we present a hypothesis-driven approach to elucidate its mechanism of action, focusing on its potential as a protein kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction and Hypothesis Formulation

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a synthetic organic molecule featuring a di-substituted pyrimidine ring linked via an ether bridge to a benzoate moiety. The pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved kinase inhibitors, such as Imatinib and Erlotinib. Its ability to form hydrogen bonds with the hinge region of the ATP-binding pocket in many kinases makes it a privileged structure in kinase inhibitor design.

Hypothesized Mechanism of Action: Based on this structural precedent, we hypothesize that Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate functions as a Type I ATP-competitive kinase inhibitor . The brominated pyrimidine likely serves as the primary hinge-binding element, while the ethyl benzoate portion may occupy the adjacent hydrophobic pocket, potentially conferring selectivity for a specific subset of the human kinome.

This guide outlines a systematic, multi-tiered experimental plan to test this hypothesis, determine the compound's potency and selectivity, and validate its mechanism of action in a cellular context.

Experimental Validation Workflow

Our validation strategy is designed as a funnel, starting with broad screening and progressively narrowing down to specific target validation and cellular effects. This ensures a resource-efficient and logically sound investigation.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Target Engagement & Cellular Activity A Kinome-Wide Binding Assay (e.g., KINOMEscan™) B Biochemical IC50 Determination (e.g., LanthaScreen™ Eu Kinase Binding Assay) A->B Identify primary hits C Cellular Target Engagement Assay (e.g., NanoBRET™) B->C D Phospho-Substrate Western Blot C->D Confirm target modulation E Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) D->E Correlate with phenotype F Head-to-Head Comparison with Known Inhibitors E->F

Figure 1: A multi-phase workflow for the systematic validation of a novel kinase inhibitor, from initial screening to cellular confirmation.

Phase 1: Kinase Profiling and Potency Determination

The initial phase aims to identify the primary kinase targets of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate from the human kinome and quantify its potency against these targets.

Experiment: Kinome-Wide Binding Affinity Screen

Objective: To identify the primary kinase targets by screening against a large, representative panel of human kinases.

Methodology: The KINOMEscan™ platform (DiscoverX) is an industry-standard active site-directed competition binding assay. The compound is tested at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases. The results are reported as "% Control", where a lower percentage indicates stronger binding.

Comparator Compound: Staurosporine, a potent but non-selective kinase inhibitor, can be used as a positive control to validate the assay run.

Data Interpretation:

  • Primary Hits: Kinases showing <10% of control signal are considered primary candidates.

  • Selectivity Score: A selectivity score (S-score) can be calculated to quantify the compound's specificity. A lower S-score indicates higher selectivity.

Experiment: Biochemical IC50 Determination

Objective: To determine the in vitro potency (IC50) of the compound against the primary hits identified in the kinome scan.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific), is a robust method. It measures the displacement of a fluorescent tracer from the kinase active site by the test compound.

Protocol - LanthaScreen™ Eu Kinase Binding Assay:

  • Reagent Preparation: Prepare a serial dilution of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in the appropriate buffer (typically 10-point, 3-fold dilutions starting from 100 µM). Prepare kinase, tracer, and antibody solutions as per the manufacturer's protocol.

  • Assay Plate Setup: In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Kinase/Tracer Addition: Add 2.5 µL of a pre-mixed solution containing the target kinase and the proprietary Alexa Fluor™ 647-labeled tracer. Incubate for 60 minutes at room temperature.

  • Antibody Addition: Add 5 µL of the Europium-labeled anti-tag antibody.

  • Signal Reading: After a final incubation (typically 60 minutes), read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Data Table:

CompoundTarget KinaseBiochemical IC50 (nM)Kinome Scan Selectivity (S-Score @ 1µM)
Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoateHypotheticalExperimental DataExperimental Data
Comparator A (e.g., Sunitinib)VEGFR290.15
Comparator B (e.g., Dasatinib)ABL1<10.04

Phase 2: Cellular Target Engagement and Functional Impact

Biochemical potency does not always translate to cellular activity. This phase confirms that the compound can enter cells, bind to its intended target, and elicit a functional response.

Experiment: Cellular Target Engagement

Objective: To measure the apparent affinity of the compound for its target kinase in a live-cell environment.

Methodology: The NanoBRET™ Target Engagement Assay (Promega) is a leading technology for this purpose. It measures the binding of a test compound to a target protein that has been tagged with a NanoLuc® luciferase. A fluorescent tracer competes for binding, and displacement by the compound results in a change in the Bioluminescence Resonance Energy Transfer (BRET) signal.

Data Interpretation: The IC50 value derived from this assay represents the cellular potency, which accounts for cell permeability and efflux. A significant rightward shift compared to the biochemical IC50 may indicate poor permeability or active efflux.

Experiment: Downstream Signaling Pathway Analysis

Objective: To confirm that target engagement leads to the inhibition of the kinase's signaling activity.

Methodology: Western blotting for a known phosphorylated substrate of the target kinase is the gold standard.

Protocol - Phospho-Substrate Western Blot:

  • Cell Treatment: Seed a relevant cell line (expressing the target kinase) and allow it to adhere. Treat cells with a dose-response of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, probe with an antibody for the total substrate as a loading control.

  • Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

  • Densitometry: Quantify the band intensity to determine the IC50 for pathway inhibition.

G compound Ethyl 3-(5-bromopyrimidin- 2-yloxy)benzoate kinase Target Kinase (ATP-Binding Pocket) compound->kinase Inhibits substrate Substrate kinase->substrate Phosphorylates atp ATP atp->kinase p_substrate Phospho-Substrate response Cellular Response (e.g., Proliferation) p_substrate->response Drives

Figure 2: Hypothesized signaling pathway showing competitive inhibition of a target kinase by the compound, blocking substrate phosphorylation.

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. By systematically progressing from broad kinome screening to specific cellular assays, researchers can confidently identify its primary targets, quantify its potency and selectivity, and validate its functional consequences. The comparative analysis against established inhibitors is crucial for contextualizing its potential as a novel therapeutic agent or research tool. Successful validation through this workflow would provide a strong foundation for further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo efficacy studies.

References

  • KINOMEscan™ Assay Platform. DiscoverX (Eurofins). [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential cross-reactivity of the novel small molecule, Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. Given that the primary biological target of this compound is not yet defined in publicly accessible literature, this document outlines a systematic, multi-tiered experimental strategy. The objective is to not only identify its principal target(s) but also to build a robust comparative profile against a landscape of potential off-targets, a critical step in preclinical drug development for predicting efficacy and mitigating safety risks.

Introduction: The Imperative of Selectivity Profiling

In modern drug discovery, the development of highly selective inhibitors is a primary goal. However, the concept of a "magic bullet" that interacts with only a single target is exceedingly rare. Most small molecules exhibit some degree of polypharmacology, binding to multiple targets. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a major cause of adverse drug reactions and clinical trial failures[1]. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a characterization exercise but a cornerstone of a successful drug development program.

This guide presents a logical workflow to de-orphanize Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and compare its binding and functional activity across the proteome, with a strategic focus on the human kinome due to common structural motifs found in the compound.

Compound Profile: Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Before initiating biological studies, it is essential to confirm the identity and purity of the compound.

  • Chemical Structure:

    • Molecular Formula: C₁₃H₁₁BrN₂O₃[2]

    • Molecular Weight: 323.14 g/mol [2]

    • Key Features: The structure contains a pyrimidine ring, a common scaffold in kinase inhibitors, linked via an ether to a benzoate group. This arrangement suggests potential interactions with ATP-binding pockets.

Tiered Experimental Workflow for Cross-Reactivity Assessment

A phased approach is recommended to efficiently allocate resources, starting with broad screening and progressing to more focused, in-depth analyses.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: Unbiased Proteome-Wide Profiling T1_Kinome Large-Panel Kinome Scan (e.g., KINOMEscan®, >400 kinases) Single High Concentration (e.g., 10 µM) T2_IC50 Dose-Response Assays (IC50/Kd) Biochemical (e.g., ADP-Glo™) Binding (e.g., KINOMEscan® KdELECT®) T1_Kinome->T2_IC50 Identified Hits T1_Other Broad Off-Target Panel (e.g., GPCRs, Ion Channels, Proteases) T1_Other->T2_IC50 Identified Hits T3_Engage Target Engagement Assays (e.g., NanoBRET™, CETSA®) T2_IC50->T3_Engage Confirmed Potent Hits (On- and Off-Targets) T3_Func Functional Cellular Assays (e.g., Phospho-Western Blot, Cell Viability) T3_Engage->T3_Func Validated Engagement T4_Chem Chemoproteomics (e.g., MIBs/Kinobeads + MS) T3_Func->T4_Chem In-depth Mechanism

Caption: Proposed multi-tiered workflow for cross-reactivity profiling.

Tier 1: Casting a Wide Net with Broad-Panel Screening

Rationale: The initial step is to survey a large and diverse set of potential targets to identify any interaction. Given the pyrimidine core, the human kinome is the most probable target class. A single high concentration screen (e.g., 1-10 µM) is cost-effective for identifying initial hits[3].

Recommended Platforms:

  • KINOMEscan® (Eurofins DiscoverX): A competitive binding assay that is independent of ATP concentration, providing a direct measure of binding affinity[4][5]. The scanMAX℠ panel covers over 468 kinases.

  • Reaction Biology Kinase Panels: These platforms utilize radiometric activity assays (e.g., ³³PanQinase™) to measure functional inhibition[3][6].

  • General Off-Target Panels: To ensure comprehensive coverage, screening against a panel of non-kinase targets, such as those offered by the Eurofins SafetyScreen44™ or Charles River, is crucial to identify liabilities in other major drug target families (e.g., GPCRs, ion channels, nuclear receptors).

Tier 2: Quantifying Potency through Dose-Response Analysis

Rationale: Hits from Tier 1 must be confirmed and quantified. Generating dose-response curves allows for the calculation of half-maximal inhibitory concentration (IC₅₀) for functional assays or the dissociation constant (Kᵢ or Kₔ) for binding assays[7]. This provides a quantitative comparison of the compound's potency at its primary target versus off-targets. It is critical to note that IC₅₀ values are assay-dependent (e.g., on ATP concentration in kinase assays), whereas Kᵢ and Kₔ are more direct measures of affinity[8].

Data Presentation: The results should be summarized in a table comparing the potency against the primary target (hypothetical) and key off-targets.

Target KinaseIC₅₀ (nM) [Biochemical Assay]Kₔ (nM) [Binding Assay]Selectivity Ratio (Off-Target IC₅₀ / Primary Target IC₅₀)
PIM1 (Hypothetical Primary) 15 12 -
PIM235032023.3
PIM390856.0
FLT345041030.0
BRD4>10,000>10,000>667
CDK21,2001,15080.0
SRC2,5002,300166.7

Table 1: Example comparative selectivity data for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. Data is hypothetical and for illustrative purposes.

G cluster_0 Selectivity Profile cluster_1 High Affinity Targets cluster_2 Lower Affinity Off-Targets cluster_3 Non-binder Compound {Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate} Primary PIM1 IC50 = 15 nM Compound->Primary High Potency Secondary PIM3 IC50 = 90 nM Compound->Secondary Moderate Potency OffTarget1 PIM2 IC50 = 350 nM Compound->OffTarget1 Low Potency OffTarget2 FLT3 IC50 = 450 nM Compound->OffTarget2 Low Potency OffTarget3 CDK2 IC50 = 1,200 nM Compound->OffTarget3 Low Potency NonBinder NonBinder Compound->NonBinder

Caption: Visualizing a hypothetical kinase selectivity profile.

Tier 3: Proving Relevance with Cellular Assays

Rationale: Biochemical assays occur in artificial, optimized environments. Cellular assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and exert a functional effect[9]. A compound that is potent biochemically may be inactive in cells due to poor permeability or high protein binding.

Recommended Assays:

  • Target Engagement:

    • NanoBRET™ Target Engagement (Promega): A live-cell assay that measures compound binding to a specific protein target in real-time, providing intracellular affinity data[9].

    • Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding, without requiring any modification to the compound or the target protein[10].

  • Functional Readout:

    • Phospho-Western Blot: For kinase targets, this is the gold standard. It involves treating cells with the compound and measuring the phosphorylation status of a known downstream substrate of the target kinase. Comparing the inhibition of the primary target's substrate versus an off-target's substrate provides a direct functional comparison.

    • Cell Viability/Proliferation Assays: In cancer-relevant models, assessing the compound's effect on cell growth (e.g., using CellTiter-Glo®) provides a phenotypic readout of its on- and off-target activities.

Tier 4: Unbiased Identification of Off-Targets

Rationale: While panel-based screening is powerful, it is inherently biased toward known targets. Chemoproteomic approaches can identify novel and unexpected binding partners directly from complex biological samples (e.g., cell lysates or tissues)[10].

Recommended Platforms:

  • Multiplexed Inhibitor Beads / Kinobeads (MIBs): This technique uses beads coated with a cocktail of broad-spectrum kinase inhibitors to pull down kinases from a lysate[11]. By comparing the kinases that bind to the beads in the presence versus absence of the test compound, one can identify its targets. This provides an unbiased view of the compound's interactions within the active kinome.

Detailed Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC₅₀ value of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate against a purified kinase.

Materials:

  • Purified active kinase (e.g., PIM1)

  • Specific peptide substrate for the kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP at the Kₘ concentration for the specific kinase

  • Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, serially diluted in DMSO

  • White, opaque 384-well assay plates

Methodology:

  • Prepare a serial dilution of the compound in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • In a 384-well plate, add 2.5 µL of kinase solution (containing kinase and substrate in reaction buffer).

  • Add 25 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 5 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for no-enzyme wells).

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement using NanoBRET™

Objective: To quantify the binding affinity of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate to a target kinase in live cells.

Materials:

  • HEK293 cells

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase

  • FuGENE® HD Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer (a fluorescent ligand for the kinase)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well cell culture plates

Methodology:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol and plate in a 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in Opti-MEM™.

  • Tracer Addition: Prepare the NanoBRET™ Tracer solution in Opti-MEM™.

  • Assay: Remove media from the cells. Add 80 µL of the compound dilutions followed by 20 µL of the tracer solution to the appropriate wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Detection: Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular inhibitor. Add 25 µL to each well.

  • Reading: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.

  • Calculation: Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Convert this to MilliBRET units (mBU) by multiplying by 1000.

  • Plot the mBU values against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ for target engagement.

Conclusion and Forward Look

This guide provides a robust, logical, and technically grounded strategy for a comprehensive cross-reactivity comparison of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. By systematically progressing through broad screening, quantitative potency determination, and cellular validation, researchers can build a high-confidence selectivity profile. This profile is indispensable for making informed decisions about the compound's therapeutic potential and safety liabilities. Comparing the biochemical potency against cellular engagement and functional outcomes will provide a holistic understanding of the molecule's behavior, paving the way for rational lead optimization and further preclinical development.

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A Comparative Benchmarking Guide: Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate versus Established CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of oncology drug discovery, the quest for novel, potent, and selective kinase inhibitors is perpetual. This guide provides a comprehensive benchmarking analysis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a pyrimidine derivative with therapeutic potential, against the established clinical standards in Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibition: Palbociclib, Ribociclib, and Abemaciclib. Through detailed experimental protocols, comparative data analysis, and an exploration of the underlying scientific principles, this document serves as a technical resource for researchers aiming to evaluate and position this novel compound within the competitive field of cancer therapeutics.

Introduction: The Rationale for Targeting CDK4/6 in Oncology

The cell cycle is a fundamental process governing cellular proliferation, and its dysregulation is a hallmark of cancer. Cyclin-Dependent Kinases 4 and 6 (CDK4/6), in complex with D-type cyclins, are pivotal regulators of the G1-S phase transition.[1][2] They achieve this by phosphorylating the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor, initiating the transcription of genes necessary for DNA replication.[2] In many cancers, the CDK4/6-Cyclin D-Rb pathway is hyperactivated, leading to uncontrolled cell division.[3]

The clinical success of CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib in treating hormone receptor-positive (HR+), HER2-negative breast cancer has validated this pathway as a critical therapeutic target.[4][5] These agents, when used in combination with endocrine therapy, have significantly improved progression-free survival.[5] The core chemical scaffolds of these approved drugs often feature a heterocyclic moiety that mimics the purine ring of ATP, enabling competitive inhibition at the kinase's ATP-binding site.[6]

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, with its pyrimidine core, presents a compelling structural motif for potential CDK4/6 inhibition. Pyrimidine derivatives are known to be privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer properties through kinase inhibition.[7][8] This guide outlines a systematic approach to benchmark this novel compound against the current standards of care, providing the necessary framework for a rigorous and objective evaluation.

Synthesis and Physicochemical Characterization

A reliable synthetic route and thorough physicochemical characterization are foundational to any benchmarking study.

Proposed Synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Reaction Scheme:

Synthesis_Scheme Reactant1 Ethyl 3-hydroxybenzoate Reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Reactant1->Reagents Reactant2 2,5-dibromopyrimidine Reactant2->Reagents Product Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate Reagents->Product

Caption: Proposed synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Step-by-Step Protocol:

  • To a solution of Ethyl 3-hydroxybenzoate in an appropriate aprotic polar solvent such as dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature to facilitate the formation of the corresponding phenoxide.

  • To this mixture, add 2,5-dibromopyrimidine.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Physicochemical Properties of Known Standards

Understanding the physicochemical properties of the benchmark compounds is crucial for interpreting experimental results, particularly in cell-based assays where membrane permeability and solubility can influence efficacy.

PropertyPalbociclibRibociclibAbemaciclib
Molecular Weight ( g/mol ) 447.5[12]434.5506.6
LogP 2.62.93.2
BCS Class II[13]IIII/IV
Aqueous Solubility PoorPoorPoor
Primary Metabolism CYP3A4[14]CYP3A4CYP3A4

Data compiled from various sources. LogP and BCS class are representative values and can vary based on the estimation method and salt form.

In Vitro Benchmarking: A Head-to-Head Comparison

A robust in vitro evaluation is the cornerstone of benchmarking a novel compound. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more biologically relevant context.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK4/Cyclin D1 and CDK6/Cyclin D1.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and the standard inhibitors against recombinant CDK4 and CDK6.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower luminescence signal indicates a higher degree of kinase inhibition.[1]

Experimental Workflow:

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound_Prep Prepare serial dilutions of test compounds (Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, Palbociclib, Ribociclib, Abemaciclib) in DMSO. Incubation1 Add test compounds and enzyme/substrate mix to a 384-well plate. Incubate at 30°C for 1 hour. Compound_Prep->Incubation1 Enzyme_Prep Prepare CDK4/Cyclin D1 and CDK6/Cyclin D1 enzyme/substrate mix in kinase reaction buffer. Enzyme_Prep->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. Incubation1->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Measure luminescence using a plate reader. Add_Detection_Reagent->Read_Luminescence

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Data Analysis:

The raw luminescence data will be converted to percent inhibition relative to vehicle (DMSO) controls. The IC₅₀ values will be determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Expected Outcome:

A table comparing the IC₅₀ values of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate with Palbociclib, Ribociclib, and Abemaciclib for both CDK4 and CDK6. This will provide a direct comparison of their biochemical potency and selectivity.

Cell-Based Proliferation and Mechanistic Assays

Cell-based assays are critical for evaluating a compound's efficacy in a physiological context, taking into account factors like cell permeability and off-target effects.

Objective: To assess the anti-proliferative activity of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in a CDK4/6-dependent cancer cell line and to confirm its mechanism of action.

Cell Line Selection:

MCF-7 (human breast adenocarcinoma) is a well-characterized, estrogen receptor-positive (ER+), and Rb-proficient cell line that is sensitive to CDK4/6 inhibition, making it an ideal model for this study.[15]

3.2.1. Anti-Proliferation Assay

Methodology: DNA-Based Proliferation Assay

It is crucial to use a DNA-based proliferation assay (e.g., CyQUANT®) rather than a metabolic assay (e.g., MTT or ATP-based). This is because CDK4/6 inhibitors induce a G1 arrest where cells stop dividing but can continue to grow in size, leading to an increase in metabolic activity that can mask the anti-proliferative effect in metabolic assays.[3][16][17]

Experimental Protocol:

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and the standard inhibitors.

  • Incubate the cells for 72-96 hours.

  • Lyse the cells and add the DNA-binding dye.

  • Measure fluorescence, which is directly proportional to the cell number.

Data Analysis:

Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound by non-linear regression analysis.

3.2.2. Target Engagement and Mechanism of Action Assay

Methodology: Western Blotting for Phospho-Rb

This assay confirms that the observed anti-proliferative effect is due to the inhibition of the CDK4/6-Rb pathway.

Experimental Protocol:

  • Treat MCF-7 cells with the test compounds at concentrations around their GI₅₀ for 24 hours.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated Rb (Ser780) and total Rb.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Expected Outcome:

A dose-dependent decrease in the level of phosphorylated Rb upon treatment with active compounds, confirming on-target activity.

Signaling Pathway Visualization:

CDK46_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_Complex Active Cyclin D-CDK4/6 Complex CyclinD->CDK46_Complex CDK46 CDK4/6 CDK46->CDK46_Complex p16 p16INK4a p16->CDK46_Complex Inhibits Rb Rb CDK46_Complex->Rb Phosphorylates E2F E2F Rb->E2F Sequesters and Inhibits pRb p-Rb (Inactive) G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate & Standard Inhibitors Inhibitor->CDK46_Complex Inhibits

Sources

Reproducibility in Focus: A Comparative Guide to the Synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile nature allows for a multitude of substitutions, leading to a diverse range of biological activities. One such derivative, Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, presents an interesting structural motif, combining a benzoate ester with a brominated pyrimidine ring through an ether linkage. This guide provides an in-depth analysis of the synthesis of this compound, focusing on the reproducibility of the experimental methodology. We will objectively compare its preparation with a structurally related alternative, offering supporting experimental data where available and providing a framework for logical experimental design.

Introduction to Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a heterocyclic compound that holds potential as an intermediate in the synthesis of more complex molecules, particularly in the realm of kinase inhibitor discovery. The presence of the reactive bromine atom on the pyrimidine ring and the ester functionality on the benzoate moiety offer multiple points for further chemical modification, making it a valuable building block for creating libraries of potential drug candidates.

Synthesis Methodology: The Williamson Ether Synthesis

The core chemical transformation for the synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is the Williamson ether synthesis. This classic and widely used reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The general mechanism involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide/phenoxide, which then attacks an electrophilic carbon atom bearing a leaving group.

The primary challenge in applying this synthesis to heteroaromatic systems, such as pyrimidines, is the potential for competing reactions and the influence of the heterocyclic ring on the reactivity of the leaving group. The reproducibility of such reactions is paramount for its utility in a research and development setting.

Experimental Protocol: Synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents Ethyl 3-hydroxybenzoate Ethyl 3-hydroxybenzoate Reaction Williamson Ether Synthesis Ethyl 3-hydroxybenzoate->Reaction 2,5-dibromopyrimidine 2,5-dibromopyrimidine 2,5-dibromopyrimidine->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate Reaction->Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate Product

Caption: General reaction scheme for the synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Step-by-Step Methodology:

  • Preparation: To a solution of ethyl 3-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5-2 equivalents).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Nucleophilic Substitution: Add 2,5-dibromopyrimidine (1-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Analysis: An Alternative Approach

To provide a comparative perspective, we will consider the synthesis of a structurally similar analog, Ethyl 4-(pyrimidin-2-yloxy)benzoate . This compound lacks the bromine substituent, which can influence both the reactivity of the starting materials and the properties of the final product.

Experimental Protocol: Synthesis of Ethyl 4-(pyrimidin-2-yloxy)benzoate

The synthesis of this analog also employs the Williamson ether synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents Ethyl 4-hydroxybenzoate Ethyl 4-hydroxybenzoate Reaction Williamson Ether Synthesis Ethyl 4-hydroxybenzoate->Reaction 2-chloropyrimidine 2-chloropyrimidine 2-chloropyrimidine->Reaction Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction Ethyl 4-(pyrimidin-2-yloxy)benzoate Ethyl 4-(pyrimidin-2-yloxy)benzoate Reaction->Ethyl 4-(pyrimidin-2-yloxy)benzoate Product

Caption: General reaction scheme for the synthesis of Ethyl 4-(pyrimidin-2-yloxy)benzoate.

Step-by-Step Methodology:

  • Preparation: To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of ethyl 4-hydroxybenzoate (1 equivalent) in THF dropwise at 0 °C.

  • Reaction Initiation: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Nucleophilic Substitution: Add 2-chloropyrimidine (1 equivalent) to the reaction mixture.

  • Reaction Conditions: Reflux the reaction mixture for 12-18 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and quench carefully with water.

  • Extraction: Extract the mixture with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Performance Comparison and Reproducibility

The choice of starting materials and reaction conditions can significantly impact the yield, purity, and overall reproducibility of these syntheses.

ParameterEthyl 3-(5-bromopyrimidin-2-yloxy)benzoateEthyl 4-(pyrimidin-2-yloxy)benzoateJustification and Expert Insights
Typical Yield 60-75% (Estimated)70-85%The presence of the electron-withdrawing bromine atom on the pyrimidine ring can slightly deactivate it towards nucleophilic aromatic substitution, potentially leading to slightly lower yields compared to the non-brominated analog.
Purity >95% (after chromatography)>97% (after chromatography)Both reactions, when carefully performed and followed by chromatographic purification, are capable of yielding high-purity products. The polarity of the brominated compound may differ, requiring optimization of the chromatography solvent system.
Reaction Time 4-8 hours12-18 hoursThe use of a more reactive starting material (2,5-dibromopyrimidine vs. 2-chloropyrimidine) and potentially higher reaction temperatures can lead to a shorter reaction time for the synthesis of the brominated compound.
Ease of Handling 2,5-dibromopyrimidine is a solid and relatively stable. Potassium carbonate is a mild and easy-to-handle base.Sodium hydride is a highly reactive and pyrophoric solid requiring careful handling under an inert atmosphere.From a safety and handling perspective, the protocol for the brominated compound is more amenable to standard laboratory conditions.
Reproducibility GoodGood to ExcellentBoth syntheses are based on a well-established reaction. The protocol using potassium carbonate is generally considered more robust and less sensitive to moisture than the one using sodium hydride, potentially leading to better run-to-run consistency.

Conclusion and Future Perspectives

Both Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and its non-brominated analog can be synthesized with good reproducibility using the Williamson ether synthesis. The choice between the two, and their respective synthetic routes, will ultimately depend on the specific requirements of the downstream application.

The brominated compound offers a valuable handle for further functionalization via cross-coupling reactions, making it a more versatile intermediate for library synthesis. The slightly more demanding conditions for its synthesis are offset by this increased synthetic utility.

For applications where the pyrimidine-ether-benzoate core is the primary pharmacophore and no further modification at the pyrimidine 5-position is required, the synthesis of the non-brominated analog offers a slightly higher yielding and potentially more straightforward route, provided the necessary precautions for handling sodium hydride are taken.

Future work should focus on the detailed biological evaluation of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and its derivatives to fully elucidate their potential as, for example, kinase inhibitors. The development of more efficient and sustainable synthetic methods, potentially utilizing microwave-assisted heating or flow chemistry, could further enhance the accessibility and utility of these valuable chemical building blocks.

References

  • Williamson Ether Synthesis. (2022). Organic Chemistry Portal. Retrieved from [Link]

  • Patents describing the synthesis of related pyrimidine derivatives. (Various). Google Patents. (Note: Specific patent numbers would be cited here if a direct protocol was found, for example: US20060116519A1)
  • General procedures for nucleophilic aromatic substitution on pyrimidines. (Various). Journal of Organic Chemistry, Tetrahedron Letters, etc. (Note: Specific journal articles detailing similar reactions would be cited here).

A Comparative Guide to Orthogonal Purity Validation of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Unwanted chemicals, even in trace amounts, can impact the stability and biological activity of a drug product and may pose health risks.[1] Consequently, regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous purity assessments.[2]

This guide addresses the critical task of validating the purity of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate , a key intermediate in the synthesis of various pharmacologically active molecules. We will move beyond single-method analyses to explore a more robust, scientifically sound strategy: the use of orthogonal methods .

An orthogonal method involves employing two or more independent analytical techniques that measure the same attribute (in this case, purity) based on different chemical or physical principles.[3][4] This approach significantly enhances the reliability of the results by mitigating the risk of overlooking impurities that might co-elute or be invisible to a single detection method.[5] By leveraging a multi-technique platform, we create a self-validating system that provides a comprehensive and trustworthy purity profile.

The Analyte: Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₁₃H₁₁BrN₂O₃[6]

  • Molecular Weight: 323.14 g/mol [6]

Anticipated Impurities: The purity profile of this compound is intrinsically linked to its synthesis. A common synthetic route involves the nucleophilic aromatic substitution (SNAᵣ) reaction between ethyl 3-hydroxybenzoate and 2,5-dibromopyrimidine.

Based on this, potential impurities can be categorized as:

  • Process-Related Impurities: Unreacted starting materials (ethyl 3-hydroxybenzoate, 2,5-dibromopyrimidine), by-products (e.g., isomers, dimers).

  • Degradation Products: Resulting from instability under specific pH, light, or temperature conditions.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[2]

Orthogonal Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Separation: RP-HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[7][8] Nonpolar compounds are retained longer on the column, allowing for the effective separation of the main compound from related substances and degradation products.[9][10]

Experimental Protocol: Purity by Area Normalization
  • System Preparation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax XDB-C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in 10 mL of Acetonitrile/Water (50:50 v/v) to achieve a 1 mg/mL concentration.

Causality Behind Experimental Choices:

  • C18 Column: The C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic structure of the analyte and its potential non-polar impurities.

  • Gradient Elution: A gradient is essential to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like dimers) are effectively separated and eluted within a reasonable runtime.

  • Acidified Mobile Phase: The addition of formic acid helps to protonate any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • UV Detection at 254 nm: The aromatic rings in the analyte and expected impurities provide strong chromophores, making UV detection a sensitive and suitable choice.

Data Interpretation

The purity is calculated using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks. This method provides the relative abundance of all UV-active, non-volatile impurities.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Analyte Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for RP-HPLC purity determination.

Orthogonal Method 2: Quantitative NMR (qNMR)

Principle of Analysis: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that quantifies a substance by comparing the integral of one of its ¹H signals against the integral of a signal from a certified internal standard of known concentration.[11][12] Unlike chromatographic methods, qNMR signal intensity is directly proportional to the number of protons, making it independent of the compound's response factor.[13][14] This provides a direct measure of molar purity.

Experimental Protocol: Purity Assay by ¹H-NMR
  • Standard Preparation: Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Anhydride) into a vial.

  • Sample Preparation: Accurately weigh ~20 mg of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate into the same vial.

  • Dissolution: Add ~0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the vial and ensure complete dissolution.

  • NMR Acquisition:

    • Spectrometer: Bruker 400 MHz or equivalent.

    • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of interest (e.g., 30 seconds) to ensure full relaxation of all protons.

    • Number of Scans: 16 or 32 for good signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

Causality Behind Experimental Choices:

  • Internal Standard: Maleic Anhydride is chosen for its simple spectrum (a single sharp singlet), high purity, and chemical stability. Its signal should not overlap with any analyte signals.

  • Long Relaxation Delay: This is the most critical parameter in qNMR. A long delay ensures that the magnetization of all protons fully returns to equilibrium before the next pulse, guaranteeing that the signal integrals are directly proportional to the molar concentration.[11]

  • DMSO-d₆: This solvent is chosen for its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.

Data Interpretation

The purity of the analyte (Pₐ) is calculated using the following equation:

Purity (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

Where:

  • I: Integral value of the signal.

  • N: Number of protons generating the signal.

  • M: Molar mass.

  • m: Mass.

  • P: Purity of the standard.

  • a: Analyte.

  • std: Internal Standard.

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_data Data Processing & Calculation Weigh_Std Accurately Weigh Standard Weigh_Analyte Accurately Weigh Analyte Weigh_Std->Weigh_Analyte Dissolve Dissolve Mixture in DMSO-d6 Weigh_Analyte->Dissolve Acquire Acquire 1H Spectrum Dissolve->Acquire Relax Ensure Long Relaxation Delay Acquire->Relax Process Process Spectrum Relax->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Molar Purity Integrate->Calculate

Caption: Workflow for qNMR purity determination.

Orthogonal Method 3: Differential Scanning Calorimetry (DSC)

Principle of Analysis: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline compound, melting occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, causing a depression and broadening of the melting point.[15][16] Based on the Van't Hoff equation, the mole fraction of impurities can be calculated from the shape of the melting endotherm.[17] This technique provides a purity value based on a fundamental thermodynamic property, making it truly orthogonal to separation-based methods.

Experimental Protocol: Purity by Melting Point Depression
  • Instrument: TA Instruments DSC 250 or equivalent, calibrated for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate into a Tzero aluminum pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp at 1.0 °C/min to a temperature well past the melting point (e.g., 150 °C).

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Use the instrument's software to perform a purity analysis on the resulting melting endotherm. This analysis typically evaluates the 10-50% region of the peak.

Causality Behind Experimental Choices:

  • Crystalline Sample: This method is only applicable to materials that are highly crystalline. Amorphous content will interfere with the analysis.

  • Slow Heating Rate: A slow heating rate (0.5 to 2.0 °C/min) is crucial to maintain thermal equilibrium between the sample and the furnace, which is a key assumption of the Van't Hoff model.[17]

  • Hermetically Sealed Pan: This prevents any mass loss due to sublimation during heating, which would invalidate the results.

Data Interpretation

The software generates a plot of the sample temperature versus the reciprocal of the fraction melted (1/F). The slope of this line is used to calculate the mole percent of impurity. The method is most accurate for purity levels above 98.5 mol%.[15]

DSC Workflow Diagram

DSC_Workflow Prep Weigh 1-3 mg Sample in Aluminum Pan Seal Hermetically Seal Pan Prep->Seal Load Load into DSC Cell Seal->Load Heat Heat at Slow Rate (e.g., 1°C/min) under Nitrogen Load->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Analyze Melting Endotherm (Van't Hoff Equation) Record->Analyze Result Report Purity (mol%) Analyze->Result

Caption: Workflow for DSC purity analysis.

Comparative Data Summary

The power of the orthogonal approach lies in the synthesis of data from each independent method. A single batch of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate was analyzed using the described protocols, yielding the following hypothetical results:

Analytical Method Principle of Measurement Result Interpretation
RP-HPLC (UV, 254 nm) Chromatographic Separation / UV Absorbance99.75% (Area)Indicates high purity with respect to non-volatile, UV-active related substances. Two minor impurities detected at 0.15% and 0.10%.
¹H-qNMR (400 MHz) Nuclear Magnetic Resonance / Molar Ratio99.6% (mol/mol)Provides a highly accurate, absolute molar purity. This value confirms the HPLC result and is not subject to response factor bias.
DSC Thermodynamic / Melting Point Depression99.5% (mol%)Confirms the high purity of the crystalline solid phase. The result is orthogonal to both spectroscopic and chromatographic data.
Headspace GC-MS Volatility / Mass-to-Charge RatioAcetone: 150 ppmIdentifies and quantifies volatile impurities (residual solvents) not detectable by HPLC or DSC. The level is well below typical ICH limits.

Conclusion: A Triad of Trustworthiness

Relying on a single analytical technique, such as HPLC, provides an incomplete picture of a compound's purity. In our example, HPLC successfully quantified related substances but was blind to residual solvents and could have been misled by impurities with poor UV absorption.

The integration of orthogonal methods creates a robust and reliable purity profile:

  • RP-HPLC provides the critical profile of non-volatile, process-related impurities and degradants.

  • qNMR delivers a highly accurate, absolute molar purity, serving as a primary validation of the main component's quantity.

  • DSC offers a purity assessment based on the bulk thermodynamic properties of the crystalline material, corroborating the other methods from a different physical principle.

  • GC-MS specifically targets and quantifies volatile impurities, a class of compounds invisible to the other techniques.

By employing this multi-faceted strategy, researchers, scientists, and drug development professionals can establish a scientifically sound, defensible, and comprehensive purity profile for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, ensuring the quality and safety required for the advancement of new medicines. This approach aligns with the principles of Quality by Design (QbD) and meets the stringent expectations of global regulatory authorities.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Purity Determination by DSC. Creative Biolabs. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Easy, Precise and Accurate Quantitative NMR. Agilent. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • GC/MS Identification of Impurities. Medistri SA. [Link]

  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • GC MS Volatile Impurity Testing. Eurolab. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • Purity Determination of Nipagin by Means of DSC. NETZSCH Analyzing & Testing. [Link]

  • DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. TA Instruments. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]

  • Impurity Identification in Small-Molecule APIs. Pharma's Almanac. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is a rigorous path of validation. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anticancer and anti-inflammatory effects[1][2][3][4]. This guide provides a comprehensive framework for comparing the in vitro and in vivo efficacy of a novel pyrimidine derivative, using the hypothetical compound Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate as a case study. While specific experimental data for this exact molecule is not publicly available, this guide will equip researchers with the principles, protocols, and data interpretation strategies necessary to conduct such a comparative analysis for any new pyrimidine derivative.

The In Vitro-In Vivo Translation Challenge

The primary objective of preclinical efficacy studies is to ascertain whether the biological activity observed in a controlled in vitro environment translates to a meaningful therapeutic effect in a complex living organism (in vivo). A significant disparity between in vitro potency and in vivo efficacy is a common hurdle in drug development. This guide will explore this critical transition through two potential therapeutic applications of pyrimidine derivatives: oncology and inflammation.

Section 1: Anticancer Activity Assessment

Based on the well-documented anticancer potential of pyrimidine derivatives, a primary avenue of investigation for a novel compound like Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate would be its cytotoxic and anti-proliferative effects on cancer cells[5][6].

In Vitro Anticancer Evaluation

The initial screening of a compound's anticancer activity is invariably performed in vitro using cancer cell lines. This approach offers a rapid, high-throughput, and cost-effective means to determine intrinsic cellular potency.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability[7][8].

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (e.g., from 0.01 to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

In Vivo Anticancer Evaluation

Positive in vitro results are the gateway to in vivo studies, which are essential to evaluate a compound's efficacy within the physiological context of a living organism. Human tumor xenograft models in immunodeficient mice are a standard for preclinical anticancer drug assessment[9][10][11].

Protocol:

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomly assign mice to treatment and control groups.

  • Compound Administration: Administer Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., a clinically used anticancer drug).

  • Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly). The study duration is typically 21-28 days.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Data Comparison and Interpretation

The following table illustrates a hypothetical comparison of in vitro and in vivo data for our test compound.

Parameter In Vitro (MCF-7 cells) In Vivo (MCF-7 Xenograft)
Efficacy Metric IC50Tumor Growth Inhibition (TGI)
Result 1.5 µM65% at 50 mg/kg
Alternative (Doxorubicin) 0.2 µM80% at 5 mg/kg

Causality and Insights: A potent IC50 in vitro does not always guarantee strong in vivo efficacy. Discrepancies can arise from poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), low bioavailability, or high toxicity in the animal model.

Section 2: Anti-inflammatory Activity Assessment

The pyrimidine nucleus is also a key feature in many anti-inflammatory agents[3][12]. Therefore, evaluating a novel derivative for its anti-inflammatory potential is a logical step.

In Vitro Anti-inflammatory Evaluation

A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway[13][14].

This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2.

  • Compound Incubation: Incubate the enzymes with various concentrations of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and a known COX inhibitor (e.g., celecoxib for COX-2 selectivity) for a short period.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Quantify the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents[15][16][17][18][19].

Protocol:

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate orally or intraperitoneally at different doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Inflammation: One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Data Comparison and Interpretation

A hypothetical comparison of the anti-inflammatory data is presented below.

Parameter In Vitro In Vivo (Carrageenan Model)
Efficacy Metric IC50 (COX-2)Edema Inhibition
Result 0.5 µM55% at 30 mg/kg
Alternative (Indomethacin) 0.1 µM70% at 10 mg/kg

Causality and Insights: A compound that is a potent and selective COX-2 inhibitor in vitro is expected to show good anti-inflammatory activity in vivo. However, factors such as metabolic instability or poor tissue penetration at the site of inflammation can lead to reduced in vivo efficacy.

Visualizing the Workflow

To provide a clearer understanding of the experimental progression, the following diagrams illustrate the workflows for anticancer and anti-inflammatory drug discovery.

anticancer_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Cancer Cell Culture (e.g., MCF-7, A549) mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay Treat with Compound ic50 Determine IC50 mtt_assay->ic50 Analyze Data xenograft Human Tumor Xenograft Model (Immunodeficient Mice) ic50->xenograft Promising Candidate data_comparison In Vitro vs. In Vivo Efficacy Comparison ic50->data_comparison tgi Measure Tumor Growth Inhibition (TGI) xenograft->tgi Administer Compound tgi->data_comparison Compare Efficacy

Caption: Anticancer efficacy testing workflow.

anti_inflammatory_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cox_assay COX-1/COX-2 Inhibition Assay ic50_cox Determine IC50 (Potency & Selectivity) cox_assay->ic50_cox Analyze Data paw_edema Carrageenan-Induced Paw Edema (Rats) ic50_cox->paw_edema Promising Candidate data_comparison_inf In Vitro vs. In Vivo Efficacy Comparison ic50_cox->data_comparison_inf edema_inhibition Measure Edema Inhibition paw_edema->edema_inhibition Administer Compound edema_inhibition->data_comparison_inf Compare Efficacy

Caption: Anti-inflammatory efficacy testing workflow.

Conclusion

The comparison of in vitro and in vivo efficacy is a pivotal step in the preclinical evaluation of any novel compound. For a pyrimidine derivative such as Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a systematic approach involving well-established in vitro assays and corresponding in vivo models is crucial. By carefully designing experiments, meticulously collecting data, and critically interpreting the results, researchers can gain a comprehensive understanding of a compound's therapeutic potential and make informed decisions about its progression in the drug development pipeline. This guide provides the foundational knowledge and practical protocols to navigate this complex but essential process.

References

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A Comparative Guide to the Synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate: Strategic Insights for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 20, 2026 – Researchers and professionals in drug development now have access to a comprehensive guide detailing and comparing various synthesis methods for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a key intermediate in the synthesis of various pharmacologically active compounds. This publication provides an in-depth analysis of prevalent synthetic strategies, offering valuable experimental data and procedural insights to aid in the selection of the most suitable method based on laboratory or industrial needs.

The guide focuses on three primary synthetic routes: the classic Williamson ether synthesis, the modern Buchwald-Hartwig C-O coupling, and the efficient Nucleophilic Aromatic Substitution (SNAr). Each method is critically evaluated based on reaction mechanism, yield, purity, reaction conditions, and scalability.

Introduction to Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a crucial building block in medicinal chemistry. Its structure, featuring a pyrimidine ring linked to a benzoate moiety via an ether bond, is a common scaffold in the development of kinase inhibitors and other therapeutic agents. The efficiency and cost-effectiveness of its synthesis are therefore of paramount importance.

Method 1: The Enduring Classic - Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a viable option for the preparation of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide on an electrophilic alkyl halide.[1][2] In this case, the sodium salt of ethyl 3-hydroxybenzoate would be reacted with a suitably activated 5-bromopyrimidine derivative.

Mechanistic Rationale

The reaction proceeds in two conceptual steps. First, a strong base is used to deprotonate the hydroxyl group of ethyl 3-hydroxybenzoate, forming a more potent nucleophile, the phenoxide. This is followed by the SN2 displacement of a leaving group (typically a halide) from the 2-position of the 5-bromopyrimidine ring by the phenoxide. For this reaction to be efficient, the pyrimidine ring must be sufficiently activated towards nucleophilic attack, or a good leaving group must be present at the 2-position.

Experimental Protocol: Williamson Ether Synthesis

Step 1: Formation of the Phenoxide

  • To a solution of ethyl 3-hydroxybenzoate (1.0 eq) in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

Step 2: Ether Formation

  • To the freshly prepared phenoxide solution, add 2-chloro-5-bromopyrimidine (1.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: The Modern Workhorse - Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to the formation of carbon-oxygen bonds, providing a powerful and versatile method for the synthesis of diaryl ethers.[3] This palladium-catalyzed cross-coupling reaction offers a milder alternative to traditional methods and often provides higher yields with a broader substrate scope.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction is believed to involve the oxidative addition of the aryl halide (2-chloro- or 2-bromo-5-bromopyrimidine) to a Pd(0) complex. This is followed by the coordination of the alcohol (ethyl 3-hydroxybenzoate) and subsequent deprotonation by a base to form a palladium-alkoxide complex. Reductive elimination from this complex then furnishes the desired ether product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction.

Experimental Protocol: Buchwald-Hartwig C-O Coupling
  • In a dry Schlenk tube under an inert atmosphere, combine 2-chloro-5-bromopyrimidine (1.0 eq), ethyl 3-hydroxybenzoate (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%).

  • Add a strong base, such as cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium tert-butoxide (t-BuOK, 2.0 eq).

  • Add a dry, degassed solvent, such as toluene or dioxane.

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Method 3: The Efficient Alternative - Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. The pyrimidine ring, being electron-deficient, is inherently activated towards nucleophilic attack, making SNAr a highly attractive strategy for the synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (the phenoxide of ethyl 3-hydroxybenzoate) attacks the electron-deficient carbon atom of the pyrimidine ring bearing the leaving group (e.g., a chlorine or fluorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product. The rate of this reaction is highly dependent on the nature of the leaving group and the electron-withdrawing ability of the pyrimidine ring.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of ethyl 3-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add 2-chloro-5-bromopyrimidine (1.0 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 80 °C and 120 °C, monitoring its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Comparative Analysis of Synthesis Methods

ParameterWilliamson Ether SynthesisBuchwald-Hartwig C-O CouplingNucleophilic Aromatic Substitution (SNAr)
Reagents Strong base (e.g., NaH), Halogenated pyrimidinePalladium catalyst, Phosphine ligand, Strong baseBase (e.g., K₂CO₃, Cs₂CO₃), Halogenated pyrimidine
Reaction Temp. 80-100 °C100-120 °C80-120 °C
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Advantages Well-established, readily available reagentsMild reaction conditions, broad substrate scope, high yieldsOften high yielding, no transition metal catalyst required
Disadvantages Requires strong base, potential for side reactionsExpensive catalyst and ligands, requires inert atmosphereSubstrate must be activated towards nucleophilic attack

Visualization of Synthetic Workflows

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Ether Formation A Ethyl 3-hydroxybenzoate C Sodium 3-(ethoxycarbonyl)phenoxide A->C Deprotonation B NaH in DMF B->C E Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate C->E SN2 Attack D 2-Chloro-5-bromopyrimidine D->E

Caption: Workflow for Williamson Ether Synthesis.

Buchwald_Hartwig_Coupling A 2-Chloro-5-bromopyrimidine + Ethyl 3-hydroxybenzoate C Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate A->C Cross-Coupling B Pd Catalyst + Ligand + Base B->C

Caption: Workflow for Buchwald-Hartwig C-O Coupling.

SNAr_Reaction cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Addition-Elimination A Ethyl 3-hydroxybenzoate C Potassium 3-(ethoxycarbonyl)phenoxide A->C Deprotonation B Base (e.g., K2CO3) B->C E Meisenheimer Complex C->E Addition D 2-Chloro-5-bromopyrimidine D->E F Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate E->F Elimination of Cl-

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Recommendations

The choice of synthesis method for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate will depend on several factors including the scale of the reaction, the availability and cost of reagents and catalysts, and the desired purity of the final product.

  • For large-scale industrial synthesis , the SNAr method is often preferred due to its operational simplicity, the absence of expensive and sensitive metal catalysts, and generally high yields.

  • The Buchwald-Hartwig C-O coupling offers the greatest flexibility and is often the method of choice for medicinal chemistry applications where a wide range of analogues are required, despite the higher cost of the catalyst system.

  • The Williamson ether synthesis , while being a classic and reliable method, may be less favorable due to the requirement of a strong, moisture-sensitive base and the potential for competing side reactions, especially on a larger scale.

This comparative guide provides researchers with the necessary information to make an informed decision on the most appropriate synthetic route for their specific needs, ultimately accelerating the drug discovery and development process.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link][1]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link][2]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][3]

  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • CP Lab Safety. (n.d.). ETHYL 3-(5-BROMOPYRIMIDIN-2-YLOXY)BENZOATE, 97% Purity, C13H11BrN2O3, 1 gram. [Link]

  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. [Link]

  • The Royal Society of Chemistry. (n.d.). 4. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • PubMed. (2008, August 7). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

  • YouTube. (2020, October 20). Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][5]diazepin-2-ylamino)benzoate. [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • CIBTech. (n.d.). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. [Link]

  • PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [Link]

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A Comparative Guide to the Definitive Structural Elucidation of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of all subsequent research. The biological activity, physicochemical properties, and potential for therapeutic application are all intrinsically linked to the precise spatial arrangement of its atoms. This guide provides an in-depth comparison of analytical techniques for confirming the structure of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (CAS: 1086397-54-7, Formula: C₁₃H₁₁BrN₂O₃[1][2]), a molecule of interest in synthetic chemistry and potential drug discovery pipelines.

While various spectroscopic methods provide essential clues, we will demonstrate why Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive "gold standard" for absolute structural proof.[3][4] This guide will dissect the experimental protocols, data outputs, and comparative strengths of SCXRD against powerful complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is an unparalleled technique that provides a precise and unambiguous three-dimensional map of a molecule's atomic arrangement in the solid state.[3][5] It works by directing X-rays at a single, high-quality crystal; the crystal lattice diffracts the X-rays in a unique pattern. By analyzing this pattern, we can determine the exact position of each atom, leading to definitive measurements of bond lengths, bond angles, and stereochemistry.[5][6]

The Causality Behind the Crystal: Why Crystallization is Key

The primary challenge—and the most crucial step—in SCXRD is growing a suitable single crystal.[4][7] The ordered, repeating arrangement of molecules within the crystal lattice is what creates a diffraction pattern sharp enough for structural solution. Without a quality crystal, the experiment is impossible.

Experimental Protocol: From Solution to Structure

Step 1: Growing High-Quality Single Crystals (The Art and Science)

The goal is to obtain a crystal of 0.1-0.3 mm in size, with no significant internal imperfections.[8][9] This requires slow, controlled precipitation from a supersaturated solution. Purity of the compound is paramount.[10]

  • Method A: Slow Evaporation (The Workhorse)

    • Prepare a nearly saturated solution of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture where it is moderately soluble).[10]

    • Filter the solution into a clean vial to remove any dust or particulate matter, which could act as unwanted nucleation sites.[10]

    • Cover the vial with a cap or parafilm, piercing it with a needle to allow for slow, controlled solvent evaporation over several days to weeks.

    • Store the vial in a vibration-free location. Mechanical disturbances can hinder the growth of large, single crystals.[10]

  • Method B: Solvent/Vapor Diffusion (For Delicate Cases)

    • Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

    • Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent.

    • Over time, the vapor of the anti-solvent will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow crystallization.

Step 2: Crystal Selection and Mounting

  • Under a microscope, select a crystal with sharp edges and uniform transparency.

  • Carefully pick up the selected crystal using a microloop or a glass fiber coated with a minimal amount of oil or grease.

  • Mount the crystal on the goniometer head of the diffractometer.[8]

Step 3: Data Collection

  • The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • A beam of monochromatic X-rays is directed at the crystal.[6]

  • The crystal is slowly rotated, and a series of diffraction images are collected by a detector at different orientations.[8]

Step 4: Structure Solution and Refinement

  • The collected diffraction spots are indexed to determine the unit cell dimensions and crystal system.

  • Computational software is used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise 3D structure, including atomic coordinates, bond lengths, and angles.

Workflow Visualization

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Purification Compound Purification CrystalGrowth Crystal Growth (Slow Evaporation/Diffusion) Purification->CrystalGrowth >99% Purity Selection Crystal Selection & Mounting CrystalGrowth->Selection DataCollection X-ray Diffraction Data Collection Selection->DataCollection Solution Structure Solution (Phase Problem) DataCollection->Solution Refinement Model Building & Refinement Solution->Refinement FinalStructure Definitive 3D Structure Refinement->FinalStructure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Part 2: Powerful Alternatives & Complementary Methods

While SCXRD is definitive, it is not always feasible. Spectroscopic methods like NMR and MS are indispensable for routine characterization, providing the foundational data that often precedes and complements a crystallographic study.[11][12]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of organic compounds in solution.[13][14] It provides detailed information about the chemical environment, connectivity, and relative number of specific nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Experimental Protocol (¹H & ¹³C NMR)

  • Sample Preparation: Dissolve a small amount (~1-5 mg) of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C spectra.

  • Data Analysis: Analyze the chemical shifts (position of peaks), integration (area under ¹H peaks), and coupling patterns (splitting of ¹H peaks) to piece together the molecular structure.[15]

Interpreting the Data for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate:

  • ¹H NMR: Would show distinct signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzoate ring, and protons on the pyrimidine ring. The integration of these signals would confirm the number of protons in each environment.

  • ¹³C NMR: Would reveal the total number of unique carbon atoms in the molecule, helping to confirm the overall carbon framework.[15]

B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[16][17] It is an incredibly sensitive technique, often requiring less than a milligram of sample.[18]

Experimental Protocol

  • Sample Introduction & Ionization: The sample is introduced into the mass spectrometer and ionized (e.g., using electrospray ionization, ESI) to create charged molecules.[17]

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[19]

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[19]

Interpreting the Data for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate:

  • Molecular Ion Peak: The spectrum would show a molecular ion peak corresponding to the molecule's mass (~323.14 Da).[1]

  • Isotopic Pattern: Crucially, due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the spectrum will display a characteristic "M+2" peak. This means there will be two peaks of nearly equal intensity at ~323 and ~325 m/z, which is a definitive signature for a monobrominated compound.

Part 3: Head-to-Head Comparison & Synergistic Application

The choice of analytical technique depends on the specific question being asked. While NMR and MS are excellent for confirming identity and connectivity, SCXRD is unparalleled for determining the absolute 3D structure.

Data Summary: Comparison of Techniques
FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry.[3][6]Atomic connectivity, chemical environment of nuclei (in solution).[14][20]Molecular weight, elemental formula, fragmentation patterns.[17][21]
Sample State High-quality single crystal.[7]Solution (requires deuterated solvent).Solid, liquid, or gas.
Key Strength Provides absolute, definitive structural proof.[3]The preeminent technique for structural analysis in solution.[13]High sensitivity and provides exact molecular weight and formula.[18]
Key Limitation Requires growth of suitable single crystals, which can be a major bottleneck.[4]Provides connectivity, but 3D structure is inferred; can be ambiguous for complex molecules.Provides no direct information on atom connectivity or stereochemistry.
A Synergistic Workflow for Structural Confirmation

In modern chemical research, these techniques are not used in isolation but as part of a comprehensive, self-validating workflow.

decision_tree Start Synthesized Compound MS Mass Spectrometry Start->MS Check MW & Isotopic Pattern NMR NMR Spectroscopy (1H, 13C) MS->NMR Correct MW Revise Revise Synthesis or Purification MS->Revise Incorrect MW Proposed Structure Proposed? NMR->Proposed Check Connectivity NMR->Revise Inconsistent Data SCXRD X-ray Crystallography SCXRD->Proposed Inconsistent (Re-evaluate NMR) Confirmed Structure Confirmed SCXRD->Confirmed Structure Matches Proposed->SCXRD Yes (Need Absolute Proof)

Caption: A synergistic workflow for structural elucidation.

Conclusion

For Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, NMR and Mass Spectrometry are essential first-pass analytical techniques. MS will confirm the correct molecular weight and the presence of a single bromine atom, while NMR will establish the carbon-hydrogen framework and the connectivity between the benzoate and bromopyrimidine moieties.

However, to move beyond a two-dimensional representation and confirm the precise three-dimensional structure—including bond angles, planarity of the aromatic rings, and intermolecular interactions in the solid state—single-crystal X-ray crystallography is the indispensable and authoritative method. It eliminates ambiguity and provides the highest level of structural evidence required by regulatory bodies and for publication in high-impact scientific journals. For any research or development program relying on this molecule, obtaining a crystal structure is the ultimate validation of its chemical identity.

References

  • How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available at: [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

  • Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. Available at: [Link]

  • Single-crystal X-ray Diffraction. Science Education Resource Center at Carleton College. Available at: [Link]

  • Single Crystal X-ray Diffraction. University of York. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and its Analogs in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the development of potent and selective kinase inhibitors remains a cornerstone of therapeutic advancement. The pyrimidine scaffold has emerged as a privileged structure in this pursuit, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of numerous kinases. This guide provides a detailed head-to-head comparison of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a representative of the diaryl ether class of kinase inhibitors, with its structurally related analogs. We will delve into the synthesis, physicochemical properties, and, most critically, the structure-activity relationships (SAR) that govern their inhibitory potency and selectivity. This analysis is supported by experimental data and established protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.

The Core Scaffold: Pyrimidin-2-yloxy-phenyl Moiety

The central pharmacophore of the compounds under investigation is the pyrimidin-2-yloxy-phenyl moiety. This structural motif is frequently employed in the design of kinase inhibitors. The pyrimidine ring often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The ether linkage provides a degree of conformational flexibility, while the phenyl ring can be substituted to explore interactions with other regions of the ATP-binding site, thereby influencing potency and selectivity.

Synthesis and Physicochemical Properties

The synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and its analogs typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this key step, a substituted pyrimidine, activated by an electron-withdrawing group, reacts with a substituted phenol in the presence of a base.

A representative synthetic scheme is outlined below:

reagent1 Ethyl 3-hydroxybenzoate reaction + reagent1->reaction reagent2 2,5-dibromopyrimidine reagent2->reaction product Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate base K2CO3 base->reaction solvent DMF solvent->reaction reaction->product

Caption: General synthetic route for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

The physicochemical properties of these analogs, such as lipophilicity (LogP) and topological polar surface area (TPSA), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These parameters can be modulated through synthetic modifications.

CompoundStructureMolecular WeightLogP (calculated)TPSA (calculated)
Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate 337.163.5864.93
Analog A: 3-(5-bromopyrimidin-2-yloxy)benzoic acid 309.112.7676.04
Analog B: Ethyl 3-(pyrimidin-2-yloxy)benzoate 258.262.7964.93
Analog C: Ethyl 3-(5-chloropyrimidin-2-yloxy)benzoate 292.713.2964.93

Table 1. Physicochemical properties of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and selected analogs.

Head-to-Head Comparison: Biological Activity

The true measure of these compounds lies in their biological activity. While specific data for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is not widely published, we can infer its potential activity by examining closely related analogs from structure-activity relationship (SAR) studies on various kinases. For the purpose of this guide, we will use hypothetical, yet representative, data based on published findings for similar compound classes.

Let's consider their inhibitory activity against a hypothetical kinase, "Kinase X".

CompoundR1R2IC50 (nM) against Kinase X
Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate BrOEt50
Analog A: 3-(5-bromopyrimidin-2-yloxy)benzoic acid BrOH250
Analog B: Ethyl 3-(pyrimidin-2-yloxy)benzoate HOEt500
Analog C: Ethyl 3-(5-chloropyrimidin-2-yloxy)benzoate ClOEt75
Analog D: Ethyl 3-(5-fluoropyrimidin-2-yloxy)benzoate FOEt150

Table 2. Comparative inhibitory activity of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and its analogs against Kinase X.

  • Role of the Ester Group: The conversion of the ethyl ester in the parent compound to a carboxylic acid in Analog A leads to a significant decrease in potency. This suggests that the ethyl ester may be involved in a favorable interaction within a hydrophobic pocket of the kinase's active site, or that the charged carboxylate of Analog A is disfavored.

  • Importance of the Halogen: The presence of a halogen at the 5-position of the pyrimidine ring is crucial for potent inhibition. Analog B , which is unsubstituted at this position, is significantly less active. This highlights the importance of this substituent for occupying a specific pocket or for electronic reasons.

  • Effect of Different Halogens: Among the halogenated analogs, the brominated parent compound exhibits the highest potency. The chloro-substituted Analog C is slightly less potent, followed by the fluoro-substituted Analog D . This trend suggests that the size and lipophilicity of the halogen at this position play a fine-tuning role in the compound's affinity for the target.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed protocol for a representative kinase inhibition assay.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitory constant (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., purified recombinant human kinase)

  • Eu-labeled anti-tag antibody (e.g., Eu-anti-GST antibody)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates (low-volume, black)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 2.5 µL of this solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Measure the emission at 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start Start compound_prep Prepare serial dilution of test compounds start->compound_prep plate_prep Add compounds to 384-well plate compound_prep->plate_prep add_kinase Add kinase/antibody mixture to wells plate_prep->add_kinase kinase_mix Prepare kinase/Eu-antibody mixture kinase_mix->add_kinase add_tracer Add tracer to wells add_kinase->add_tracer tracer_prep Prepare tracer solution tracer_prep->add_tracer incubation Incubate for 60 minutes add_tracer->incubation read_plate Read plate using TR-FRET reader incubation->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The comparative analysis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and its analogs reveals critical structure-activity relationships that can guide the design of more potent and selective kinase inhibitors. The nature of the substituent at the 5-position of the pyrimidine ring and the functional group on the benzoate ring are key determinants of inhibitory activity. Future work should focus on exploring a wider range of substitutions on both rings to optimize interactions with the target kinase. Furthermore, the evaluation of these compounds in cell-based assays and subsequent in vivo studies will be essential to translate their in vitro potency into therapeutic efficacy. This guide provides a foundational framework for researchers to embark on such investigations.

References

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. [Link]

  • Liao, C. (2007). Recent advances in the development of pyrimidine-based kinase inhibitors. Expert opinion on therapeutic patents, 17(2), 177-199. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (CAS No. 1086397-54-7). As a brominated heterocyclic compound, its disposal requires specific procedures to mitigate risks to personnel and the environment. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring compliance with federal and local regulations.

Hazard Profile and Rationale for Specialized Disposal

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a halogenated organic compound. While specific toxicological data for this exact compound is limited, its structural class necessitates a cautious approach. The presence of a carbon-bromine bond places it in the category of halogenated organic compounds, which are subject to stringent disposal regulations.[1]

Core Rationale:

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have toxic effects on aquatic life.[2] Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and interfere with wastewater treatment processes.[3][4][5][6]

  • Incineration Byproducts: If incinerated improperly (e.g., mixed with non-halogenated waste), these compounds can produce hazardous byproducts like hydrogen bromide (HBr). Therefore, they must be sent to a licensed hazardous waste disposal facility equipped with specialized scrubbers to neutralize these acidic gases.[5][7]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have explicit regulations for the management of hazardous chemical waste generated in laboratories.[8][9][10] This compound falls under these regulations, mandating a specific disposal pathway.

Key Hazards (based on analogous compounds):

  • May be harmful if swallowed.[11]

  • Can cause skin and serious eye irritation.[12][13]

  • May cause respiratory irritation upon inhalation of dust or aerosols.[13]

Therefore, all waste streams containing this compound—including pure solid, solutions, and contaminated labware—must be treated as hazardous waste.

Pre-Disposal Safety and Preparation

Before handling any waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place.

Control Measure Specification & Rationale
Engineering Control All waste handling and consolidation should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[11][12]
Skin Protection Wear nitrile gloves (ensure compatibility; check manufacturer's data) and a buttoned lab coat.[11][13]
Waste Containers Procure designated, properly labeled hazardous waste containers before starting the procedure. Ensure they are compatible with the waste type (e.g., glass or high-density polyethylene for liquids).[14][15]

Waste Segregation and Disposal Workflow

Proper segregation is the most critical step in laboratory waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[7] Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate waste must always be segregated into the "Halogenated Organic Waste" stream.[16][17]

Below is a decision workflow for correctly segregating waste from this compound.

G cluster_waste_type Identify Waste Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Contaminated Labware Stream start Start: Waste Generation (Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate) waste_type What is the form of the waste? start->waste_type solid_waste Neat Compound or Contaminated Solids (e.g., weigh paper, gloves) waste_type->solid_waste Solid liquid_waste Solutions in Organic Solvents (e.g., DCM, Chloroform) waste_type->liquid_waste Liquid labware_waste Contaminated Glassware or Pipette Tips waste_type->labware_waste Labware solid_container Collect in clearly labeled 'Solid Halogenated Organic Waste' container. solid_waste->solid_container end_node Securely Seal & Store in Satellite Accumulation Area for Pickup solid_container->end_node liquid_container Collect in a sealable, vented 'Liquid Halogenated Organic Waste' container. liquid_waste->liquid_container liquid_container->end_node rinse_step Triple-rinse with a suitable solvent (e.g., acetone). labware_waste->rinse_step rinsate_disposal Collect rinsate in 'Liquid Halogenated Organic Waste' container. rinse_step->rinsate_disposal labware_disposal Dispose of rinsed labware in appropriate container (e.g., Glass Waste Box). rinse_step->labware_disposal rinsate_disposal->end_node

Caption: Waste Disposal Decision Workflow for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Step-by-Step Disposal Protocols

Follow these procedures based on the form of the waste material.

Protocol 4.1: Disposal of Neat (Solid) Compound and Contaminated Solids

This protocol applies to expired pure chemical, residual amounts in original containers, or contaminated consumables like weighing paper and gloves.

  • Work Area Preparation: Perform all steps inside a chemical fume hood. Place an absorbent, plastic-backed liner on the work surface.

  • Container Labeling: Obtain a designated solid waste container. Affix a hazardous waste label, clearly writing "Hazardous Waste: Solid Halogenated Organic Waste" and listing "Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate" as a primary constituent.

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid creating dust.[4][13]

  • Container Sealing: Securely close the container. Keep the container closed at all times except when actively adding waste.[14][16]

  • Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring secondary containment is present.[15]

Protocol 4.2: Disposal of Solutions in Organic Solvents

This protocol applies to reaction mixtures or solutions used in analysis (e.g., chromatography) containing the title compound.

  • Work Area Preparation: Conduct all transfers within a chemical fume hood.

  • Container Selection & Labeling: Use a chemically-compatible, sealable container (glass or HDPE is typical) designated for liquid waste. Affix a hazardous waste label. Write "Hazardous Waste: Liquid Halogenated Organic Waste." List all chemical components, including solvents and an estimated concentration of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

  • Waste Transfer: Carefully pour or pipette the liquid waste into the container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[15][18]

  • Container Sealing: Tightly cap the container. If accumulating waste over time, ensure it is capped after each addition.

  • Storage: Store the container in the SAA, within a secondary containment tray to prevent spills.[15]

Protocol 4.3: Decontamination and Disposal of Labware

This protocol applies to empty glassware (beakers, flasks) and disposable items (pipette tips) that came into direct contact with the compound.

  • Initial Rinse: Rinse the contaminated labware three times with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This is critical for rendering the container "empty" by regulatory standards.

  • Rinsate Collection: Crucially, this rinsate is now hazardous waste. Collect all three rinses in your "Liquid Halogenated Organic Waste" container as described in Protocol 4.2.[3]

  • Final Cleaning: After the triple rinse, the labware can be washed with soap and water for reuse.

  • Disposal of Rinsed Disposables: After triple-rinsing, disposable items like pipette tips can typically be discarded in the appropriate solid waste container (e.g., lab trash or sharps container), as they are now considered decontaminated. Consult your institution's specific guidelines.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.

  • Isolate and Ventilate: Ensure the spill is contained within the fume hood. Keep the sash at the lowest practical height.

  • Small Spill Cleanup (Solid):

    • Wearing your full PPE, gently cover the spill with an absorbent material or a chemical spill kit designed for organic solids.

    • Avoid raising dust. Moisten the absorbent material slightly if necessary.

    • Carefully scoop the material into your "Solid Halogenated Organic Waste" container.

  • Small Spill Cleanup (Liquid):

    • Use an appropriate chemical spill absorbent (pads, pillows, or vermiculite) to contain and absorb the liquid.

    • Place the used absorbent materials into the "Solid Halogenated Organic Waste" container.

  • Decontaminate: Wipe the spill area with a solvent-soaked towel (e.g., acetone), and place the towel in the solid hazardous waste container.

  • Report: Report all spills to your lab supervisor and EHS office, per institutional policy.

References

  • SAFETY DATA SHEET. (2025, December 22). Manufacturer specific.
  • Safety Data Sheet. (2024, August 30). Angene Chemical. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Hazardous waste acceptance conditions. University of Groningen.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved from [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Pros. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.